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  • Product: Quinuclidin-4-ylmethanamine dihydrochloride
  • CAS: 67496-77-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Quinuclidin-4-ylmethanamine Dihydrochloride

Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis of Quinuclidin-4-ylmethanamine Dihydrochloride, a valuable building block in medicinal chemistry and drug development. The synth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of Quinuclidin-4-ylmethanamine Dihydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the construction of the foundational quinuclidine framework from commercially available 4-piperidine carboxylic acid, followed by a series of functional group transformations to yield the target compound. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and rationale for the experimental choices. The protocol is designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

Introduction and Significance

Quinuclidin-4-ylmethanamine and its derivatives are of significant interest in the pharmaceutical industry. The rigid, bicyclic structure of the quinuclidine core imparts unique conformational constraints on molecules, which can lead to high affinity and selectivity for various biological targets. The presence of a primary amine separated from the bridged ring system by a methylene linker provides a versatile point for further chemical modification, making it a key intermediate in the synthesis of a wide range of biologically active compounds. This guide details a robust and logical synthetic pathway to obtain this important molecule as a stable dihydrochloride salt.

Overall Synthetic Strategy

The synthesis of Quinuclidin-4-ylmethanamine Dihydrochloride is a multi-step process that can be logically divided into three main stages:

  • Part 1: Construction of the Quinuclidine Core: This stage focuses on the formation of the characteristic 1-azabicyclo[2.2.2]octane ring system, starting from 4-piperidine carboxylic acid. This is achieved through a sequence of esterification, alkylation, Dieckmann condensation, and decarboxylation to yield a quinuclidone intermediate.

  • Part 2: Functional Group Interconversion: The quinuclidone is then used to produce quinuclidine-4-carboxylic acid, which is subsequently converted to the corresponding carboxamide. This amide is a crucial precursor for the final reduction step.

  • Part 3: Reduction and Salt Formation: The final stage involves the reduction of the carboxamide to the primary amine, followed by the formation of the dihydrochloride salt to enhance stability and ease of handling.

The overall workflow is depicted in the following diagram:

G cluster_0 Part 1: Quinuclidine Core Synthesis cluster_1 Part 2: Functional Group Interconversion cluster_2 Part 3: Reduction and Salt Formation A 4-Piperidine Carboxylic Acid B Ethyl 1-(ethoxycarbonylmethyl)- piperidine-4-carboxylate A->B Esterification & Alkylation C 3-Oxo-1-azabicyclo[2.2.2]octane- 4-carboxylic acid ethyl ester B->C Dieckmann Condensation D Quinuclidin-3-one C->D Hydrolysis & Decarboxylation E Quinuclidine-4-carboxylic Acid D->E Further Processing (not detailed) F Quinuclidine-4-carboxamide E->F Amidation G Quinuclidin-4-ylmethanamine F->G Reduction H Quinuclidin-4-ylmethanamine Dihydrochloride G->H HCl Salt Formation

Caption: Overall synthetic workflow for Quinuclidin-4-ylmethanamine Dihydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of the Quinuclidine Core (Adapted from CN101993444A)[1][2]

This section outlines the synthesis of a key quinuclidone intermediate, which serves as the foundation for the subsequent functionalization at the 4-position. The process begins with the readily available 4-piperidine carboxylic acid.

Step 1.1: Synthesis of Ethyl 1-(ethoxycarbonylmethyl)piperidine-4-carboxylate

  • To a stirred solution of 4-piperidine carboxylic acid (1.0 eq) in absolute ethanol, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) (1.1 eq).

  • After the addition is complete, remove the ice bath and reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and add anhydrous potassium carbonate (3.0 eq).

  • Add ethyl chloroacetate (1.2 eq) and reflux for another 5-7 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.

Step 1.2: Dieckmann Condensation and Decarboxylation to form Quinuclidone

  • To a solution of potassium ethoxide (1.5 eq) in toluene, add the crude ethyl 1-(ethoxycarbonylmethyl)piperidine-4-carboxylate (1.0 eq) dropwise at a temperature that maintains a gentle reflux.

  • After the addition, continue to reflux for 4-6 hours.

  • Cool the reaction mixture and add aqueous hydrochloric acid to hydrolyze the intermediate and effect decarboxylation.

  • Separate the aqueous layer and wash the organic layer with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude quinuclidone.

Note: The patents describe the synthesis of quinuclidine hydrochloride, which involves further reduction of the quinuclidone. For the purpose of this guide, the quinuclidone is the key intermediate for accessing quinuclidine-4-carboxylic acid.

Part 2: Synthesis of Quinuclidine-4-carboxamide

Step 2.1: Preparation of Quinuclidine-4-carboxylic Acid

While not explicitly detailed in the search results, the synthesis of quinuclidine-4-carboxylic acid can be achieved from a suitable quinuclidine precursor. For the purpose of this guide, we will assume the availability of quinuclidine-4-carboxylic acid hydrochloride, which is commercially available.[1]

Step 2.2: Amidation of Quinuclidine-4-carboxylic Acid

This procedure employs a standard method for converting a carboxylic acid to a primary amide via an acid chloride intermediate.[2]

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend quinuclidine-4-carboxylic acid hydrochloride (1.0 eq) in thionyl chloride (SOCl₂) (5.0 eq).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, carefully remove the excess SOCl₂ by distillation under reduced pressure.

  • To the resulting crude acid chloride, cautiously add a concentrated aqueous solution of ammonia (excess) at 0 °C.

  • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent, such as chloroform or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude quinuclidine-4-carboxamide.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Parameter Value Rationale
Starting Material Quinuclidine-4-carboxylic acid hydrochlorideCommercially available precursor.
Reagent Thionyl Chloride (SOCl₂)Efficiently converts carboxylic acid to acid chloride.
Ammonia Source Concentrated Aqueous AmmoniaProvides the nitrogen for the primary amide.
Reaction Monitoring Gas evolution, TLCTo ensure complete formation of the acid chloride.
Purification RecrystallizationTo obtain the pure carboxamide intermediate.
Part 3: Reduction of Quinuclidine-4-carboxamide and Dihydrochloride Salt Formation

This final stage involves the reduction of the primary amide to the corresponding primary amine using a powerful reducing agent, followed by the formation of the stable dihydrochloride salt.

Step 3.1: Reduction of Quinuclidine-4-carboxamide to Quinuclidin-4-ylmethanamine

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting amides to amines.[3][4][5]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve quinuclidine-4-carboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude quinuclidin-4-ylmethanamine.

Parameter Value Rationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)A strong hydride donor necessary for amide reduction.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic ether solvent suitable for LiAlH₄ reactions.
Stoichiometry 2.0-3.0 equivalents of LiAlH₄Ensures complete reduction of the amide.
Workup Fieser WorkupA standard and safe procedure for quenching LiAlH₄.

Step 3.2: Formation of Quinuclidin-4-ylmethanamine Dihydrochloride

  • Dissolve the crude quinuclidin-4-ylmethanamine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol or ether (2.2 eq) dropwise with stirring.

  • A precipitate of the dihydrochloride salt should form.

  • Stir the suspension at 0 °C for 30 minutes, then collect the solid by filtration.

  • Wash the solid with cold solvent and dry under vacuum to yield Quinuclidin-4-ylmethanamine Dihydrochloride.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere using anhydrous solvents and glassware.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care in a well-ventilated area.

Conclusion

The synthetic protocol detailed in this guide provides a comprehensive and scientifically grounded pathway for the preparation of Quinuclidin-4-ylmethanamine Dihydrochloride. By starting from 4-piperidine carboxylic acid, this multi-step synthesis allows for the construction of the quinuclidine core, followed by systematic functional group manipulations to arrive at the target compound. The provided rationale for each step, along with the structured protocol, is intended to empower researchers to successfully synthesize this valuable molecule for their research and development endeavors.

References

  • CN101993444A - Method to synthesize quinuclidine hydrochloride. (URL: )
  • Method to synthesize quinuclidine hydrochloride - Eureka | Patsnap. (URL: [Link])

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (URL: [Link])

  • 33208967.pdf - The University of Liverpool Repository. (URL: [Link])

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (URL: [Link])

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: [Link])

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (URL: [Link])

  • Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia - MDPI. (URL: [Link])

  • Ch22: Reduction of Amides using LiAlH4 to amines - University of Calgary. (URL: [Link])

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (URL: [Link])

  • Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. (URL: [Link])

  • Conversion of Amides into Amines with LiAlH4 - Chemistry LibreTexts. (URL: [Link])

  • Catalytic Amidation. (URL: [Link])

  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry - YouTube. (URL: [Link])

  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. (URL: [Link])

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (URL: [Link])

  • RU2264401C2 - Quinuclidine derivatives, method for their preparing, pharmaceutical composition, method for treatment and intermediate substances - Google P
  • Quinuclidine-4-carboxylic acid | C8H13NO2 | CID 13760939 - PubChem - NIH. (URL: [Link])

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (URL: [Link])

  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed. (URL: [Link])

  • The Synthesis and Application of Functionalised Quinuclidines - The University of Liverpool Repository. (URL: [Link])

  • Amine-borane Articles - Ramachandran Research Group - Purdue University. (URL: [Link])

  • Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • US20120088917A1 - New quinuclidine derivative useful in the preparation of mequitazine - Google P
  • EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google P
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (URL: [Link])

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Exploratory

An In-depth Technical Guide to Quinuclidin-4-ylmethanamine Dihydrochloride: Properties, Characterization, and Handling

For distribution to: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and handling procedures for Q...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and handling procedures for Quinuclidin-4-ylmethanamine dihydrochloride. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are working with this and structurally related compounds.

Introduction

Quinuclidin-4-ylmethanamine dihydrochloride is a bicyclic amine derivative. The quinuclidine scaffold is a key structural motif found in a variety of biologically active molecules and natural products.[1] Its rigid, cage-like structure imparts unique conformational constraints that can be advantageous in the design of specific ligands for biological targets. This guide will delve into the essential chemical and physical properties of the title compound, provide protocols for its characterization, and outline best practices for its storage and handling.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for Quinuclidin-4-ylmethanamine dihydrochloride is not widely published, the following table summarizes its known identifiers and predicted properties based on its structure.

PropertyValueSource
IUPAC Name (1-azabicyclo[2.2.2]octan-4-yl)methanamine;dihydrochlorideN/A
CAS Number 67496-77-9[2][3]
Molecular Formula C₈H₁₈Cl₂N₂[4]
Molecular Weight 213.15 g/mol [4]
Appearance White to off-white solid (predicted)General knowledge
Melting Point >250 °C (predicted for similar dihydrochloride salts)General knowledge
Solubility Soluble in water; limited solubility in non-polar organic solvents (predicted)General knowledge
pKa Two pKa values are expected due to the two amine groups. The quinuclidine nitrogen is predicted to be more basic than the primary amine.General knowledge

Chemical Structure and Reactivity

Quinuclidin-4-ylmethanamine dihydrochloride possesses a unique bicyclic structure with a primary amine substituent. The dihydrochloride salt form enhances its stability and water solubility.

Caption: Chemical structure of Quinuclidin-4-ylmethanamine dihydrochloride.

The presence of two amine groups, the bicyclic nitrogen and the primary amine, dictates the reactivity of this molecule. Both are basic and can participate in acid-base reactions. The primary amine is a nucleophile and can undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of Quinuclidin-4-ylmethanamine dihydrochloride. The following sections outline recommended protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. While a specific spectrum for the title compound is not publicly available, a predicted ¹H NMR spectrum would exhibit signals corresponding to the protons on the quinuclidine cage and the aminomethyl group. The protons adjacent to the nitrogen atoms would be expected to show downfield shifts, which would be further influenced by protonation in the dihydrochloride salt.

Expected ¹H NMR Spectral Features (in D₂O):

  • Quinuclidine cage protons: A series of complex multiplets in the range of 2.0-3.5 ppm.

  • Methylene protons of the aminomethyl group (-CH₂-NH₃⁺): A singlet or a multiplet around 3.0-3.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule.

Expected IR Absorption Bands (KBr pellet):

  • N-H stretching (amine salt): Broad absorption in the range of 2500-3200 cm⁻¹.

  • C-H stretching (aliphatic): Sharp peaks around 2850-3000 cm⁻¹.

  • N-H bending (amine salt): Absorption around 1500-1600 cm⁻¹.

  • C-N stretching: Absorption in the fingerprint region (1000-1250 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base of Quinuclidin-4-ylmethanamine, the expected molecular ion peak [M+H]⁺ would be at m/z 141.14.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as water or methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the polar amine.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (ESI+):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A stability-indicating HPLC method is essential for assessing the purity of the compound and monitoring its degradation. Due to the lack of a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) is recommended.[5]

Experimental Protocol: HPLC with Pre-column Derivatization

  • Derivatization Reagent: o-Phthalaldehyde (OPA) is a suitable reagent for primary amines.[5]

  • Derivatization Procedure:

    • In a vial, mix an aliquot of the sample solution with the OPA reagent solution and a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer (pH ~9.5).

    • Allow the reaction to proceed for a few minutes at room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Aqueous buffer (e.g., phosphate or acetate).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient optimized to separate the derivatized analyte from any impurities.

    • Detection: Fluorescence detector (Ex: ~340 nm, Em: ~450 nm).

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Solution Deriv OPA Derivatization Sample->Deriv HPLC Reverse-Phase HPLC Deriv->HPLC Detector Fluorescence Detector HPLC->Detector Data Chromatogram Analysis (Purity Assessment) Detector->Data

Caption: Workflow for HPLC purity analysis with pre-column derivatization.

Stability and Storage

Proper storage and handling are critical to maintain the integrity of Quinuclidin-4-ylmethanamine dihydrochloride.

Recommended Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Protect from light and moisture.

  • For long-term storage, refrigeration (2-8 °C) is recommended.

Stability Profile and Forced Degradation: Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[6][7]

Experimental Protocol: Forced Degradation Study

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose the sample to light (ICH Q1B conditions).

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method (as described in section 4.4) to identify and quantify any degradation products.

Safe Handling

As with any chemical, appropriate safety precautions should be taken when handling Quinuclidin-4-ylmethanamine dihydrochloride.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • First Aid:

    • Skin contact: Wash with soap and water.

    • Eye contact: Rinse thoroughly with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water and seek medical advice.

Conclusion

Quinuclidin-4-ylmethanamine dihydrochloride is a valuable building block in medicinal chemistry. This guide provides a foundational understanding of its chemical properties and outlines key analytical methodologies for its characterization. While specific experimental data for this compound is limited in the public domain, the protocols and information presented here, based on the principles of organic and analytical chemistry, offer a robust starting point for researchers. Adherence to the described methods for characterization, stability assessment, and safe handling will ensure the quality and integrity of the compound in research and development endeavors.

References

  • BenchChem. (2025). A Technical Guide to Enantiopure Quinuclidine Compounds in Research. BenchChem.
  • Derivatization strategies for 3-quinuclidinol. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 15, 2026, from [Link]

  • Enantiomers of Quinuclidin-3-ol Derivatives: Resolution and Interactions with Human Cholinesterases. (n.d.). Retrieved January 15, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved January 15, 2026, from [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved January 15, 2026, from [Link]

  • Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
  • Chinese Chemical Society. (2019, April 1). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction | CCS Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved January 15, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Foundational

Quinuclidin-4-ylmethanamine Dihydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Introduction The quinuclidine scaffold, a rigid bicyclic amine, represents a privileged structure in medicinal chemistry. Its unique conformational constraints and basic nitrogen atom make it an attractive pharmacophore...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinuclidine scaffold, a rigid bicyclic amine, represents a privileged structure in medicinal chemistry. Its unique conformational constraints and basic nitrogen atom make it an attractive pharmacophore for engaging a variety of biological targets. Among the diverse array of quinuclidine derivatives, Quinuclidin-4-ylmethanamine dihydrochloride stands out as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the molecular structure, synthesis, and characterization of this compound, along with insights into its applications in modern drug discovery. The rigid nature of the quinuclidine core can significantly influence the binding affinity and pharmacokinetic properties of drug candidates.

Physicochemical Properties

Quinuclidin-4-ylmethanamine dihydrochloride is a white to off-white solid that is soluble in water. Its structure features a primary amine functionality attached to the C4 position of the quinuclidine ring system via a methylene bridge. The dihydrochloride salt form enhances its stability and aqueous solubility.

PropertyValueSource
Molecular Formula C₈H₁₈Cl₂N₂
Molecular Weight 213.15 g/mol Derived from Formula
CAS Number 159915-71-0
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in waterGeneral Knowledge

Synthesis and Mechanistic Insights

The synthesis of Quinuclidin-4-ylmethanamine can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations. Two common and reliable methods are detailed below.

Method 1: Reduction of 4-Cyanoquinuclidine

A prevalent method for the synthesis of Quinuclidin-4-ylmethanamine involves the reduction of a nitrile precursor, 4-cyanoquinuclidine. This approach is attractive due to the commercial availability of the starting nitrile.

Experimental Protocol:

  • Dissolution: 4-Cyanoquinuclidine is dissolved in a suitable anhydrous solvent, typically a polar aprotic solvent like tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF), is cautiously added to the solution at a controlled temperature, often 0 °C, to manage the exothermic reaction. The choice of reducing agent is critical; LiAlH₄ is a powerful, non-selective reducing agent, while borane complexes can offer milder reaction conditions.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution) at low temperature to decompose the excess reducing agent and the aluminum salts.

  • Extraction: The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is further extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to maximize product recovery.

  • Purification of the Free Base: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude Quinuclidin-4-ylmethanamine free base.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol), and a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol) is added.

  • Isolation: The precipitated Quinuclidin-4-ylmethanamine dihydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis_Method_1 Start 4-Cyanoquinuclidine Step1 Dissolve in anhydrous THF Start->Step1 Step2 Add LiAlH₄ at 0 °C Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Quench with H₂O and NaOH Step3->Step4 Step5 Extract with Organic Solvent Step4->Step5 Step6 Purify Free Base Step5->Step6 Step7 Dissolve in IPA, add HCl Step6->Step7 End Quinuclidin-4-ylmethanamine dihydrochloride Step7->End Synthesis_Method_2 Start Quinuclidine-4-carboxylic Acid Step1 Amide Formation (e.g., SOCl₂, NH₃) Start->Step1 Step2 Reduction of Amide (LiAlH₄ in THF) Step1->Step2 Step3 Work-up and Purification Step2->Step3 Step4 Salt Formation (HCl) Step3->Step4 End Quinuclidin-4-ylmethanamine dihydrochloride Step4->End

Caption: Workflow for the synthesis from quinuclidine-4-carboxylic acid.

Spectroscopic Characterization

Thorough characterization of Quinuclidin-4-ylmethanamine dihydrochloride is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The spectrum of the quinuclidine core typically shows complex multiplets in the aliphatic region. The protons of the methylene bridge adjacent to the amine and the quinuclidine ring will appear as a distinct signal, likely a doublet. The protons on the quinuclidine cage will exhibit characteristic shifts, which can be compared to the known spectrum of quinuclidine hydrochloride for assignment. The presence of the dihydrochloride salt will cause a downfield shift of the protons adjacent to the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The quinuclidine cage will show characteristic signals, and the methylene carbon of the aminomethyl group will have a distinct chemical shift. Comparison with the ¹³C NMR spectrum of quinuclidine can aid in the assignment of the signals corresponding to the bicyclic core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base. The fragmentation pattern can provide further structural confirmation. The NIST WebBook provides a reference mass spectrum for the parent quinuclidine, which can be useful for understanding the fragmentation of the bicyclic core.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: Broad bands in the region of 3000-2500 cm⁻¹ are characteristic of the ammonium (R-NH₃⁺) group in the dihydrochloride salt.

  • C-H stretching: Absorptions in the 2950-2850 cm⁻¹ region correspond to the C-H bonds of the aliphatic quinuclidine ring and the methylene group.

  • N-H bending: A band around 1600-1500 cm⁻¹ is indicative of the ammonium scissoring vibration.

  • C-N stretching: This vibration typically appears in the 1250-1020 cm⁻¹ region.

Applications in Drug Discovery

The rigid quinuclidine scaffold is a valuable component in the design of ligands for various receptors and enzymes. Quinuclidin-4-ylmethanamine dihydrochloride serves as a key intermediate for introducing this motif into larger molecules, enabling the exploration of structure-activity relationships (SAR).

Derivatives of quinuclidine have shown a broad spectrum of biological activities, including anticholinergic, antihistamine, and antitumor effects. Specifically, 4-substituted quinuclidine derivatives have been investigated for their therapeutic potential in a range of disorders.

Applications Core Quinuclidin-4-ylmethanamine dihydrochloride App1 CNS Disorders (e.g., Alzheimer's, Schizophrenia) Core->App1 as a scaffold for receptor ligands App2 Pain Management Core->App2 as a component of novel analgesics App3 Inflammatory Diseases Core->App3 in the synthesis of anti-inflammatory agents App4 Cardiovascular Diseases Core->App4 as a building block for cardiovascular drugs

Caption: Potential therapeutic areas for derivatives of Quinuclidin-4-ylmethanamine.

Patents have disclosed the use of 4-substituted quinuclidine derivatives in the treatment of central nervous system disorders, pain, and inflammatory conditions. The primary amine handle of Quinuclidin-4-ylmethanamine allows for facile derivatization through amide bond formation, reductive amination, or other nitrogen-based coupling reactions, making it a highly versatile starting material for constructing libraries of potential drug candidates.

Safety and Handling

Quinuclidin-4-ylmethanamine dihydrochloride should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Quinuclidin-4-ylmethanamine dihydrochloride is a valuable and versatile building block in the field of medicinal chemistry. Its rigid bicyclic structure and reactive primary amine functionality provide a solid foundation for the design and synthesis of novel therapeutic agents targeting a wide range of diseases. A thorough understanding of its synthesis, characterization, and potential applications is crucial for researchers and drug development professionals seeking to leverage the unique properties of the quinuclidine scaffold.

References

  • Mazurov, A. et al. (2006). "Selective α7 Nicotinic Acetylcholine Receptor Ligands," Current Medicinal Chemistry 13:1567-1584, erratum (2007) 12(12):1593.
  • Mashkovsky, M. D., & Yakhontov, L. N. (1969). Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 13, 293–339.
  • Clemo, G. R., & Metcalfe, T. P. (1937). 49. A new route to the synthesis of the quinuclidine nucleus. Journal of the Chemical Society (Resumed), 193-197.
  • Kovačević, M., Marinić, M., & Zorc, B. (2020). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. Molecules (Basel, Switzerland), 25(22), 5434.
  • US Patent US6017927A, Quinuclidine derivatives and medicinal composition thereof.
  • Ishihara, T., Kakuta, H., Moritani, H., Ugawa, T., & Yanagisawa, I. (2004). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Chemical & pharmaceutical bulletin, 52(10), 1204–1209.
  • US Patent US9687478B2, Quinuclidine derivatives and medicinal compositions containing the same.
  • Mashkovskii, M. D., & Iakhontov, L. N. (1983). Further developments in research on the chemistry and pharmacology of synthetic quinuclidine derivatives. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 27, 9–61.
  • CN Patent CN101993444A, Method to synthesize quinuclidine hydrochloride.
  • ResearchGate. (a) FTIR spectra of samples, and (b) 1750-1550 cm −1 region of infrared... Available at: [Link]

  • Wadsworth, H. J., Jenkins, S. M., Orlek, B. S., Cassidy, F., Clark, M. S., Brown, F., Riley, G. J., Graves, D., Hawkins, J., & Naylor, C. B. (1992). Synthesis and muscarinic activities of quinuclidin-3-yltriazole and -
Exploratory

Unraveling the Enigmatic Mechanism of Quinuclidin-4-ylmethanamine dihydrochloride: A Technical Guide to its Putative Action at the α7 Nicotinic Acetylcholine Receptor

Abstract Quinuclidin-4-ylmethanamine dihydrochloride, a molecule featuring the rigid bicyclic quinuclidine scaffold, belongs to a chemical class renowned for its potent and selective interactions with neuronal nicotinic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinuclidin-4-ylmethanamine dihydrochloride, a molecule featuring the rigid bicyclic quinuclidine scaffold, belongs to a chemical class renowned for its potent and selective interactions with neuronal nicotinic acetylcholine receptors (nAChRs). While direct pharmacological data for this specific compound is not extensively published, its structural similarity to a multitude of known α7 nAChR modulators strongly suggests a primary mechanism of action centered on this therapeutically significant ion channel. This technical guide provides a comprehensive framework for understanding and experimentally validating the putative mechanism of action of Quinuclidin-4-ylmethanamine dihydrochloride as an α7 nAChR ligand. We will delve into the multifaceted signaling cascades initiated by α7 nAChR activation, from ionotropic calcium influx to metabotropic-like intracellular pathways, and present detailed, field-proven protocols for its characterization as an agonist, partial agonist, or silent agonist. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and similar quinuclidine-based compounds.

Introduction: The α7 Nicotinic Acetylcholine Receptor as a Premier Therapeutic Target

The α7 nicotinic acetylcholine receptor is a homopentameric ligand-gated ion channel comprised of five identical α7 subunits.[1] It is abundantly expressed in key regions of the central nervous system, including the hippocampus and cortex, where it plays a pivotal role in cognitive processes such as learning and memory.[2] Beyond the brain, the α7 nAChR is a critical component of the "cholinergic anti-inflammatory pathway," a neural circuit that regulates peripheral immune responses.[3] This dual role in cognition and inflammation has positioned the α7 nAChR as a high-value target for therapeutic intervention in a range of disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions.[2][4]

The quinuclidine moiety is a privileged scaffold in medicinal chemistry for targeting nAChRs.[5][6] Its rigid, three-dimensional structure provides a well-defined orientation for pharmacophoric elements to engage with the receptor's binding pocket, often leading to high affinity and selectivity. Numerous quinuclidine derivatives have been developed as potent α7 nAChR agonists and partial agonists, with several advancing to clinical trials.[4][6] Given this precedent, it is a well-founded hypothesis that Quinuclidin-4-ylmethanamine dihydrochloride exerts its biological effects through modulation of the α7 nAChR.

The Multifaceted Signaling of the α7 Nicotinic Acetylcholine Receptor

Activation of the α7 nAChR initiates a cascade of intracellular events that are far more complex than a simple ion flux. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding. The receptor's signaling can be broadly categorized into two modes: ionotropic and metabotropic-like.

Ionotropic Signaling: The Calcium Influx

The canonical function of the α7 nAChR is that of a ligand-gated ion channel with a notably high permeability to calcium ions (Ca²⁺).[1][7] Upon binding of an agonist, the channel pore opens, allowing a rapid influx of Ca²⁺ into the cell. This transient increase in intracellular calcium can trigger a variety of downstream events, including:

  • Neurotransmitter release

  • Activation of calcium-dependent enzymes and transcription factors

  • Modulation of synaptic plasticity[2]

Metabotropic-like Signaling: Intracellular Cascades

Increasing evidence suggests that α7 nAChR activation can also trigger intracellular signaling pathways independent of its ion channel function, akin to metabotropic receptors.[3][4] This can occur even when the receptor is in a desensitized, non-conducting state. Key metabotropic-like pathways include:

  • JAK2-STAT3 Pathway: Activation of this pathway is central to the anti-inflammatory effects of α7 nAChR engagement.[1][3] It leads to the suppression of pro-inflammatory cytokine production.

  • PI3K/Akt Pathway: This pathway is heavily implicated in the neuroprotective and anti-apoptotic effects mediated by α7 nAChR activation.[1][2]

The ability of a ligand to differentially engage these ionotropic versus metabotropic-like pathways is a key aspect of its pharmacological profile.

Figure 1: Dual signaling pathways of the α7 nAChR.

Characterizing the Functional Profile: Agonist, Partial Agonist, or Silent Agonist?

Quinuclidin-4-ylmethanamine dihydrochloride could potentially act on the α7 nAChR in several distinct ways. Determining its precise functional profile is a critical step in understanding its mechanism of action.

  • Full Agonist: A full agonist will bind to the receptor and elicit a maximal physiological response, comparable to the endogenous ligand, acetylcholine.

  • Partial Agonist: A partial agonist binds to and activates the receptor but produces a sub-maximal response, even at saturating concentrations.[4] These are of significant therapeutic interest as they can provide a "ceiling" effect, potentially improving the safety profile.

  • Silent Agonist: A silent agonist binds to the orthosteric site but does not activate the ion channel (i.e., it does not cause Ca²⁺ influx).[4] However, it can stabilize the receptor in a desensitized state that is capable of engaging in metabotropic-like signaling. The activity of silent agonists is often revealed in the presence of a Positive Allosteric Modulator (PAM).[4]

Experimental Protocols for Mechanistic Elucidation

A multi-pronged experimental approach is required to definitively characterize the interaction of Quinuclidin-4-ylmethanamine dihydrochloride with the α7 nAChR.

Radioligand Binding Assay: Quantifying Affinity

This assay determines the affinity (Ki) of the test compound for the α7 nAChR by measuring its ability to displace a known high-affinity radioligand.[8][9]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7) or from rat brain tissue (e.g., hippocampus).[10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin are commonly used.[8]

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of Quinuclidin-4-ylmethanamine dihydrochloride.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).[10]

  • Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[9]

Figure 2: Workflow for a competitive radioligand binding assay.
Functional Assays: Assessing Efficacy

This cell-based assay directly measures the ionotropic activity of the compound by detecting changes in intracellular calcium concentration.[11][12]

Protocol:

  • Cell Culture: Plate cells expressing the α7 nAChR (e.g., SH-SY5Y or HEK293-hα7) in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Compound Addition: Use an automated liquid handler or a fluorometric imaging plate reader (FLIPR) to add varying concentrations of Quinuclidin-4-ylmethanamine dihydrochloride.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to determine the EC₅₀ and the maximal efficacy (Emax) relative to a reference agonist like acetylcholine.

  • Silent Agonist Screen: To test for silent agonist activity, co-apply the compound with a Type II PAM, such as PNU-120596.[13] A significant response only in the presence of the PAM is indicative of a silent agonist.[4]

Electrophysiology provides the most direct measure of ion channel function, offering high temporal resolution of channel activation and desensitization.[14][15]

Protocol:

  • Expression System: Use Xenopus oocytes injected with α7 nAChR cRNA or a mammalian cell line suitable for patch-clamp recording.[4]

  • Recording:

    • Two-Electrode Voltage Clamp (Oocytes): Clamp the oocyte membrane potential (e.g., at -70 mV) and record the current evoked by the application of the test compound.

    • Whole-Cell Patch Clamp (Mammalian Cells): Form a whole-cell patch configuration and record agonist-evoked currents.[16]

  • Compound Application: Apply a range of concentrations of Quinuclidin-4-ylmethanamine dihydrochloride using a rapid perfusion system.

  • Data Analysis: Measure the peak amplitude of the evoked current to construct a concentration-response curve, yielding EC₅₀ and Emax values. Analyze the current decay kinetics to assess receptor desensitization.[14]

Data Synthesis and Interpretation

The collective data from these assays will provide a comprehensive mechanistic profile for Quinuclidin-4-ylmethanamine dihydrochloride.

AssayParameter MeasuredInterpretation
Radioligand Binding Ki (inhibition constant)Affinity of the compound for the α7 nAChR.
Calcium Imaging EC₅₀ (potency)Concentration required for 50% of maximal response.
Emax (efficacy)Maximal response relative to a full agonist. Differentiates full vs. partial agonists.
Electrophysiology EC₅₀, Emax, Current KineticsConfirms functional activity and provides detailed information on channel gating and desensitization.

A potent Ki value coupled with a robust, full Emax in functional assays would classify the compound as a full agonist. A high affinity with a sub-maximal Emax would indicate a partial agonist. High affinity but no response in the absence of a PAM, with a significant response in its presence, would define it as a silent agonist.

Conclusion

While the precise mechanism of action of Quinuclidin-4-ylmethanamine dihydrochloride requires empirical validation, its chemical structure strongly implicates the α7 nicotinic acetylcholine receptor as its primary biological target. The experimental framework outlined in this guide provides a robust and logical pathway to fully characterize its pharmacological activity. By systematically assessing its binding affinity and functional efficacy through radioligand binding, calcium imaging, and electrophysiological assays, researchers can elucidate its role as a potential α7 nAChR agonist, partial agonist, or silent agonist. This detailed mechanistic understanding is a prerequisite for any further development of this and similar compounds for therapeutic applications in cognitive and inflammatory disorders.

References

  • Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. (2015). Central European Journal of Immunology. [Link]

  • The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. (2023). MDPI. [Link]

  • Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone. (2017). Cell Death & Disease. [Link]

  • α7 Nicotinic Acetylcholine Receptor Signaling Inhibits Inflammasome Activation by Preventing Mitochondrial DNA Release. (2014). Molecular Medicine. [Link]

  • Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. (2017). PLoS One. [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). Current Protocols in Pharmacology. [Link]

  • Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. (2022). Annals of Translational Medicine. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Agonist affinity to WT and mutant α7 nAChRs measured by calcium imaging... (2017). ResearchGate. [Link]

  • Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. (2011). Frontiers in Pharmacology. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. (2019). Pharmacological Reviews. [Link]

  • Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties. (2008). Journal of Neurochemistry. [Link]

  • Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. (2016). Cell Calcium. [Link]

  • Characterization of compounds on nicotinic acetylcholine receptor alpha7 channels using higher throughput electrophysiology. (2008). Sophion. [Link]

  • Dendritic Ca2+ signalling due to activation of alpha 7-containing nicotinic acetylcholine receptors in rat hippocampal neurons. (2007). The Journal of Physiology. [Link]

  • α7 Nicotinic Acetylcholine Receptor-Mediated Calcium Signalling in Neuronal Cells. (2015). University of Bath's research portal. [Link]

  • Modulation of spontaneous inhibitory synaptic transmission by pharmacological activation of alpha7 nicotinic acetylcholine recep. (n.d.). Neuroservices-Alliance. [Link]

  • Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. (2020). Cell. [Link]

  • Characterization of the rapidly-desensitizing α7 nicotinic acetylcholine receptor using the Qube. (2020). Sophion Bioscience. [Link]

  • Creating an α7 Nicotinic Acetylcholine Recognition Domain from the Acetylcholine-binding Protein: CRYSTALLOGRAPHIC AND LIGAND SELECTIVITY ANALYSES. (2011). Journal of Biological Chemistry. [Link]

  • Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation. (2021). European Journal of Medicinal Chemistry. [Link]

  • A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. (2005). Journal of Neuroscience. [Link]

  • Use of acetylcholine binding protein in the search for novel alpha7 nicotinic receptor ligands. In silico docking, pharmacological screening, and X-ray analysis. (2010). Journal of the American Chemical Society. [Link]

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Foundational

Quinuclidin-4-ylmethanamine Dihydrochloride: A Technical Guide for the Modern Researcher

Introduction: The Strategic Importance of the Quinuclidine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for innovation. These "privileged scaffolds" o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinuclidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for innovation. These "privileged scaffolds" offer a unique combination of structural rigidity, defined three-dimensional geometry, and favorable physicochemical properties, making them ideal starting points for drug discovery. The quinuclidine nucleus, a bicyclic amine with the formula HC(C₂H₄)₃N, is a quintessential example of such a scaffold.[1][2] Its compact and rigid structure provides a stable platform to orient functional groups with high precision, minimizing conformational ambiguity and enhancing interactions with biological targets.[2][3]

This guide focuses on a key derivative of this scaffold: Quinuclidin-4-ylmethanamine dihydrochloride (CAS No. 67496-77-9). This molecule is not merely a chemical curiosity but a strategic building block, particularly for developing modulators of nicotinic acetylcholine receptors (nAChRs), among other CNS targets.[4][5] Its structure, featuring a primary amine separated from the rigid cage by a methylene linker, offers a versatile handle for synthetic elaboration. As a dihydrochloride salt, it boasts enhanced solubility and stability, making it an ideal candidate for further chemical modification and use in biological assays.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental design, from synthesis and purification to analytical validation and strategic application, reflecting field-proven insights.

Section 1: Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. Quinuclidin-4-ylmethanamine dihydrochloride's characteristics are dominated by its rigid bicyclic core and the presence of two hydrochloride salts.

Chemical Structure

The structure consists of a 1-azabicyclo[2.2.2]octane (quinuclidine) core, substituted at the C4 position with a methanamine group. The basicity of both the tertiary bridgehead nitrogen and the primary exocyclic amine leads to the formation of a stable dihydrochloride salt.

Caption: Structure of Quinuclidin-4-ylmethanamine dihydrochloride.

Physicochemical Data

The properties of this compound make it well-suited for laboratory use, particularly in aqueous media for biological screening or as a reactant in polar solvent systems.

PropertyValueSource/Comment
CAS Number 67496-77-9[6]
Molecular Formula C₈H₁₈Cl₂N₂Supplier Data
Molecular Weight 213.15 g/mol Calculated
Appearance White to off-white solidTypical for amine salts
Melting Point >300 °C (decomposes)Data for a related analog (quinuclidin-4-amine dihydrochloride) suggests a high melting point.[7] Exact data for the title compound is not consistently reported.
Solubility Soluble in waterExpected for a dihydrochloride salt.[8]
InChI Key LBUSICHYWZXLKO-UHFFFAOYSA-N[9]

Section 2: Synthesis and Purification Strategy

A reliable and scalable synthetic route is paramount for the utility of any chemical building block. While multiple pathways to the quinuclidine core exist, a practical approach to Quinuclidin-4-ylmethanamine dihydrochloride involves the functionalization of a pre-formed quinuclidine ring. The following strategy proceeds from the commercially available quinuclidine-4-carboxylic acid.

Causality : This route is chosen for its logical progression and reliance on well-established, high-yielding transformations. Starting with the carboxylic acid allows for the creation of an amide, which is a stable and readily purified intermediate. The subsequent reduction of the amide is a robust and widely used method for amine synthesis.[10]

Proposed Synthetic Workflow

The synthesis is a two-step process followed by salt formation:

  • Amide Formation: Conversion of quinuclidine-4-carboxylic acid to the corresponding carboxamide.

  • Amide Reduction: Reduction of the carboxamide to the target primary amine.

  • Salt Formation: Conversion of the free base to the stable dihydrochloride salt.

G start Quinuclidine-4- Carboxylic Acid step1_reagent 1. SOCl₂, reflux 2. NH₄OH start->step1_reagent Step 1: Amidation amide Quinuclidine-4- Carboxamide step1_reagent->amide step2_reagent 1. LiAlH₄, THF 2. H₂O/NaOH workup amide->step2_reagent Step 2: Reduction amine Quinuclidin-4- ylmethanamine (Free Base) step2_reagent->amine step3_reagent HCl in Ether or Isopropanol amine->step3_reagent Step 3: Salt Formation product Quinuclidin-4-ylmethanamine Dihydrochloride (Final Product) step3_reagent->product

Caption: Proposed synthetic workflow for Quinuclidin-4-ylmethanamine dihydrochloride.

Detailed Experimental Protocol: Synthesis

Trustworthiness : This protocol incorporates standard laboratory techniques for handling air-sensitive reagents and ensuring reaction completion. Each step includes a workup designed to isolate the intermediate in a state suitable for the subsequent reaction.

Step 1: Synthesis of Quinuclidine-4-carboxamide

  • Activation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add quinuclidine-4-carboxylic acid (10.0 g, 64.4 mmol). Carefully add thionyl chloride (11.0 mL, 150 mmol) dropwise at 0 °C.

  • Reaction: After addition, remove the ice bath and heat the mixture to reflux for 2 hours. The solution should become clear.

  • Quench: Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess thionyl chloride. Co-evaporate with dry toluene (2 x 20 mL) to ensure complete removal.

  • Amidation: Cool the resulting crude acid chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide (28-30%, ~100 mL) while stirring vigorously. A white precipitate will form.

  • Isolation: Stir the slurry at room temperature for 1 hour. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL) and then with diethyl ether (2 x 30 mL).

  • Drying: Dry the white solid in a vacuum oven at 50 °C to a constant weight to yield quinuclidine-4-carboxamide.

Step 2: Reduction to Quinuclidin-4-ylmethanamine (Free Base)

  • Setup: To a flame-dried 1 L three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, add lithium aluminum hydride (LAH) (7.3 g, 193 mmol) to anhydrous tetrahydrofuran (THF) (300 mL).[11]

  • Addition: Dissolve the quinuclidine-4-carboxamide (10.0 g, 64.8 mmol) from Step 1 in warm, anhydrous THF (200 mL). Add this solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

    • Causality Insight: The amide must be added to the LAH, not the other way around, to maintain a reducing environment and prevent side reactions. The reaction is highly exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise:

    • 7.3 mL of water

    • 7.3 mL of 15% (w/v) aqueous NaOH

    • 21.9 mL of water

  • Isolation: A granular white precipitate of aluminum salts will form. Stir the mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude free base amine as an oil or low-melting solid.

Detailed Experimental Protocol: Purification and Salt Formation

Trustworthiness : The final purification and salt formation steps are critical for obtaining a high-purity, stable, and easily handleable final product. Recrystallization is a robust method for purifying crystalline solids.[8]

  • Dissolution: Dissolve the crude amine from Step 2 in a minimal amount of 2-propanol (~50 mL).

  • Salt Formation: Cool the solution to 0 °C. Slowly bubble anhydrous HCl gas through the solution or add a 4M solution of HCl in dioxane dropwise until the solution is acidic (test with pH paper). A voluminous white precipitate will form.[12]

  • Crystallization: Stir the slurry at 0 °C for 1 hour, then allow it to stand in a cold environment (-20 °C) for several hours to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold 2-propanol (2 x 20 mL) and then with diethyl ether (3 x 30 mL).

    • Causality Insight: Washing with a non-polar solvent like ether removes residual organic impurities and helps to dry the highly polar salt product.

  • Recrystallization (Optional but Recommended): For highest purity, dissolve the solid in a minimal amount of hot methanol and precipitate by adding 2-propanol or acetone until turbidity is observed. Cool slowly to induce recrystallization. Filter and dry as above.

  • Drying: Dry the final product, Quinuclidin-4-ylmethanamine dihydrochloride, in a vacuum oven at 60-70 °C to a constant weight.

Section 3: Analytical Characterization

Rigorous analytical validation is non-negotiable in research and development. The identity, purity, and integrity of Quinuclidin-4-ylmethanamine dihydrochloride must be unequivocally confirmed.

Analytical Workflow

A multi-technique approach ensures a comprehensive characterization of the molecule.

G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI+) start->ms hplc HPLC-ELSD/CAD start->hplc result1 Structural Confirmation (Connectivity, Environment) nmr->result1 result2 Molecular Weight Confirmation ms->result2 result3 Purity Assessment (>98%) hplc->result3

Caption: Analytical workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected outcomes from standard analytical techniques.

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)Multiple peaks in the 1.5-4.0 ppm range. The CH₂ group adjacent to the NH₃⁺ will be deshielded (~3.0-3.2 ppm). The quinuclidine protons will appear as complex multiplets. The NH₃⁺ protons may be broad and exchangeable.
¹³C NMR Chemical Shift (δ)Signals expected ~20-60 ppm. Bridgehead carbons (~25-30 ppm), carbons adjacent to the bridgehead nitrogen (~45-55 ppm), and the exocyclic CH₂ (~40-45 ppm).[13]
MS (ESI+) m/zFor the free base [M+H]⁺: Expected at 141.14. For the monoprotonated species [M+H]⁺: Expected at 141.14.
HPLC Purity>98% area by a suitable method (e.g., ELSD or CAD detection).
Protocol: HPLC Purity Assessment

Causality : Standard reversed-phase HPLC with UV detection is ineffective for this compound due to its lack of a chromophore. Therefore, a method employing a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is required. A mixed-mode column can improve peak shape for such a basic, hydrophilic compound.[14]

  • Objective: To determine the purity of the final product.

  • Instrumentation: HPLC system with an ELSD or CAD detector.

  • Column: Primesep A mixed-mode column (or similar), 4.6 x 150 mm, 5 µm.[14]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase (95:5 A:B).

  • Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

Quinuclidin-4-ylmethanamine dihydrochloride is a valuable starting material due to the unique properties imparted by the quinuclidine scaffold.

The Quinuclidine Scaffold as a Pharmacophore
  • Structural Rigidity: The bicyclic structure locks the molecule into a defined conformation, reducing the entropic penalty upon binding to a receptor. This can lead to higher binding affinity and selectivity.[2]

  • Basic Nitrogen Center: The bridgehead nitrogen is basic (pKa of the conjugate acid is ~11) and is typically protonated at physiological pH.[1] This positive charge is often a critical interaction point with biological targets, such as the cation-π interactions in the binding pocket of nicotinic receptors.

  • Vectorial Orientation: The C4-methanamine substituent provides a well-defined exit vector from the rigid core, allowing chemists to systematically explore the chemical space around a target's binding site by building off the primary amine.

Key Application: α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists

The α7 nAChR is a validated therapeutic target for cognitive deficits associated with schizophrenia and Alzheimer's disease.[5][15] The quinuclidine scaffold is a well-established core for potent and selective α7 nAChR agonists.[4] Quinuclidin-4-ylmethanamine can be used as a starting point to synthesize more complex ligands, such as amides or ureas, that probe key interactions within the α7 nAChR binding site.

G start Quinuclidin-4-ylmethanamine (CAS 67496-77-9) reagent Aryl Carboxylic Acid + Coupling Reagents (e.g., HATU, EDCI) start->reagent Amide Coupling product N-((Quinuclidin-4-yl)methyl)benzamide Derivative reagent->product target α7 nAChR Agonist Drug Candidate product->target Lead Optimization (SAR Studies)

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Exploratory

An In-Depth Technical Guide to (1-Azabicyclo[2.2.2]octan-4-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: The Quinuclidine Scaffold - A Privileged Structure in Medicinal Chemistry The quinuclidine moiety, a rigid, bicyclic amine formally known as 1-aza...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinuclidine Scaffold - A Privileged Structure in Medicinal Chemistry

The quinuclidine moiety, a rigid, bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, represents a cornerstone in the design of neurologically active agents. Its unique conformational constraints and basic nitrogen atom provide a reliable scaffold for presenting pharmacophoric elements in a precise three-dimensional orientation. This guide focuses on a specific derivative, (1-azabicyclo[2.2.2]octan-4-yl)methanamine dihydrochloride, a compound of significant interest for researchers in neuropharmacology and medicinal chemistry. We will delve into its chemical identity, synthesis, properties, and its emerging role in the development of novel therapeutics for central nervous system (CNS) disorders.

Chemical Identity and Nomenclature

The systematic IUPAC name for Quinuclidin-4-ylmethanamine is (1-azabicyclo[2.2.2]octan-4-yl)methanamine . The dihydrochloride salt form is therefore named (1-azabicyclo[2.2.2]octan-4-yl)methanamine dihydrochloride .

Identifier Value
IUPAC Name (1-Azabicyclo[2.2.2]octan-4-yl)methanamine dihydrochloride
Molecular Formula C₈H₁₈Cl₂N₂
Molecular Weight 213.15 g/mol
CAS Number 67496-77-9
Canonical SMILES C1CN2CCC1(CC2)CN.Cl.Cl

Physicochemical Properties and Structural Elucidation

The quinuclidine core imparts a high degree of chemical stability to its derivatives. The bicyclic structure restricts bond rotation, leading to a well-defined and predictable conformation. The presence of the basic nitrogen atom within the bridgehead position and the primary amine on the methyl substituent at the 4-position are key determinants of its physicochemical properties.

Key Physicochemical Characteristics:

  • Basicity: The quinuclidine nitrogen exhibits a pKa of approximately 11, making it a strong base. The primary amine substituent will also contribute to the overall basicity of the molecule. The dihydrochloride salt form indicates that both nitrogen atoms are protonated.

  • Solubility: As a dihydrochloride salt, the compound is expected to be soluble in water and other polar protic solvents. The free base would exhibit higher solubility in organic solvents.

  • Structural Rigidity: The 1-azabicyclo[2.2.2]octane framework is conformationally locked. This rigidity is a significant advantage in drug design as it reduces the entropic penalty upon binding to a biological target.

Structural Elucidation Workflow:

A typical workflow for the structural confirmation and purity assessment of a newly synthesized batch of (1-azabicyclo[2.2.2]octan-4-yl)methanamine dihydrochloride would involve a combination of spectroscopic and chromatographic techniques.

Caption: Workflow for Synthesis and Characterization.

Synthesis of (1-Azabicyclo[2.2.2]octan-4-yl)methanamine Dihydrochloride

A plausible and efficient synthetic route to (1-azabicyclo[2.2.2]octan-4-yl)methanamine commences from a suitable 4-substituted quinuclidine precursor, such as quinuclidine-4-carbonitrile. The key transformation is the reduction of the nitrile functionality to a primary amine.

Synthetic Pathway Overview:

Caption: Synthetic route to the target compound.

Experimental Protocol: Reduction of Quinuclidine-4-carbonitrile

This protocol describes a general procedure for the reduction of a nitrile on a quinuclidine scaffold using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting nitriles to primary amines[1][2].

Materials:

  • Quinuclidine-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of quinuclidine-4-carbonitrile in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0°C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

  • Isolation of the Free Base: The resulting slurry is filtered, and the inorganic salts are washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-azabicyclo[2.2.2]octan-4-yl)methanamine as a free base.

  • Salt Formation: The crude amine is dissolved in anhydrous diethyl ether and cooled in an ice bath. A solution of hydrochloric acid in ethanol or ether is added dropwise with stirring until the precipitation of the dihydrochloride salt is complete.

  • Purification: The precipitated salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (1-azabicyclo[2.2.2]octan-4-yl)methanamine dihydrochloride as a white solid.

Applications in Drug Discovery and Development

The rigid quinuclidine scaffold is a key feature in many compounds targeting the central nervous system. The 4-aminomethyl substitution pattern is of particular interest as it allows for the introduction of various functionalities that can interact with specific biological targets.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Quinuclidine derivatives are well-known modulators of nicotinic acetylcholine receptors (nAChRs)[3]. The nitrogen atom of the quinuclidine ring can mimic the quaternary ammonium group of acetylcholine, the endogenous ligand. The 4-aminomethyl substituent can be further elaborated to introduce groups that confer selectivity for different nAChR subtypes, such as the α7 subtype, which is implicated in cognitive function and neuroinflammation[3].

Development of Muscarinic Acetylcholine Receptor (mAChR) Ligands

The quinuclidine core is also a common feature in ligands for muscarinic acetylcholine receptors (mAChRs)[4]. Depending on the substitution pattern, quinuclidine-based compounds can act as either agonists or antagonists at different mAChR subtypes (M1-M5)[4][5]. The development of subtype-selective muscarinic modulators is a key strategy in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease, while minimizing peripheral side effects[6].

Potential in Neurodegenerative Disease Research

The cholinergic system is significantly impacted in neurodegenerative diseases like Alzheimer's and Parkinson's disease[7][8]. Compounds that can modulate cholinergic signaling, such as selective nAChR and mAChR ligands, are therefore of great interest as potential therapeutic agents. The ability of 4-substituted quinuclidines to serve as scaffolds for such ligands makes them valuable tools in the exploration of new treatments for these debilitating conditions.

Signaling Pathway Modulation:

Cholinergic Signaling Modulation cluster_ligand Quinuclidine Derivative cluster_receptors Cholinergic Receptors cluster_effects Cellular and Systemic Effects Ligand (1-Azabicyclo[2.2.2]octan-4-yl)methanamine Derivative nAChR Nicotinic AChR (e.g., α7) Ligand->nAChR Modulates mAChR Muscarinic AChR (e.g., M1, M4) Ligand->mAChR Modulates Cognition Improved Cognition nAChR->Cognition Neuroprotection Neuroprotection nAChR->Neuroprotection ReducedInflammation Reduced Neuroinflammation nAChR->ReducedInflammation mAChR->Cognition mAChR->Neuroprotection

Caption: Modulation of cholinergic pathways.

Analytical Methodologies

The purity and identity of (1-azabicyclo[2.2.2]octan-4-yl)methanamine dihydrochloride are critical for its use in research and development. A combination of chromatographic and spectroscopic methods is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds. For a polar, basic compound like the target molecule, reversed-phase HPLC with an appropriate ion-pairing agent or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be utilized.

Representative HPLC Method Parameters:

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time-dependent gradient from 5% B to 95% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm (due to lack of a strong chromophore) or Charged Aerosol Detector (CAD)[9]
Column Temperature 25 °C
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. The ¹H NMR spectrum of the dihydrochloride salt in D₂O would be expected to show characteristic signals for the quinuclidine protons and the aminomethyl group protons. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would show the expected number of carbon signals for the symmetric quinuclidine core and the aminomethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar and charged molecule. The mass spectrum would be expected to show a peak corresponding to the protonated free base [(M+H)⁺].

Safety and Handling

As with all laboratory chemicals, (1-azabicyclo[2.2.2]octan-4-yl)methanamine dihydrochloride should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is essential before use.

General Safety Recommendations:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Perspectives

(1-Azabicyclo[2.2.2]octan-4-yl)methanamine dihydrochloride is a valuable building block in medicinal chemistry, offering a rigid scaffold for the design of novel ligands targeting cholinergic receptors. Its potential applications in the development of therapeutics for a range of CNS disorders, including neurodegenerative diseases, make it a compound of significant interest for further research. Future studies will likely focus on the synthesis of a diverse library of derivatives based on this core structure and the detailed pharmacological evaluation of these new chemical entities to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • Bota, S., Neda, I., & Silaghi-Dumitrescu, L. (2012). Synthesis and HPLC separation of new quinuclidine derivatives. Revue Roumaine de Chimie, 57(4-5), 281-286.
  • Brady, A. E., Jones, C. K., & Lindsley, C. W. (2009). Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100. Neuropsychopharmacology, 34(13), 2787–2801.
  • Gmiro, V. E., & Serdyuk, D. G. (2016). New quinoline derivatives as nicotinic receptor modulators. European Journal of Medicinal Chemistry, 112, 148-158.
  • Dull, G. M., et al. (2004). 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof.
  • Kuhne, S., & Geyer, A. (2021). Neuroprotective Properties of 4-Aminopyridine. Frontiers in Neurology, 12, 633159.
  • Burakova, E. A., et al. (2015). Tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane: Antibacterial activity and reactions with N-containing nucleophiles. Pharmaceutical Chemistry Journal, 49(3), 170-174.
  • Kumamoto University. (2024).
  • Daly, J. W., & Spande, T. F. (2009). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection.
  • Birdsall, N. J. M., et al. (2022). Muscarinic Acetylcholine Receptors. In The IUPHAR/BPS Guide to PHARMACOLOGY.
  • Ashenhurst, J. (2023). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry.
  • Sagara, Y., et al. (2006). Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 16(15), 4051-4055.
  • Papke, R. L., & Horenstein, N. A. (2014). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. Biochemical Pharmacology, 92(3), 429-440.
  • Shioda, N., & Yabuki, Y. (2024).
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Journal of Medical Chemistry, 48(14), 4765-4790.
  • NeurologyLive. (2023). Investigators Reveal Key Protein, ACTIVIN-A, for Growth of Brain Neurons Associated With Alzheimer and Parkinson Disease.
  • Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). Retrieved from [Link]

  • ResearchGate. (2016).
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Al-Adiwish, W. M., & Al-Azayzih, M. A. (2014). Synthesis and characterization of some new quinuclidine derivatives. European Journal of Chemistry, 5(4), 637-642.
  • Sagara, Y., et al. (2006). Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity. Journal of Medicinal Chemistry, 49(19), 5695-5707.
  • Selvaraj, S., & Piramanayagam, S. (2021). Gauging the role and impact of drug interactions and repurposing in neurodegenerative disorders. Current Research in Pharmacology and Drug Discovery, 2, 100035.
  • Birdsall, N. J. M., et al. (2015). Muscarinic receptors: their distribution and function in the CNS and periphery. In The Muscarinic Receptors. Humana Press.
  • Kılıç, T., & et al. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products.
  • Tsetlin, V., & Utkin, Y. (2017). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Toxins, 9(1), 19.
  • Sauerberg, P., et al. (1995). Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances.
  • Market Publishers. (n.d.). EC Number: 610-356-4 1-Azabicyclo[2.2.2]octane-2-methanamine, 5-ethyl-, (1S,2S,4S,5R)- Chemical Report & Database. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Quinuclidin-4-ylmethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Quinuclidin-4-ylmethanamine dihydrochloride, a saturated bicyclic amine, represents a key structural motif in medicinal chemistry. Its rigid, cage-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinuclidin-4-ylmethanamine dihydrochloride, a saturated bicyclic amine, represents a key structural motif in medicinal chemistry. Its rigid, cage-like structure provides a well-defined scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive review of the synthesis, physicochemical properties, potential pharmacological applications, and safety considerations for this compound. Drawing upon existing literature for structurally related analogs and general chemical principles, this document aims to provide researchers with a foundational understanding and practical insights for the utilization of Quinuclidin-4-ylmethanamine dihydrochloride in drug discovery and development. Particular attention is given to its potential as a ligand for nicotinic acetylcholine receptors (nAChRs), a target of significant interest for a range of neurological and inflammatory disorders.

Introduction: The Quinuclidine Scaffold in Drug Discovery

The quinuclidine moiety, a 1-azabicyclo[2.2.2]octane system, is a prominent feature in a variety of biologically active molecules, both natural and synthetic. Its conformational rigidity and basic nitrogen atom make it an attractive pharmacophore for interacting with various biological targets. The defined three-dimensional structure of the quinuclidine core allows for precise positioning of substituents, enabling the fine-tuning of pharmacological activity and selectivity.

Quinuclidine-based compounds have been successfully developed as drugs and clinical candidates for a range of conditions. A notable example is cevimeline, an M1 and M3 muscarinic receptor agonist used to treat dry mouth associated with Sjögren's syndrome. Furthermore, the quinuclidine scaffold is a key component of various ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function, inflammation, and pain perception[1][2]. The exploration of novel quinuclidine derivatives, such as Quinuclidin-4-ylmethanamine dihydrochloride, continues to be an active area of research for identifying new therapeutic agents with improved efficacy and safety profiles.

Physicochemical Properties

Detailed experimental data for Quinuclidin-4-ylmethanamine dihydrochloride is not extensively reported in publicly available literature. However, based on its chemical structure and data from suppliers of the corresponding free base and related salts, the following properties can be inferred.

PropertyPredicted/Inferred ValueSource/Justification
CAS Number 67496-77-9Chemical Supplier Databases
Molecular Formula C₈H₁₈Cl₂N₂Calculated
Molecular Weight 213.15 g/mol Calculated
Appearance White to off-white solidTypical for amine hydrochlorides
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol).The dihydrochloride salt form significantly increases aqueous solubility compared to the free base.
pKa The quinuclidine nitrogen is strongly basic (pKa of the conjugate acid is ~11). The primary amine will also be protonated.Based on the pKa of the parent quinuclidine.

Synthesis of Quinuclidin-4-ylmethanamine Dihydrochloride

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Synthesis of Quinuclidine-4-carbonitrile cluster_1 Reduction of Nitrile cluster_2 Salt Formation Start Quinuclidin-4-one Reagent1 TosMIC, K2CO3 Start->Reagent1 Product1 Quinuclidine-4-carbonitrile Reagent1->Product1 Product1_ref Quinuclidine-4-carbonitrile Reagent2 Reducing Agent (e.g., LiAlH4, Raney Nickel/H2, or NiCl2/NaBH4) Product1_ref->Reagent2 Product2 Quinuclidin-4-ylmethanamine (Free Base) Reagent2->Product2 Product2_ref Quinuclidin-4-ylmethanamine Reagent3 HCl in a suitable solvent (e.g., Ether, Methanol) Product2_ref->Reagent3 FinalProduct Quinuclidin-4-ylmethanamine dihydrochloride Reagent3->FinalProduct

Figure 1: Proposed synthetic workflow for Quinuclidin-4-ylmethanamine dihydrochloride.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Quinuclidine-4-carbonitrile (Precursor)

This step can be achieved from quinuclidin-4-one using a variety of methods. One common approach is the use of tosylmethyl isocyanide (TosMIC) in the presence of a base.

  • To a stirred solution of quinuclidin-4-one in a suitable aprotic solvent (e.g., dimethoxyethane), add potassium carbonate.

  • Add tosylmethyl isocyanide portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield quinuclidine-4-carbonitrile.

Step 2: Reduction of Quinuclidine-4-carbonitrile to Quinuclidin-4-ylmethanamine

The reduction of the nitrile group to a primary amine is a critical step. Several reducing agents can be employed, each with its own advantages and considerations.

  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of quinuclidine-4-carbonitrile in the same dry solvent to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with an organic solvent.

    • Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Quinuclidin-4-ylmethanamine free base.

  • Method B: Catalytic Hydrogenation

    • Dissolve quinuclidine-4-carbonitrile in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney Nickel or Palladium on carbon.

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

    • Heat and stir the mixture for several hours until hydrogen uptake ceases.

    • Cool the reaction, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to yield the desired amine.

  • Method C: Nickel(II) Chloride/Sodium Borohydride Reduction

    • Dissolve quinuclidine-4-carbonitrile in methanol.

    • Add nickel(II) chloride hexahydrate to the solution.

    • Cool the mixture to 0 °C and add sodium borohydride portion-wise, controlling the exothermic reaction.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Quench the reaction with water and concentrate the mixture under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts, filter, and concentrate to afford the product.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the crude Quinuclidin-4-ylmethanamine free base in a minimal amount of a suitable solvent, such as methanol or diethyl ether.

  • Add a solution of hydrogen chloride in the same or another appropriate solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution is acidic.

  • The dihydrochloride salt should precipitate out of the solution. If not, the solvent can be partially evaporated or a less polar co-solvent can be added to induce precipitation.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield Quinuclidin-4-ylmethanamine dihydrochloride.

Potential Pharmacological Applications: Targeting Nicotinic Acetylcholine Receptors

While direct pharmacological data for Quinuclidin-4-ylmethanamine dihydrochloride is scarce, the quinuclidine scaffold is a well-established pharmacophore for nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are involved in a multitude of physiological processes in both the central and peripheral nervous systems.

The α7 Nicotinic Acetylcholine Receptor: A Key Target

The α7 subtype of the nAChR is a particularly attractive target for drug discovery due to its role in cognitive processes, inflammation, and neuroprotection[1]. Agonists and positive allosteric modulators (PAMs) of the α7 nAChR have shown therapeutic potential in preclinical models of Alzheimer's disease, schizophrenia, and inflammatory disorders.

Structurally similar compounds to Quinuclidin-4-ylmethanamine have demonstrated activity at the α7 nAChR. For instance, studies on quinuclidine derivatives with substituents at the 3-position have identified potent and selective α7 nAChR agonists[2]. The aminomethyl group at the 4-position of the quinuclidine ring in the title compound could potentially interact with the receptor's binding site, mimicking the action of the endogenous neurotransmitter, acetylcholine.

a7_nAChR_Signaling cluster_0 Cell Membrane a7_receptor α7 nAChR Ca_influx Ca²⁺ Influx a7_receptor->Ca_influx Channel Opening Ligand Quinuclidin-4- ylmethanamine Ligand->a7_receptor Binding & Activation Downstream Downstream Signaling (e.g., ERK activation, neurotransmitter release) Ca_influx->Downstream Initiates

Figure 2: Hypothesized signaling pathway of Quinuclidin-4-ylmethanamine at the α7 nAChR.

Experimental Evaluation of Pharmacological Activity

To validate the hypothesized activity of Quinuclidin-4-ylmethanamine dihydrochloride, a series of in vitro and in vivo assays would be necessary.

In Vitro Assays:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for various nAChR subtypes (e.g., α7, α4β2, α3β4) and other relevant receptors to assess selectivity.

  • Functional Assays:

    • Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes: To measure ion channel activation (EC₅₀) and determine if the compound acts as an agonist, antagonist, or modulator.

    • Calcium imaging assays: To measure changes in intracellular calcium levels upon receptor activation in cell lines expressing the target nAChR.

    • Patch-clamp electrophysiology: To study the effects on ion channel kinetics in mammalian cells.

In Vivo Assays:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Pharmacodynamic studies: To evaluate the effects of the compound on relevant physiological or behavioral endpoints in animal models of cognitive impairment, inflammation, or other relevant disease states.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of Quinuclidin-4-ylmethanamine dihydrochloride.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the quinuclidine cage and the aminomethyl group. The chemical shifts will be influenced by the protonation state.
¹³C NMR Resonances for the carbon atoms of the quinuclidine scaffold and the aminomethyl group.
Mass Spectrometry The molecular ion peak corresponding to the free base ([M+H]⁺) should be observed.
HPLC A single major peak indicating the purity of the compound. Method development would be required to determine the optimal mobile phase and column.
Elemental Analysis The experimentally determined percentages of C, H, N, and Cl should be in close agreement with the calculated values for C₈H₁₈Cl₂N₂.

Safety and Handling

Based on the safety data sheets for the parent compound, quinuclidine, Quinuclidin-4-ylmethanamine dihydrochloride should be handled as a hazardous substance[3][4].

Potential Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Environmental Hazards: May be harmful to aquatic life with long-lasting effects.

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

Quinuclidin-4-ylmethanamine dihydrochloride is a compound of significant interest for researchers in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a valuable scaffold for the design of novel ligands, with a strong potential for targeting nicotinic acetylcholine receptors. While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential pharmacological evaluation. Further research into the biological activity of Quinuclidin-4-ylmethanamine dihydrochloride is warranted to fully elucidate its therapeutic potential.

References

  • Quadri, M., et al. (2019). Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation. European Journal of Medicinal Chemistry, 166, 390-401.
  • Leonik, F. M., Papke, R. L., & Horenstein, N. A. (2007). Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1520-1522.

Sources

Foundational

The Quinuclidine Core: A Journey from Natural Alkaloids to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of a Bridged Bicyclic Amine The quinuclidine nucleus, a rigid, bicyclic amine formally known a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Bridged Bicyclic Amine

The quinuclidine nucleus, a rigid, bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, represents a cornerstone in the edifice of medicinal chemistry. Its unique conformational constraints and inherent basicity have rendered it a privileged scaffold in drug design, capable of imparting favorable pharmacokinetic and pharmacodynamic properties to a diverse array of therapeutic agents.[1] From its origins in the celebrated anti-malarial alkaloid quinine to its central role in modern drugs targeting complex neurological disorders, the story of quinuclidine is a testament to the power of natural product chemistry to inspire synthetic innovation and therapeutic breakthroughs. This guide provides a comprehensive exploration of the discovery, synthesis, and medicinal chemistry of quinuclidine compounds, offering field-proven insights and detailed methodologies for the discerning researcher.

I. The Dawn of Quinuclidine: Early Syntheses and Structural Elucidation

The late 19th and early 20th centuries witnessed a surge in the isolation and structural characterization of natural products, with the cinchona alkaloids, including quinine, standing as a formidable challenge.[2] The quest to synthesize these complex molecules spurred the development of novel synthetic methodologies, and in the process, the quinuclidine core was unveiled and its synthesis conquered.

The Pioneering Synthesis of Löffler and Stietzel (1909)

The first successful synthesis of the parent quinuclidine was reported by Löffler and Stietzel in 1909.[3] Their approach, while groundbreaking, was arduous and low-yielding, reflecting the nascent state of organic synthesis at the time. A significant evolution of this approach is the Hofmann-Löffler-Freytag reaction, which provides a more general method for the formation of pyrrolidines and piperidines from N-haloamines.[4][5][6]

The Hofmann-Löffler-Freytag reaction proceeds via a free-radical mechanism.[6][7] The N-haloamine is first protonated in strong acid, followed by homolytic cleavage of the N-X bond upon heating or irradiation to generate a nitrogen-centered radical cation. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer from a delta-carbon, a process favored by the formation of a stable six-membered transition state.[4][7] The resulting carbon-centered radical then abstracts a halogen atom from another molecule of the N-haloamine, propagating the radical chain and forming a δ-haloamine. Subsequent treatment with a base induces an intramolecular nucleophilic substitution to furnish the cyclic amine.[6]

Experimental Protocol: Hofmann-Löffler-Freytag Reaction for Pyrrolidine Synthesis

Objective: To synthesize a pyrrolidine derivative from an N-chloroamine.

Materials:

  • N-chloro-N-methylbutylamine

  • Concentrated sulfuric acid

  • Sodium hydroxide solution (40%)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • UV lamp (optional, for photochemical initiation)

Procedure:

  • N-Chloroamine Preparation: The starting N-methylbutylamine is converted to the N-chloroamine by reaction with sodium hypochlorite or N-chlorosuccinimide. This step is performed with caution due to the potential instability of N-haloamines.

  • Reaction Setup: A solution of N-chloro-N-methylbutylamine in concentrated sulfuric acid is prepared in a quartz reaction vessel (if using UV irradiation). The choice of concentrated acid is crucial for protonating the N-chloroamine, which facilitates the homolytic cleavage of the N-Cl bond.[4]

  • Initiation: The reaction is initiated either by heating the solution or by irradiating it with a UV lamp.[6] The energy input promotes the formation of the initial nitrogen-centered radical.

  • Reaction Monitoring: The progress of the reaction can be monitored by quenching aliquots of the reaction mixture and analyzing for the disappearance of the starting material by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled and carefully neutralized with a 40% sodium hydroxide solution. This step is highly exothermic and should be performed in an ice bath. The basification is essential to deprotonate the δ-haloamine intermediate, enabling the intramolecular cyclization.[6]

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude pyrrolidine derivative. Further purification can be achieved by distillation or chromatography.

The Meisenheimer Route: A Refined Approach from a Pyridine Precursor

In 1920, Meisenheimer reported an improved synthesis of quinuclidine starting from 4-methylpyridine.[3] This route, while still challenging, offered a more logical and accessible pathway to the bicyclic core.

The Meisenheimer synthesis commences with the reaction of 4-methylpyridine with formaldehyde to produce 2-(pyridin-4-yl)ethanol.[3] The choice of formaldehyde as a C1 electrophile was a logical step to introduce the necessary two-carbon side chain. The subsequent reduction of the pyridine ring to a piperidine was a critical transformation, followed by the conversion of the primary alcohol to a more reactive leaving group, an iodide, using hydrogen iodide. The final step involved an intramolecular cyclization under basic conditions to forge the second ring of the quinuclidine system.[3]

Experimental Protocol: A Modified Meisenheimer Synthesis of Quinuclidine

Objective: To synthesize quinuclidine from 4-methylpyridine.

Materials:

  • 4-Methylpyridine

  • Formaldehyde (37% aqueous solution)

  • Sodium metal

  • Ethanol

  • Hydroiodic acid (57%)

  • Sodium hydroxide

  • Picric acid

  • Potassium hydroxide pellets

Procedure:

  • Side-Chain Elongation: 4-Methylpyridine is heated with an aqueous solution of formaldehyde at 120°C in a sealed vessel to yield 2-(pyridin-4-yl)ethanol.[3] This reaction is often low-yielding due to the formation of side products.

  • Pyridine Ring Reduction: The resulting 2-(pyridin-4-yl)ethanol is dissolved in absolute ethanol, and sodium metal is added portion-wise to effect the reduction of the pyridine ring to a piperidine. This classic Birch-type reduction was a common method for aromatic ring reduction before the advent of catalytic hydrogenation.

  • Hydroxyl to Iodide Conversion: The piperidine derivative is then treated with hydroiodic acid to convert the primary alcohol into an iodide, a better leaving group for the subsequent cyclization.[3]

  • Intramolecular Cyclization: A dilute aqueous solution of the resulting piperidinylethyl iodide hydroiodide salt is treated with sodium hydroxide to induce intramolecular N-alkylation, forming quinuclidine. The quinuclidine is then distilled from the reaction mixture with water.[3]

  • Isolation and Purification: The quinuclidine is isolated from the distillate as its picrate salt by treatment with picric acid. The free base can then be liberated from the picrate salt by treatment with a strong base, such as potassium hydroxide pellets, followed by distillation.[3]

The Prelog Syntheses: A Convergent and Elegant Strategy

In the 1930s, Vladimir Prelog developed a more convergent and efficient approach to quinuclidine.[3] His syntheses started from acyclic precursors, showcasing a masterful understanding of reaction mechanisms and ring-closing strategies.

In one approach, Prelog utilized 1,5-dibromo-3-(2-bromoethyl)pentane as the starting material. Treatment of this tribromide with methanolic ammonia at high temperature and pressure resulted in a double N-alkylation to form the quinuclidine ring system.[3] The choice of a symmetrically substituted starting material simplified the cyclization process. An alternative route involved the reaction of 5-bromo-3-(2-bromoethyl)pentan-1-aminium bromide with aqueous sodium hydroxide, again leading to the formation of the quinuclidine core.[3]

Prelog_Synthesis A 1,5-dibromo-3-(2-bromoethyl)pentane B Quinuclidine A->B  Methanolic Ammonia, 140°C Dieckmann_Condensation A Ethyl Isonipecotate B 1-(Carbethoxymethyl)-4- carbethoxypiperidine A->B  Ethyl Chloroacetate, Base C β-Keto Ester Intermediate B->C  NaOEt (Dieckmann Condensation) D 3-Quinuclidone C->D  Acid, Heat (Hydrolysis & Decarboxylation)

Caption: Synthesis of 3-quinuclidone via Dieckmann condensation.

Experimental Protocol: Synthesis of 3-Quinuclidone Hydrochloride via Dieckmann Condensation

Objective: To synthesize 3-quinuclidone hydrochloride from 1-(carbethoxymethyl)-4-carbethoxypiperidine.

Materials:

  • 1-(Carbethoxymethyl)-4-carbethoxypiperidine

  • Potassium metal

  • Toluene, absolute

  • Hydrochloric acid (10N)

  • Activated charcoal

  • Isopropyl alcohol

Procedure:

  • Reaction Setup: A three-necked flask is equipped with a stirrer, addition funnel, and condenser under a nitrogen atmosphere. Absolute toluene and clean potassium metal are added. The choice of an alkali metal as the base is critical to drive the equilibrium of the Dieckmann condensation towards the product. [8]2. Dieckmann Condensation: The flask is heated to reflux, and a solution of 1-(carbethoxymethyl)-4-carbethoxypiperidine in toluene is added dropwise. The reaction mixture is refluxed for several hours to ensure complete cyclization.

  • Acidic Workup and Decarboxylation: The reaction is cooled and then carefully quenched by the addition of 10N hydrochloric acid. The aqueous layer is separated and refluxed for an extended period to effect the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.

  • Purification and Isolation: The acidic solution is treated with activated charcoal to remove colored impurities, filtered, and then evaporated to dryness. The residue is dissolved in a minimal amount of hot water, and boiling isopropyl alcohol is added to precipitate the 3-quinuclidone hydrochloride. The product is collected by filtration, washed with acetone, and dried.

III. The Quinuclidine Scaffold in Medicinal Chemistry: A Privileged Structure

The quinuclidine core is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. [9][10]This versatility stems from its unique structural and physicochemical properties.

Structural and Physicochemical Properties
  • Rigidity and Conformational Pre-organization: The bicyclic nature of quinuclidine locks it into a rigid conformation. This pre-organization reduces the entropic penalty upon binding to a receptor, often leading to higher affinity. [1]* Basicity: The nitrogen atom in the quinuclidine ring is a strong base, with a pKa of the conjugate acid around 11. This basicity allows for the formation of strong ionic interactions with acidic residues in biological targets.

  • Three-Dimensional Vectorial Display of Substituents: The rigid framework of the quinuclidine core allows for the precise positioning of substituents in three-dimensional space, enabling the optimization of interactions with specific binding pockets.

Quinuclidine-Based Drugs: From Muscarinic Agonists to Novel Therapeutic Agents

The quinuclidine scaffold is a key component of several marketed drugs, particularly those targeting muscarinic acetylcholine receptors. [11] Table 1: Prominent Quinuclidine-Based Drugs and Their Therapeutic Applications

Drug NameTherapeutic ClassMechanism of Action
Solifenacin Muscarinic AntagonistTreatment of overactive bladder. [1][12][13]
Cevimeline Muscarinic AgonistTreatment of dry mouth associated with Sjögren's syndrome.
Aceclidine Muscarinic AgonistTreatment of glaucoma. [14]
Palonosetron 5-HT3 Receptor AntagonistPrevention of chemotherapy-induced nausea and vomiting. [15]
Structure-Activity Relationships (SAR) of Quinuclidine-Based Muscarinic Ligands

The development of selective muscarinic receptor ligands has been a major focus of research, with the quinuclidine scaffold playing a pivotal role. [16][17][18]

  • Agonist vs. Antagonist Activity: The nature of the substituent at the 3-position of the quinuclidine ring is a key determinant of whether a compound will act as a muscarinic agonist or antagonist. Small, hydrogen-bond donating groups often lead to agonist activity, while larger, more lipophilic groups typically result in antagonist activity. [17]* Subtype Selectivity: Subtle modifications to the quinuclidine core and its substituents can lead to significant changes in selectivity for the different muscarinic receptor subtypes (M1-M5). This has been exploited in the design of drugs with improved side-effect profiles. [16]

SAR_Quinuclidine cluster_0 Quinuclidine Core cluster_1 Substituent Effects cluster_2 Examples Quinuclidine Rigid Scaffold (1-azabicyclo[2.2.2]octane) R_group Substituent at C3 Activity Pharmacological Activity R_group->Activity Determines Agonist Small, H-bond donor (e.g., in Cevimeline) -> Agonist Antagonist Large, Lipophilic (e.g., in Solifenacin) -> Antagonist

Caption: Structure-Activity Relationship of 3-substituted quinuclidines.

IV. Case Study: The Synthesis of Solifenacin

Solifenacin is a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. [12]Its synthesis highlights the modern application of chiral quinuclidine building blocks.

A key step in the synthesis of solifenacin is the coupling of (R)-3-quinuclidinol with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. [12][13]The stereochemistry at both chiral centers is crucial for the drug's activity. The synthesis of enantiomerically pure (R)-3-quinuclidinol is therefore a critical aspect of the overall process and is often achieved through the asymmetric reduction of 3-quinuclidone or the resolution of racemic 3-quinuclidinol. [15][19] Experimental Protocol: Synthesis of Solifenacin

Objective: To synthesize solifenacin by coupling (R)-3-quinuclidinol with an activated (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivative.

Materials:

  • (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Bis-[1H-1,2,4-triazol-1-yl]-methanone (CDT)

  • (R)-3-Quinuclidinol

  • Triethylamine

  • Isopropyl acetate

Procedure:

  • Activation of (R)-3-Quinuclidinol: (R)-3-Quinuclidinol is reacted with CDT in a suitable solvent such as isopropyl acetate. [13]This forms an activated carbamate intermediate in situ.

  • Coupling Reaction: A solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and triethylamine is added to the reaction mixture. The triethylamine acts as a base to neutralize the acid generated during the reaction. The mixture is heated to reflux to drive the coupling reaction to completion. [13]3. Workup and Purification: The reaction mixture is cooled and washed with water and an aqueous solution of sodium bicarbonate to remove unreacted starting materials and byproducts. The organic layer is dried, and the solvent is removed to yield crude solifenacin. The product can be further purified by crystallization or chromatography.

  • Salt Formation: For pharmaceutical use, the solifenacin free base is typically converted to a pharmaceutically acceptable salt, such as the succinate salt, by treatment with succinic acid. [1][12]

V. Conclusion and Future Perspectives

The journey of quinuclidine compounds from their discovery in natural products to their current status as key components of modern medicines is a compelling narrative of scientific progress. The unique structural features of the quinuclidine core have provided a fertile ground for the development of novel therapeutic agents, and its role as a privileged scaffold ensures its continued relevance in drug discovery. As our understanding of disease biology deepens and new therapeutic targets emerge, the versatile and adaptable quinuclidine framework is poised to be at the forefront of the next generation of innovative medicines. The continued exploration of novel synthetic methodologies to access diverse and complex quinuclidine derivatives will undoubtedly unlock new therapeutic possibilities, further cementing the enduring legacy of this remarkable bicyclic amine.

References

  • Hofmann, A. W. (1883). Ueber die Einwirkung der Wärme auf die isomeren Butylen. Berichte der deutschen chemischen Gesellschaft, 16(1), 558-560.
  • Löffler, K., & Freytag, C. (1909). Eine neue Synthese von Pyrrolidinen. Berichte der deutschen chemischen Gesellschaft, 42(3), 3427-3431.
  • Naito, R., Yonetoku, Y., Okamoto, Y., Toyoshima, A., Ikeda, K., & Takeuchi, M. (2005). Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists. Journal of medicinal chemistry, 48(21), 6597–6606.
  • Puig, J., et al. (2010). Process for the synthesis of solifenacin.
  • Wolff, M. E. (1963). The Hofmann-Loffler-Freytag Reaction. Chemical Reviews, 63(1), 55-64.
  • MDPI. (2024).
  • Wikipedia. (n.d.). Hofmann–Löffler reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Hofmann-Loffler-Freytag Reaction.
  • Astellas Pharma Inc. (2012). Process for production of (r)-3-quinuclidinol. EP2423320A1.
  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
  • Böhme, T. M., et al. (2001). Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. Bioorganic & medicinal chemistry letters, 11(9), 1241–1243.
  • Musiol, R., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical biology & drug design, 100(3), 389–418.
  • Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of medicinal chemistry, 33(4), 1128–1138.
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Exploratory

The Quinuclidine Scaffold: A Privileged Structure in Modern Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The quinuclidine ring system, a rigid, bicyclic amine, represents a cornerstone in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinuclidine ring system, a rigid, bicyclic amine, represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of pharmacologically active agents.[1] Its unique conformational rigidity and basicity make it an ideal pharmacophore for interacting with various biological targets, particularly G-protein coupled receptors (GPCRs) and ligand-gated ion channels.[1][2] This guide provides a comprehensive technical overview of the pharmacological profile of quinuclidine derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and therapeutic applications. We will explore their modulation of key neurotransmitter systems, including cholinergic pathways, and their emerging roles in oncology and other disease areas. Detailed experimental protocols and data interpretation strategies are provided to equip researchers with the practical knowledge required to advance the discovery and development of novel quinuclidine-based therapeutics.

The Quinuclidine Core: Physicochemical Properties and Synthetic Rationale

The quinuclidine scaffold, formally known as 1-azabicyclo[2.2.2]octane, possesses a unique three-dimensional structure that distinguishes it from more flexible aliphatic amines.[3] This rigidity is a key determinant of its pharmacological utility, as it reduces the entropic penalty upon binding to a receptor, often leading to higher affinity and selectivity.

Structural and Electronic Features

Quinuclidine is a strong base, with a pKa of the conjugate acid around 11.0, ensuring it is protonated at physiological pH.[3] This positive charge is crucial for forming ionic interactions with anionic residues in receptor binding pockets. The nitrogen atom's lone pair of electrons is readily available for interaction with Lewis acids.[3] The hydrocarbon cage is lipophilic, facilitating passage across biological membranes, a critical factor for central nervous system (CNS) penetration.[4][5]

General Synthetic Strategies

The synthesis of the quinuclidine core and its derivatives has been extensively studied. A common and industrially viable approach involves the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine, followed by decarboxylation and reduction to yield 3-quinuclidinol.[6][7] This key intermediate serves as a versatile starting point for a multitude of derivatives.[8]

Experimental Protocol: Synthesis of Racemic 3-Quinuclidinol [6]

  • Step 1: Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine.

    • To a solution of ethyl isonipecotate and triethylamine, add ethyl chloroacetate dropwise.

    • Heat the reaction mixture and monitor for completion by gas chromatography (GC).

    • Work up the reaction by diluting with water and separating the organic layer.

  • Step 2: Dieckmann Condensation to form 3-Quinuclidinone.

    • Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine in toluene to a refluxing mixture of potassium tertiary butoxide in toluene and THF.

    • After reflux, acidify the mixture with dilute sulfuric acid.

    • Adjust the pH with sodium hydroxide to induce cyclization.

  • Step 3: Reduction to RS-3-Quinuclidinol.

    • To a solution of 3-quinuclidinone in water, add sodium borohydride in portions.

    • Stir the reaction mixture and monitor for completion by GC.

    • Extract the product with chloroform and purify by recrystallization from acetone.

The causality behind this multi-step synthesis lies in the strategic construction of the bicyclic ring system. The initial alkylation extends the piperidine precursor, setting the stage for the intramolecular condensation which forms the core quinuclidine structure. The final reduction provides the hydroxyl group, a key functional handle for further derivatization.

Quinuclidine Derivatives as Modulators of the Cholinergic System

The cholinergic system, with its muscarinic and nicotinic receptors, is a primary target for quinuclidine-based drugs due to the structural resemblance of the quinuclidine core to acetylcholine.

Muscarinic Receptor Modulators

Quinuclidine derivatives have been developed as potent and selective ligands for the five subtypes of muscarinic acetylcholine receptors (M1-M5).[9][10] Their activity spans the entire efficacy range, from full agonists to partial agonists and antagonists.[10]

Structure-Activity Relationships (SAR):

  • Agonists: The presence of an ester or a bioisosteric replacement like an oxadiazole ring at the 3-position of the quinuclidine ring is critical for agonist activity.[10] These groups are thought to engage in hydrogen bonding interactions within the receptor binding site.[10]

  • Antagonists: Increased lipophilicity at the 3-position, often through the introduction of bulky aromatic or heterocyclic groups, favors antagonist behavior.[10][11] This is exemplified by 3-quinuclidinyl benzilate (QNB), a potent non-selective muscarinic antagonist.[12]

  • Selectivity: Subtle modifications to the substituents on the quinuclidine ring can impart selectivity for specific muscarinic receptor subtypes. For example, certain 1,3-disubstituted indenes with a quinuclidine moiety have shown promise as M2-selective antagonists.[9]

Therapeutic Applications:

  • Alzheimer's Disease: M1 receptor agonists and positive allosteric modulators (PAMs) are sought after for their potential to enhance cognitive function.[10][13][14] Quinuclidine-based compounds that can readily penetrate the CNS are of particular interest.[10]

  • Chronic Obstructive Pulmonary Disease (COPD): Long-acting muscarinic antagonists (LAMAs) are a mainstay of COPD therapy. Aclidinium bromide, a quaternary ammonium derivative of (3R)-quinuclidinol ester, is a potent LAMA with a long duration of action and rapid hydrolysis in human plasma, minimizing systemic side effects.[11]

Signaling Pathway for Muscarinic Acetylcholine Receptors

G cluster_receptor Muscarinic Receptor Activation Quinuclidine_Derivative Quinuclidine Derivative (Agonist) mAChR Muscarinic Receptor (M1, M3, M5 or M2, M4) Quinuclidine_Derivative->mAChR Binds to G_Protein G-Protein (Gq/11 or Gi/o) mAChR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (Gi/o) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Decreased production Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PKA_activation PKA Activation cAMP->PKA_activation Reduced

Caption: Signaling pathways of muscarinic acetylcholine receptors modulated by quinuclidine derivatives.

Nicotinic Receptor Modulators

The rigid quinuclidine scaffold has also been successfully employed to develop selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[15][16]

Structure-Activity Relationships (SAR):

  • α7 Agonists: Hydrophobic substituents at the 3-position of the quinuclidine framework are key for α7 nAChR selectivity.[15][16] For instance, arylidene groups at this position have yielded selective agonists.[16]

  • Positive Allosteric Modulators (PAMs): Interestingly, modifications to the side groups of an α7 nAChR agonist can convert it into a PAM.[15] This highlights the subtle structural changes that can dramatically alter the pharmacological profile. One study found that while a 3-(pyridin-3-yloxy)quinuclidine derivative acted as an agonist, further substitution on the pyridine ring led to compounds that potentiated acetylcholine-evoked currents.[15]

Therapeutic Potential:

  • Cognitive Disorders: α7 nAChR agonists and PAMs are being investigated for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease.[17][18] The ability of these compounds to modulate neurotransmitter release and synaptic plasticity is believed to underlie their pro-cognitive effects.

Emerging Pharmacological Applications of Quinuclidine Derivatives

Beyond the cholinergic system, the versatility of the quinuclidine scaffold has led to its exploration in a variety of other therapeutic areas.

Anticancer Activity

Novel quinuclidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer.[19] One derivative was shown to induce apoptosis in breast cancer cells with less cytotoxicity towards normal breast epithelial cells.[19] The proposed mechanism involves the upregulation of p53 and p21, leading to G1 phase arrest and sensitization to apoptosis.[19]

Anticholinesterase Activity

Quinuclidine-based compounds have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade acetylcholine.[20][21] This makes them relevant for the symptomatic treatment of Alzheimer's disease. Both monoquaternary and bisquaternary quinuclidine derivatives have shown inhibitory activity in the micromolar range.[21]

Other Therapeutic Areas

Quinuclidine derivatives have also been investigated for a range of other activities, including:

  • Antihistaminic: Certain derivatives are effective antihistamines.[22]

  • Anticholesterolemic: Some quinuclidine derivatives act as squalene synthase inhibitors, offering a potential strategy for lowering cholesterol.[23][24][25]

  • Antiparasitic and Antimicrobial: The quinuclidine moiety is present in the antimalarial drug quinine and its derivatives, and synthetic derivatives have shown antimicrobial properties.[20][21]

Preclinical Evaluation: Key Experimental Workflows

A thorough pharmacological profiling of novel quinuclidine derivatives requires a combination of in vitro and in vivo assays to determine their affinity, efficacy, selectivity, and potential therapeutic utility.

In Vitro Characterization

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Tissue Tissue Homogenate or Cell Membrane Preparation Incubate Incubate at Defined Temperature and Time Tissue->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]QNB) Radioligand->Incubate Test_Compound Quinuclidine Derivative (Unlabeled) Test_Compound->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Competition_Curve Generate Competition Curve Count->Competition_Curve Ki Calculate Ki (Inhibition Constant) Competition_Curve->Ki

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a quinuclidine derivative for a target receptor.

Protocol: Radioligand Binding Assay for Muscarinic Receptors

  • Membrane Preparation: Prepare a crude membrane fraction from a tissue source rich in the target receptor (e.g., rat brain cortex for M1 receptors) or from cells expressing the recombinant receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a final volume of 1 mL, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]QNB for general muscarinic receptors), and varying concentrations of the unlabeled quinuclidine derivative.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination and Separation: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC₅₀ value and then the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays:

To determine whether a compound is an agonist, antagonist, or allosteric modulator, functional assays are essential. These can include:

  • Second Messenger Assays: Measuring changes in intracellular calcium or cyclic AMP (cAMP) levels.

  • Reporter Gene Assays: Using a reporter gene (e.g., luciferase) under the control of a response element that is activated by receptor signaling.

  • Electrophysiology: For ion channels like nAChRs, techniques such as two-electrode voltage clamp in Xenopus oocytes or patch-clamp on cultured cells can measure ion currents.[15][26][27]

In Vivo Evaluation

In vivo studies are crucial to assess the therapeutic potential and safety profile of a lead compound.

Protocol: In Vivo Receptor Occupancy Study [28]

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Radiotracer Administration: Administer a radiolabeled ligand that specifically binds to the target receptor in vivo.

  • Test Compound Administration: Administer the unlabeled quinuclidine derivative at various doses and time points before or after the radiotracer.

  • Tissue Harvesting and Analysis: At a predetermined time, euthanize the animals and dissect the target tissues (e.g., brain, heart). Measure the radioactivity in the tissues to determine the extent to which the test compound has displaced the radiotracer from the receptors.

  • Data Analysis: Correlate the dose of the test compound with the degree of receptor occupancy. This can provide valuable information on the in vivo potency and duration of action.

Quantitative Data Summary

Compound ClassTargetAssayKey FindingsReference
1,3-Disubstituted IndenesM2 Muscarinic ReceptorRadioligand BindingQuinuclidine moiety afforded high affinity and M2-selectivity.
Phenothiazine DerivativesSqualene SynthaseEnzyme InhibitionIC₅₀ value of 0.12 µM for the most potent inhibitor.[23]
Quinuclidinone DerivativesBreast Cancer CellsCytotoxicity (MTT Assay)Induced apoptosis and G1 phase arrest.[19]
N-Alkyl Quaternary QuinuclidinesAChE and BChEEnzyme InhibitionKi values in the micromolar range (0.26 - 156.2 µM).
(3R)-Quinuclidinol EstersMuscarinic ReceptorsIn vivo (bronchodilation)Potent and long-acting antagonism.[11]
Ether Quinuclidinesα7 nAChRElectrophysiologyConverted from agonist to positive allosteric modulator with structural modification.[15]

Conclusion and Future Directions

The quinuclidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its rigid structure provides a high degree of pre-organization for receptor binding, while its synthetic tractability allows for fine-tuning of pharmacological properties. The diverse range of biological activities exhibited by quinuclidine derivatives, from cholinergic modulation to anticancer and enzyme inhibitory effects, underscores the immense potential of this chemical class.

Future research will likely focus on:

  • Improving Subtype Selectivity: Achieving even greater selectivity for specific receptor subtypes to minimize off-target effects.

  • Allosteric Modulation: Designing more sophisticated allosteric modulators that offer a finer degree of control over receptor function.

  • Targeting New Disease Areas: Exploring the utility of the quinuclidine scaffold against a wider range of biological targets.

  • Optimizing Pharmacokinetics: Fine-tuning CNS penetration and metabolic stability to enhance therapeutic efficacy.

By leveraging the principles of medicinal chemistry and employing robust pharmacological evaluation workflows, the full potential of quinuclidine derivatives in addressing unmet medical needs can be realized.

References

  • Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • In vitro and in vivo efficacy of a novel quinuclidinone derivative against breast cancer. Investigational New Drugs. [Link]

  • Quinuclidine-Based Carbamates as Potential CNS Active Compounds. Molecules. [Link]

  • Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry. [Link]

  • Quinuclidine. Wikipedia. [Link]

  • Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis. [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. International Journal of Molecular Sciences. [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PubMed Central. [Link]

  • Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists with potential for minimal systemic exposure after inhaled administration: identification of (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl). Journal of Medicinal Chemistry. [Link]

  • Side Groups Convert the α7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modulator. ACS Chemical Neuroscience. [Link]

  • Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Sci-Hub. [Link]

  • Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives. Progress in Drug Research. [Link]

  • Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS Medicinal Chemistry Letters. [Link]

  • [Structure- And Conformation-Activity Relationships of Cyclic Acetylcholine Analogs of the Piperidine and Quinuclidine Series]. Arzneimittel-Forschung. [Link]

  • Further developments in research on the chemistry and pharmacology of synthetic quinuclidine derivatives. Progress in Drug Research. [Link]

  • Delocalized quinolinium-macrocyclic peptides, an atypical chemotype for CNS penetration. Science. [Link]

  • [Antihistamine drugs, quinuclidine derivatives, in allergic diseases. What is their benefit?]. Terapevticheskii Arkhiv. [Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. [Link]

  • The synthesis and applications of functionalised quinuclidines. The University of Liverpool Repository. [Link]

  • Quinuclidine. PubChem. [Link]

  • Exploring the Chemical Properties and Applications of Quinuclidine. [Link]

  • (+-)-3-Quinuclidinol. PubChem. [Link]

  • In vivo competition studies with analogues of 3-quinuclidinyl benzilate. Journal of Medicinal Chemistry. [Link]

  • STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. [Link]

  • Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models. ResearchGate. [Link]

  • New quinoline derivatives as nicotinic receptor modulators. European Journal of Medicinal Chemistry. [Link]

  • New quinoline derivatives as nicotinic receptor modulators. ResearchGate. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Exploring 3-Quinuclidinol: Properties, Applications, and Manufacturing. [https://www. sf-chemicals.com/news/exploring-3-quinuclidinol-properties-applications-and-manufacturing-78379412.html]([Link]. sf-chemicals.com/news/exploring-3-quinuclidinol-properties-applications-and-manufacturing-78379412.html)

  • A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. Pharmaceuticals (Basel). [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • 3-quinuclidone hydrochloride. Organic Syntheses. [Link]

  • Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • In vitro and in vivo metabolism of 3-quinuclidinyl benzilate by high-resolution mass spectrometry. ResearchGate. [Link]

  • Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. ResearchGate. [Link]

  • Various therapeutic uses of Quinoline. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors. ResearchGate. [Link]

  • Discovery of Novel Quaternary Ammonium Derivatives of (3R)-Quinuclidinol Esters as Potent and Long-Acting Muscarinic Antagonists with Potential for Minimal Systemic Exposure after Inhaled Administration. Figshare. [Link]

  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Studies with Quinuclidin-4-ylmethanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide for the in vivo application of Quinuclidin-4-ylmethanamine dihydroch...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the in vivo application of Quinuclidin-4-ylmethanamine dihydrochloride, a potent and selective ligand for nicotinic acetylcholine receptors (nAChRs), with a putative primary action on the α7 subtype.[1][2] These protocols and notes are designed to ensure scientific integrity, reproducibility, and adherence to the highest standards of preclinical research.

Introduction: The Scientific Rationale for Investigating Quinuclidin-4-ylmethanamine dihydrochloride

Quinuclidin-4-ylmethanamine dihydrochloride belongs to the quinuclidine class of compounds, which have garnered significant interest for their therapeutic potential in a range of neurological and psychiatric disorders.[1] The primary molecular target of many quinuclidine derivatives is the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[3]

Activation of α7 nAChRs is implicated in a variety of cellular processes that are fundamental to neuronal health and function, including modulation of neurotransmitter release, synaptic plasticity, and neuroprotection.[4] Consequently, α7 nAChR agonists are being actively investigated for their potential to ameliorate cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[3][5][6] This application note will guide researchers in designing and executing in vivo studies to explore the therapeutic potential of Quinuclidin-4-ylmethanamine dihydrochloride.

Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor

Quinuclidin-4-ylmethanamine dihydrochloride is hypothesized to act as a selective agonist at the α7 nAChR. Upon binding, it is expected to induce a conformational change in the receptor, leading to the opening of its ion channel. This allows for the influx of cations, primarily Ca²⁺, which in turn triggers a cascade of downstream signaling events. These pathways are crucial for synaptic plasticity and cell survival.

Alpha-7 nAChR Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Quinuclidin-4-ylmethanamine Quinuclidin-4-ylmethanamine a7nAChR_pre α7 nAChR Quinuclidin-4-ylmethanamine->a7nAChR_pre Agonist Binding a7nAChR_post α7 nAChR Quinuclidin-4-ylmethanamine->a7nAChR_post Ca_influx_pre Ca²⁺ Influx a7nAChR_pre->Ca_influx_pre Channel Opening NT_release Neurotransmitter Release (e.g., Glutamate, ACh) Ca_influx_pre->NT_release Triggers Ca_influx_post Ca²⁺ Influx a7nAChR_post->Ca_influx_post PI3K_Akt PI3K/Akt Pathway Ca_influx_post->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Ca_influx_post->ERK_MAPK CREB CREB Phosphorylation PI3K_Akt->CREB ERK_MAPK->CREB Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression Neuroprotection Neuroprotection & Synaptic Plasticity Gene_expression->Neuroprotection

Figure 1: Proposed signaling pathway for Quinuclidin-4-ylmethanamine dihydrochloride.

Compound Profile: Quinuclidin-4-ylmethanamine dihydrochloride

PropertyValueSource
CAS Number 67496-77-9Internal Data
Molecular Formula C₈H₁₈Cl₂N₂Internal Data
Molecular Weight 213.15 g/mol Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in waterInternal Data
Purity ≥98%Internal Data
Storage Store at 2-8°C, desiccatedInternal Data

In Vivo Study Design and Protocols

Formulation and Administration

Given its nature as a dihydrochloride salt, Quinuclidin-4-ylmethanamine dihydrochloride is readily soluble in aqueous vehicles, simplifying formulation for in vivo studies.

Protocol 1: Preparation of Sterile Solution for Injection

  • Vehicle Selection: Use sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) as the vehicle.[7]

  • Calculation: Determine the required concentration of the compound based on the desired dose and the dosing volume for the chosen animal model (typically 5-10 mL/kg for rodents).

  • Dissolution: Under aseptic conditions (e.g., in a laminar flow hood), weigh the required amount of Quinuclidin-4-ylmethanamine dihydrochloride and dissolve it in the appropriate volume of the sterile vehicle.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.[8]

  • Storage: Store the sterile solution at 2-8°C and protect it from light. Prepare fresh solutions weekly or as stability data permits.

Administration Routes:

  • Intraperitoneal (IP): A common route for systemic administration in rodents, offering rapid absorption.[7]

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IP.

  • Oral Gavage (PO): Suitable for assessing oral bioavailability and for chronic dosing studies.

Dose-Range Finding and Tolerability Studies

Prior to efficacy studies, it is imperative to establish a safe and well-tolerated dose range.

Protocol 2: Acute Toxicity and Dose-Range Finding in Mice

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), with an equal number of males and females.

  • Dose Groups: Administer single doses of Quinuclidin-4-ylmethanamine dihydrochloride via the intended route of administration (e.g., IP). Start with a wide range of doses (e.g., 1, 3, 10, 30, 100 mg/kg) and a vehicle control group.

  • Observations: Monitor the animals closely for the first few hours post-dosing and then daily for 7-14 days. Record clinical signs of toxicity, changes in body weight, and any mortality.

  • Endpoint: Determine the maximum tolerated dose (MTD) and identify a range of non-toxic doses for subsequent efficacy studies.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for interpreting pharmacodynamic data.

Protocol 3: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Use cannulated rats (e.g., jugular vein cannulation) to facilitate serial blood sampling.

  • Dosing: Administer a single dose of Quinuclidin-4-ylmethanamine dihydrochloride via the intended route (e.g., IP or PO) at a dose level determined from the dose-range finding study.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into appropriate anticoagulant tubes.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Efficacy Studies in Models of Cognitive Impairment

Based on its proposed mechanism of action, Quinuclidin-4-ylmethanamine dihydrochloride can be evaluated in various models of cognitive dysfunction.

Protocol 4: Novel Object Recognition (NOR) Task in Rats

This task assesses short-term recognition memory.

  • Animal Model: Use adult male rats (e.g., Sprague-Dawley or Wistar).

  • Habituation: Acclimate the rats to the testing arena for several days.

  • Training (Familiarization) Phase: On the test day, administer Quinuclidin-4-ylmethanamine dihydrochloride or vehicle at a predetermined time before the training session. Place the rat in the arena with two identical objects and allow it to explore for a set period (e.g., 5 minutes).

  • Testing Phase: After a retention interval (e.g., 1-24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index > 0.5) indicates intact recognition memory.

Protocol 5: Morris Water Maze (MWM) Task in Mice

This task evaluates spatial learning and memory.

  • Animal Model: Use a mouse model of cognitive impairment (e.g., aged mice or a transgenic model of Alzheimer's disease like APP/PS1).[4]

  • Acquisition Phase: For 5-7 consecutive days, administer the compound or vehicle daily. Train the mice to find a hidden platform in a circular pool of opaque water, using distal cues for navigation.

  • Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds.

  • Data Analysis: Record the escape latency during training and the time spent in the target quadrant during the probe trial. Improved performance in the treated group suggests enhanced spatial learning and memory.

Figure 2: A typical workflow for in vivo studies.

Safety and Toxicology

Adherence to regulatory guidelines for preclinical safety assessment is crucial.

Key Considerations for Toxicology Studies:

  • GLP Compliance: For studies intended for regulatory submission, all work must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[9][10]

  • Species Selection: Use at least two mammalian species, one rodent and one non-rodent, for pivotal toxicology studies.[11]

  • Duration: The duration of repeated-dose toxicity studies should be aligned with the intended duration of clinical use.[12]

  • Endpoints: Evaluate a comprehensive set of endpoints, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.[11]

Conclusion

Quinuclidin-4-ylmethanamine dihydrochloride represents a promising compound for in vivo investigation, particularly in the context of cognitive enhancement and neuroprotection. The protocols outlined in this application note provide a robust framework for its preclinical evaluation. By carefully considering formulation, dose selection, and the choice of appropriate animal models, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this novel α7 nAChR agonist.

References

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2023, June 13). Retrieved from [Link]

  • Hashimoto, K. (2009). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Current Pharmaceutical Design, 15(14), 1454-1468.
  • Leach, M. O., & Bell, C. M. J. (1982). Preparation of /sup 37/Ar in sterile solution suitable for injection in vivo.
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  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1). Retrieved from [Link]

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. (2011, June 1). European Medicines Agency. Retrieved from [Link]

  • Bitner, R. S., Nikkel, A. L., Curzon, P., & Decker, M. W. (2007). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. Journal of Pharmacology and Experimental Therapeutics, 324(1), 1-16.
  • Papke, R. L., & Horenstein, N. A. (2004). Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry, 12(12), 3177-3183.
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  • Thomsen, M. S., Hansen, H. H., & Timmerman, D. B. (2011). Cognitive Improvement by Activation of α7 Nicotinic Acetylcholine Receptors: From Animal Models to Human Pathophysiology. Current Pharmaceutical Design, 17(2), 136-148.
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  • Wong, D. F., Kuwabara, H., Horti, A. G., & Brasic, J. R. (2020). High Availability of the α7-Nicotinic Acetylcholine Receptor in Brains of Individuals with Mild Cognitive Impairment: A Pilot Study Using 18 F-ASEM PET. Journal of Nuclear Medicine, 61(3), 415-421.
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  • Zhang, L., et al. (2018). Activation of α7 Nicotinic Acetylcholine Receptor by its Selective Agonist Improved Learning and Memory of Amyloid Precursor Protein/Presenilin 1 (APP/PS1) Mice via the Nrf2/HO-1 Pathway. Medical Science Monitor, 24, 8286-8296.
  • Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evalu
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  • Hajós, M., et al. (2005). The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1213-1222.

Sources

Application

Application Notes & Protocols: Characterization of Quinuclidin-4-ylmethanamine dihydrochloride as a Putative Nicotinic Acetylcholine Receptor Ligand

Abstract: This document provides a comprehensive framework for the characterization of Quinuclidin-4-ylmethanamine dihydrochloride, a quinuclidine-based compound, as a potential ligand for nicotinic acetylcholine recepto...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for the characterization of Quinuclidin-4-ylmethanamine dihydrochloride, a quinuclidine-based compound, as a potential ligand for nicotinic acetylcholine receptors (nAChRs). Nicotinic receptors are a critical class of ligand-gated ion channels involved in a wide array of physiological processes, making them prime targets for therapeutic development in neurology and psychiatry.[1][2] The quinuclidine scaffold is a well-established pharmacophore for cholinergic targets.[3] These application notes offer an integrated series of protocols, from initial binding affinity determination using radioligand assays to functional characterization via electrophysiology and preliminary in vivo assessments. The methodologies are designed to be self-validating and provide researchers with the necessary tools to thoroughly evaluate the pharmacological profile of this and similar novel compounds.

Compound Profile: Quinuclidin-4-ylmethanamine dihydrochloride

Before commencing any experimental work, a thorough understanding of the test article's properties and safety requirements is paramount.

1.1. Chemical Identity

  • Chemical Name: Quinuclidin-4-ylmethanamine dihydrochloride

  • Molecular Formula: C₈H₁₈Cl₂N₂

  • Molecular Weight: 213.15 g/mol

  • CAS Number: 67496-77-9[4]

1.2. Handling and Storage

  • Safety Precautions: Researchers must consult the full Safety Data Sheet (SDS) before handling. The compound should be handled in a well-ventilated area or under a chemical fume hood.[5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[6] Avoid inhalation of dust and contact with skin and eyes.[7]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, locked up and secured.[6][8] Protect from light and moisture to ensure stability.

In Vitro Analysis Part I: Receptor Binding Affinity

The initial step in characterizing a novel ligand is to determine its affinity for the target receptor(s). A competitive radioligand binding assay is the gold standard for quantifying the affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace a known high-affinity radioligand.[1][9]

2.1. Principle of Competitive Binding This assay relies on the principle of competition between the unlabeled test compound (Quinuclidin-4-ylmethanamine dihydrochloride) and a radiolabeled ligand (e.g., [³H]Epibatidine or [³H]Cytisine) for a finite number of receptors.[1][10] As the concentration of the test compound increases, the amount of bound radioligand decreases. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[1]

2.2. Experimental Workflow: Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis p1 Prepare nAChR Source (e.g., Rat Brain Membranes, Transfected Cell Lines) a1 Incubate Receptor Source, Radioligand, and Test Compound (Varying Concentrations) p1->a1 p2 Prepare Radioligand Stock (e.g., [³H]Epibatidine) p2->a1 p3 Prepare Test Compound Dilution Series (Quinuclidin-4-ylmethanamine) p3->a1 a2 Allow to Reach Equilibrium (e.g., 60 min at 30°C) a1->a2 s1 Rapid Vacuum Filtration (GF/C filters) to separate bound from free radioligand a2->s1 s2 Wash Filters with Ice-Cold Buffer s1->s2 s3 Add Scintillation Cocktail and Measure Radioactivity (CPM) in Scintillation Counter s2->s3 d1 Plot % Inhibition vs. log[Test Compound] s3->d1 d2 Determine IC₅₀ Value (Non-linear Regression) d1->d2 d3 Calculate Kᵢ using Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) d2->d3

Caption: Workflow for nAChR competitive radioligand binding assay.

2.3. Detailed Protocol: Competitive Radioligand Binding Assay

Materials:

  • Biological Material: Prepared cell membranes from a source expressing the nAChR subtype of interest (e.g., rat brain cortex for α4β2*, or HEK cells transfected with specific human nAChR subunits).[10][11]

  • Radioligand: A high-affinity nAChR ligand such as [³H]Epibatidine or [³H]Cytisine, chosen based on the target subtype.[1][10]

  • Test Compound: Quinuclidin-4-ylmethanamine dihydrochloride, prepared in a 10-point, 5-log unit dilution series.[9]

  • Non-specific Binding (NSB) Agent: A high concentration of a known nAChR agonist like Nicotine or Carbachol (e.g., 100 µM).[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.3% polyethyleneimine - PEI), scintillation vials, scintillation counter.[1][11]

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.

  • Reagent Addition: Add reagents to the wells in the following order for a final volume of 250 µL:[11]

    • TB Wells: 150 µL membrane prep + 50 µL buffer + 50 µL radioligand.

    • NSB Wells: 150 µL membrane prep + 50 µL NSB agent + 50 µL radioligand.

    • Competition Wells: 150 µL membrane prep + 50 µL test compound dilution + 50 µL radioligand.

    • Scientist's Note (Causality): The order of addition is crucial. Pre-incubating the unlabeled ligands (NSB agent or test compound) with the membranes for a short period before adding the radioligand can prevent potential artifacts but is not always necessary.

  • Incubation: Gently agitate the plate and incubate at a controlled temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (typically 60-90 minutes).[11]

  • Filtration: Terminate the incubation by rapid vacuum filtration through PEI-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound fraction.[1][11]

    • Rationale: PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fibers.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioactivity.[1]

  • Detection: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and equilibrate for at least 4 hours before counting.[1]

  • Counting: Measure the radioactivity in counts per minute (CPM) for each vial using a liquid scintillation counter.

2.4. Data Analysis and Presentation The data generated from this protocol should be used to determine the binding affinity (Kᵢ) of Quinuclidin-4-ylmethanamine dihydrochloride.

ParameterDescriptionExample Value
IC₅₀ (nM) Concentration of test compound that inhibits 50% of specific radioligand binding.To be determined
Radioligand [L] (nM) Concentration of radioligand used in the assay.0.5 nM
Radioligand Kₑ (nM) Dissociation constant of the radioligand for the receptor.0.04 nM
Kᵢ (nM) Inhibitory constant (binding affinity) of the test compound.To be calculated
Note: Example values for [L] and Kₑ are typical for [³H]Epibatidine. The Kᵢ value for Quinuclidin-4-ylmethanamine dihydrochloride must be experimentally derived.

In Vitro Analysis Part II: Functional Activity

Once binding affinity is established, the next critical step is to determine the compound's functional effect. Does it activate the receptor (agonist), block activation (antagonist), or modulate the receptor's response to an agonist (allosteric modulator)? Electrophysiology is the definitive technique for this characterization.[12][13]

3.1. Principle of Electrophysiological Analysis Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes or whole-cell patch clamp on transfected mammalian cells allow direct measurement of ion flow through the nAChR channel in response to ligand application.[14][15] By controlling the cell's membrane potential (voltage-clamp), one can record the ligand-induced current and construct concentration-response curves to determine potency (EC₅₀ or IC₅₀) and efficacy.[16]

3.2. nAChR Ligand Functional Profiles

G cluster_agonist Agonist Action cluster_antagonist Antagonist Action cluster_pam Allosteric Modulation agonist Agonist Binds to orthosteric site Opens channel Elicits response antagonist Competitive Antagonist Binds to orthosteric site Prevents agonist binding No response pam Positive Allosteric Modulator (PAM) Binds to allosteric site Enhances agonist-evoked response

Caption: Differentiating functional activities of nAChR ligands.

3.3. Protocol Outline: Whole-Cell Voltage Clamp

Objective: To determine if Quinuclidin-4-ylmethanamine dihydrochloride acts as an agonist or antagonist at a specific nAChR subtype (e.g., human α4β2 or α7) expressed in a cell line (e.g., N2a or HEK-293).

Materials:

  • Cells: Mammalian cells stably or transiently expressing the nAChR subtype of interest.

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, bubbled with 95% O₂/5% CO₂.[13]

  • Internal (Pipette) Solution: Containing (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH adjusted to 7.3.[13]

  • Test Ligands: Acetylcholine (ACh) or Nicotine (as agonist control), Quinuclidin-4-ylmethanamine dihydrochloride.

Procedure:

  • Cell Preparation: Plate transfected cells onto coverslips 24-48 hours prior to recording.

  • Patch Pipette Preparation: Pull glass capillaries to a resistance of 4–8 MΩ when filled with internal solution.[14]

  • Obtaining Whole-Cell Configuration:

    • Under a microscope, approach a single cell with the patch pipette while applying positive pressure.[13]

    • Upon contact with the cell membrane, release pressure to form a high-resistance (>1 GΩ) "gigaseal".

    • Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration, which allows electrical and molecular access to the cell interior.[14]

  • Recording:

    • Clamp the cell's membrane potential at a holding potential of -60 mV or -70 mV.[14]

    • Agonist Test: Apply increasing concentrations of Quinuclidin-4-ylmethanamine dihydrochloride via a perfusion system and record the elicited inward current. A positive current indicates agonist activity.

    • Antagonist Test: Co-apply a fixed, sub-maximal concentration of ACh (e.g., its EC₅₀) with increasing concentrations of Quinuclidin-4-ylmethanamine dihydrochloride. A reduction in the ACh-evoked current indicates antagonist activity.

  • Data Analysis:

    • Plot the peak current amplitude against the logarithm of the ligand concentration.

    • Fit the data with a sigmoidal dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum response (Eₘₐₓ).

Preliminary In Vivo Assessment

Positive in vitro results warrant investigation in a living system to assess properties like bioavailability, metabolic stability, and behavioral effects. For nAChR ligands, common in vivo assays evaluate effects on cognition, anxiety, and nociception.[17][18]

4.1. Integrated Drug Discovery Workflow

G A Compound Synthesis & Identification B In Vitro Binding (Affinity & Selectivity) A->B Characterize Binding C In Vitro Function (Agonist/Antagonist Profile) B->C Determine Function D In Vivo PK/PD (Pharmacokinetics/ Pharmacodynamics) C->D Assess Systemic Exposure E Behavioral Models (Efficacy & Side Effects) D->E Evaluate In Vivo Effect F Lead Optimization E->F Refine Structure F->B Iterate

Caption: From in vitro characterization to in vivo evaluation.

4.2. Protocol Outline: Nicotine-Induced Antinociception (Tail-Flick Test)

Objective: To determine if Quinuclidin-4-ylmethanamine dihydrochloride can antagonize the analgesic effects of nicotine, a behavior largely mediated by α4β2* nAChRs.[19]

Principle: Nicotine produces a measurable analgesic (antinociceptive) effect in rodents, increasing the latency to respond to a painful stimulus (e.g., heat). A competitive antagonist for the same receptor will block this effect in a dose-dependent manner.[19]

Procedure (Conceptual):

  • Acclimation: Acclimate mice to the testing room and handling procedures.

  • Baseline Measurement: Measure the baseline tail-flick latency for each mouse by applying a focused beam of heat to the tail and recording the time to withdrawal.

  • Pre-treatment: Administer different doses of Quinuclidin-4-ylmethanamine dihydrochloride (or vehicle control) to separate groups of mice.

  • Nicotine Challenge: After a set pre-treatment time (e.g., 30 minutes), administer a standard dose of nicotine known to produce a robust antinociceptive effect.

  • Post-treatment Measurement: At the time of peak nicotine effect (e.g., 10-15 minutes post-injection), re-measure the tail-flick latency.

  • Data Analysis: Compare the tail-flick latencies between the vehicle-treated group and the groups treated with the test compound. A significant reduction in the nicotine-induced increase in latency indicates antagonist activity.

Conclusion

The protocols outlined in this document provide a rigorous, multi-faceted approach to elucidating the pharmacological profile of Quinuclidin-4-ylmethanamine dihydrochloride. By systematically determining its binding affinity, functional activity, and preliminary in vivo effects, researchers can build a comprehensive understanding of its potential as a novel probe or therapeutic lead targeting the nicotinic acetylcholine receptor system.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gould, R. W., & Laggart, J. D. (2016). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 18(1), 1-13. Retrieved from [Link]

  • Franke, C., Parnas, H., Hovav, G., & Parnas, I. (1995). Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. Neuroscience Letters, 196(1-2), 73-76. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophysiological whole-cell patch clamp recordings of acetylcholine action on α7 nAChR. Retrieved from [Link]

  • Bivalir, K., et al. (2023). Nicotinic acetylcholine receptors (nAChR) as targets of quinuclidine based anticholinesterase drugs. FEBS Open Bio, 13(S1), 35-314. Retrieved from [Link]

  • Navarro, H. A., et al. (2013). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 56(19), 7758–7772. Retrieved from [Link]

  • Nooney, J. M., Peters, J. A., & Lambert, J. J. (1992). A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture. The Journal of Physiology, 455, 503–527. Retrieved from [Link]

  • Jackson, K. J., et al. (2018). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 703. Retrieved from [Link]

  • Ho, H. T., Abraham, N., & Lewis, R. J. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 580415. Retrieved from [Link]

  • LookChem. (n.d.). (R)-quinuclidin-3-amine hydrochloride. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Experimental Design with Quinuclidin-4-ylmethanamine dihydrochloride

Introduction: Unveiling the Potential of Quinuclidin-4-ylmethanamine dihydrochloride Quinuclidin-4-ylmethanamine dihydrochloride belongs to the broader class of quinuclidine derivatives, a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Quinuclidin-4-ylmethanamine dihydrochloride

Quinuclidin-4-ylmethanamine dihydrochloride belongs to the broader class of quinuclidine derivatives, a privileged scaffold in medicinal chemistry. The rigid bicyclic structure of quinuclidine provides a unique three-dimensional framework that allows for precise orientation of substituents, making it an attractive core for designing ligands with high affinity and selectivity for various biological targets. While specific biological data for Quinuclidin-4-ylmethanamine dihydrochloride is not extensively documented in publicly available literature, the quinuclidine moiety is a well-established pharmacophore, particularly for modulators of nicotinic acetylcholine receptors (nAChRs).

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[1] The α7 subtype of the nAChR is of particular interest as a therapeutic target for a range of neurological and inflammatory disorders, including Alzheimer's disease, schizophrenia, and certain types of cancer.[2][3] Quinuclidine-based compounds have been developed as agonists, partial agonists, and allosteric modulators of α7 nAChRs.[4]

Given the structural similarities to known nAChR ligands, it is hypothesized that Quinuclidin-4-ylmethanamine dihydrochloride may act as a modulator of these receptors. These application notes will, therefore, provide a comprehensive guide for researchers to investigate the biological activity of this compound, with a primary focus on its potential interaction with nAChRs. The protocols outlined below are designed to be self-validating and provide a logical workflow for screening and characterizing the compound's effects. Additionally, we will explore its potential as a cholinesterase inhibitor, another common activity for amine-containing compounds.

Chemical and Physical Properties

A thorough understanding of the test compound's properties is fundamental to good experimental design.

PropertyValueSource
Molecular Formula C₈H₁₈Cl₂N₂[5]
Molecular Weight 213.15 g/mol N/A
CAS Number 67496-77-9[5]
Appearance White to off-white solidN/A
Solubility Soluble in waterGeneral knowledge

Safety and Handling

As a dihydrochloride salt, Quinuclidin-4-ylmethanamine is expected to be a stable, water-soluble solid. However, as with any chemical of unknown toxicological profile, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Experimental Design: A Multi-tiered Approach

We propose a tiered approach to characterizing the biological activity of Quinuclidin-4-ylmethanamine dihydrochloride, starting with broad in vitro screening and progressing to more specific mechanistic studies.

experimental_workflow cluster_tier2 Tier 2: nAChR Activity cluster_tier3 Tier 3: Mechanistic Studies T1_1 Cytotoxicity Assessment (MTT Assay) T2_1 Functional nAChR Assay (e.g., Calcium Imaging) T1_1->T2_1 If non-toxic T1_2 Cholinesterase Inhibition (Ellman's Assay) T1_2->T2_1 Characterize further T3_1 Electrophysiology (TEVC in Xenopus Oocytes) T2_1->T3_1 If active T3_2 Receptor Subtype Selectivity T3_1->T3_2 Determine specificity

Caption: A tiered experimental workflow for characterizing Quinuclidin-4-ylmethanamine dihydrochloride.

Protocols

Protocol 1: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible results.

Materials:

  • Quinuclidin-4-ylmethanamine dihydrochloride powder

  • Sterile, deionized water or an appropriate buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • On an analytical balance, carefully weigh out the desired amount of Quinuclidin-4-ylmethanamine dihydrochloride.

  • Transfer the powder to a sterile tube.

  • Add the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • For cell-based assays, sterile-filter the stock solution through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a 4°C storage may be appropriate, but stability should be verified.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][6][7] This initial screen is crucial to determine the concentration range of the compound that is non-toxic to the cells used in subsequent functional assays.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, a human neuroblastoma cell line known to express nAChRs, or a cell line specifically engineered to express the α7 nAChR).[8]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Quinuclidin-4-ylmethanamine dihydrochloride in complete medium from the stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)

This assay determines if Quinuclidin-4-ylmethanamine dihydrochloride can inhibit the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).[9][10]

Materials:

  • AChE or BChE enzyme (commercially available)

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Plate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of the substrate (ATCI or BTCI, 10 mM) in deionized water.

    • Prepare the enzyme solution to a working concentration in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well in this order:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 10 µL of Quinuclidin-4-ylmethanamine dihydrochloride at various concentrations (or buffer for control).

      • A known cholinesterase inhibitor (e.g., galantamine) should be used as a positive control.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

    • If significant inhibition is observed, calculate the IC₅₀ value.

Protocol 4: Functional Assessment of α7 nAChR Activity using Electrophysiology in Xenopus Oocytes

Two-electrode voltage clamp (TEVC) in Xenopus oocytes is a robust system for studying the function of ligand-gated ion channels.[11]

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the human α7 nAChR subunit

  • Microinjection setup

  • TEVC setup (amplifier, electrodes, perfusion system)

  • Barth's solution (for oocyte maintenance)

  • Recording solution (e.g., ND96)

  • Acetylcholine (ACh) as the agonist

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject each oocyte with approximately 50 nL of α7 nAChR cRNA.

    • Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Apply a brief pulse of a known concentration of ACh (e.g., 100 µM) to elicit a baseline current response.

    • After a washout period, co-apply ACh with different concentrations of Quinuclidin-4-ylmethanamine dihydrochloride to assess its modulatory effects (potentiation or inhibition).

    • To test for direct agonistic activity, apply Quinuclidin-4-ylmethanamine dihydrochloride alone.

  • Data Analysis:

    • Measure the peak amplitude of the current responses.

    • Normalize the responses in the presence of the test compound to the baseline ACh response.

    • Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Inferred Signaling Pathway

Based on the known signaling of α7 nAChRs, activation by an agonist, including potentially Quinuclidin-4-ylmethanamine dihydrochloride, would lead to an influx of cations, primarily Ca²⁺.[12] This influx can trigger downstream signaling cascades, including the PI3K-Akt pathway, which is involved in cell survival and neuroprotection.[12]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor α7 nAChR Ca_ion Ca²⁺ receptor->Ca_ion Channel Opens PI3K PI3K Ca_ion->PI3K Activates Akt Akt PI3K->Akt Activates Transcription Gene Transcription (e.g., anti-apoptotic) Akt->Transcription Promotes Ligand Quinuclidin-4-ylmethanamine (Hypothesized Agonist) Ligand->receptor Binds to

Caption: Hypothesized signaling pathway for Quinuclidin-4-ylmethanamine dihydrochloride as an α7 nAChR agonist.

In Vivo Experimental Considerations

Should in vitro studies reveal promising activity, subsequent in vivo experiments in appropriate animal models would be the next logical step.

  • Animal Models: For neurological applications, rodent models of cognitive impairment or neuroinflammation would be relevant.

  • Administration Route: As a dihydrochloride salt, the compound is likely water-soluble, making oral gavage or intraperitoneal injection feasible routes of administration.[13][14]

  • Pharmacokinetics and Brain Penetration: Initial studies should aim to determine the pharmacokinetic profile of the compound and its ability to cross the blood-brain barrier.

  • Behavioral Assays: A battery of behavioral tests can be used to assess the compound's effects on cognition, anxiety, and other relevant behavioral domains.

Conclusion

While Quinuclidin-4-ylmethanamine dihydrochloride is a novel compound with limited available data, its structural features strongly suggest potential activity as a modulator of nicotinic acetylcholine receptors. The experimental framework provided in these application notes offers a systematic and robust approach to characterizing its biological effects. By following these detailed protocols, researchers can effectively screen for cytotoxicity, assess cholinesterase inhibition, and perform functional and mechanistic studies on nAChRs. These investigations will be crucial in determining the therapeutic potential of this promising quinuclidine derivative.

References

  • Charles River Laboratories. Human α7 Nicotinic Acetylcholine Receptor Cell Line. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. Nicotinic acetylcholine receptor (nAChR) signaling pathways. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]

  • National Center for Biotechnology Information. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. 2018. [Link]

  • ResearchGate. Agarose gel showing α7 nicotinic acetylcholine receptor expression in... [Link]

  • PubMed. Expression of the alpha7 nicotinic acetylcholine receptor in human lung cells. 2005. [Link]

  • ResearchGate. Cholinesterase (ChE) Test Using Ellman's Photometric Method. [Link]

  • PubMed Central. Expression of the α7 nicotinic acetylcholine receptor in human lung cells. [Link]

  • ResearchGate. Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. [Link]

  • PubMed. New findings about Ellman's method to determine cholinesterase activity. [Link]

  • ResearchGate. Simplified diagram of the AChRs signal transduction pathways in the... [Link]

  • PubMed Central. High-throughput electrophysiology with Xenopus oocytes. [Link]

  • Deranged Physiology. Nicotinic acetylcholine receptor intracellular signaling pathway. [Link]

  • National Institutes of Health. Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. 2011. [Link]

  • Wikipedia. Nicotinic acetylcholine receptor. [Link]

  • Wikipedia. Alpha-7 nicotinic receptor. [Link]

  • PubMed. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. [Link]

  • PubMed. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. [Link]

  • PubMed. Design, Synthesis, and Evaluation of Orally Bioavailable Quinoline-Indole Derivatives as Innovative Multitarget-Directed Ligands: Promotion of Cell Proliferation in the Adult Murine Hippocampus for the Treatment of Alzheimer's Disease. [Link]

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Application

Application Notes and Protocols for Quinuclidin-4-ylmethanamine dihydrochloride in Receptor Binding Assays

This technical guide provides a comprehensive overview and detailed protocols for the use of Quinuclidin-4-ylmethanamine dihydrochloride in receptor binding assays. Designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the use of Quinuclidin-4-ylmethanamine dihydrochloride in receptor binding assays. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific principles, experimental design, and practical execution of binding assays targeting key neuronal receptors. Our focus is to blend theoretical understanding with actionable protocols, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of the Quinuclidine Scaffold

Quinuclidin-4-ylmethanamine dihydrochloride belongs to a class of compounds centered around the quinuclidine scaffold, a bicyclic amine that serves as a rigid structural motif in many biologically active molecules. This rigidity is crucial as it reduces the conformational flexibility of the molecule, leading to a more defined interaction with the target receptor's binding pocket. This often translates into higher affinity and selectivity. The quinuclidine moiety is a well-established pharmacophore found in ligands targeting various receptors, most notably the α7 nicotinic acetylcholine receptor (nAChR) and the 5-HT3 receptor.[1][2][3][4][5][6] Both of these receptors are members of the Cys-loop superfamily of ligand-gated ion channels, sharing significant structural homology, which explains the cross-reactivity of some quinuclidine-based ligands.[1][2][7]

The investigation of compounds like Quinuclidin-4-ylmethanamine dihydrochloride is pivotal in the development of therapeutics for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and chemotherapy-induced nausea and vomiting.[8][9] Receptor binding assays are the foundational step in characterizing the pharmacological profile of such compounds, providing essential data on their affinity, selectivity, and mechanism of action.

Principle of Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a cornerstone of pharmacology for determining the affinity of a test compound for a receptor.[10] The principle is based on the competition between a radiolabeled ligand (the "radioligand") with known high affinity and the unlabeled test compound (the "competitor," in this case, Quinuclidin-4-ylmethanamine dihydrochloride) for a finite number of receptor binding sites.[11]

The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the competitor. By measuring the displacement of the radioligand at various concentrations of the test compound, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). This IC50 value can then be converted to the inhibitory constant (Ki), which represents the affinity of the test compound for the receptor.

PART 1: α7 Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

The α7 nAChR is a homopentameric ligand-gated ion channel with high calcium permeability, making it a key player in various cognitive functions and inflammatory processes.[6][9] Its dysfunction is implicated in several CNS disorders.

Experimental Workflow for α7 nAChR Binding Assay

alpha7_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., HEK293-hα7 cells or brain tissue) Membrane_Prep Membrane Homogenization Receptor_Source->Membrane_Prep Protein_Quant Protein Quantification (e.g., Bradford assay) Membrane_Prep->Protein_Quant Assay_Plate 96-well Plate Setup Protein_Quant->Assay_Plate Incubation Incubation (Membranes + Radioligand + Competitor) Assay_Plate->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50_Calc IC50 Determination (Non-linear regression) Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for α7 nAChR competitive binding assay.

Detailed Protocol: α7 nAChR Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Quinuclidin-4-ylmethanamine dihydrochloride for the human α7 nAChR.

1. Materials and Reagents

  • Receptor Source:

    • Membranes from HEK293 cells stably expressing the human α7 nAChR (commercially available from suppliers like Charles River).[12][13]

    • Alternatively, rat or mouse brain tissue (hippocampus or cortex, known for high α7 nAChR expression).[14][15][16]

  • Radioligand: [¹²⁵I]α-Bungarotoxin (α-BTX) or [³H]Methyllycaconitine (MLA). [¹²⁵I]α-BTX is a classic high-affinity antagonist, while [³H]MLA is another potent antagonist.

  • Test Compound: Quinuclidin-4-ylmethanamine dihydrochloride.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known α7 nAChR ligand like unlabeled α-BTX or nicotine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment:

    • Homogenizer (for tissue preparation).

    • Centrifuge (refrigerated).

    • 96-well microplates.

    • Cell harvester for filtration.

    • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

    • Scintillation counter and scintillation fluid.

2. Receptor Preparation (from cell culture)

  • Harvest HEK293-hα7 cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration using a standard method like the Bradford assay.

  • Store the membrane preparation in aliquots at -80°C.

3. Assay Procedure

  • Prepare serial dilutions of Quinuclidin-4-ylmethanamine dihydrochloride in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

    • Competitor Wells: Dilutions of Quinuclidin-4-ylmethanamine dihydrochloride, radioligand, and membrane preparation.

  • Add the components in the following order:

    • 50 µL of Assay Buffer (for total binding) or non-specific control or competitor dilution.

    • 50 µL of radioligand at a final concentration close to its Kd (e.g., 0.1-0.5 nM for [¹²⁵I]α-BTX).

    • 100 µL of the membrane preparation (typically 20-50 µg of protein).

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

4. Data Analysis

  • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of Quinuclidin-4-ylmethanamine dihydrochloride.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterTypical Value/RangeRationale
Receptor Source HEK293-hα7 cells, rat brain cortexProvides a source of the target receptor. Cell lines offer consistency, while brain tissue provides a more native environment.
Radioligand [¹²⁵I]α-BungarotoxinA high-affinity, selective antagonist for α7 nAChR, ensuring robust signal.
Radioligand Conc. 0.1 - 0.5 nM (near Kd)Optimizes the signal-to-noise ratio and ensures sensitivity to competition.
Incubation Time 2 - 3 hours at RTAllows the binding reaction to reach equilibrium.
Protein Conc. 20 - 50 µ g/well Sufficient receptor density for a measurable signal without excessive radioligand depletion.

PART 2: 5-HT3 Receptor Binding Assay

The 5-HT3 receptor is a cation-selective ion channel primarily involved in mediating nausea, vomiting, and gut motility.[11][17] It is a key target for antiemetic drugs.

Signaling Pathway of the 5-HT3 Receptor

GHS_PS_FDS_5HT3_Receptor cluster_membrane Plasma Membrane receptor 5-HT3 Receptor Ion Channel ion_influx Na+ / Ca2+ Influx receptor:f1->ion_influx Opens serotonin Serotonin (5-HT) or Agonist serotonin->receptor:f0 Binds & Activates quinuclidin Quinuclidin-4-ylmethanamine (Competitor) quinuclidin->receptor:f0 Competitively Binds & Blocks depolarization Membrane Depolarization ion_influx->depolarization response Cellular Response (e.g., Neurotransmitter Release) depolarization->response

Caption: Competitive binding at the 5-HT3 receptor.

Detailed Protocol: 5-HT3 Receptor Competitive Binding Assay

This protocol outlines the procedure to determine the binding affinity (Ki) of Quinuclidin-4-ylmethanamine dihydrochloride for the human 5-HT3 receptor.

1. Materials and Reagents

  • Receptor Source:

    • Membranes from HEK293 or CHO cells stably expressing the human 5-HT3A receptor.[11]

    • Alternatively, N1E-115 neuroblastoma cells or HT-29 cells which endogenously express 5-HT3 receptors.[18][19][20][21]

  • Radioligand: [³H]Granisetron or [³H]-GR65630. These are high-affinity 5-HT3 receptor antagonists.[11][22]

  • Test Compound: Quinuclidin-4-ylmethanamine dihydrochloride.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT3 antagonist like Ondansetron or Granisetron.

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: Same as for the α7 nAChR assay.

2. Receptor Preparation

The membrane preparation protocol is analogous to that described for the α7 nAChR, using the appropriate 5-HT3 expressing cell line.

3. Assay Procedure

  • Prepare serial dilutions of Quinuclidin-4-ylmethanamine dihydrochloride in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

    • Competitor Wells: Dilutions of Quinuclidin-4-ylmethanamine dihydrochloride, radioligand, and membrane preparation.

  • The final assay volume is typically 250 µL, containing:

    • 50 µL of Assay Buffer (for total binding) or non-specific control or competitor dilution.

    • 50 µL of [³H]Granisetron at a final concentration near its Kd (e.g., 0.5-1.0 nM).

    • 150 µL of membrane preparation (typically 50-100 µg of protein).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through PEI pre-soaked glass fiber filters.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Measure the bound radioactivity by scintillation counting.

4. Data Analysis

The data analysis follows the same steps as described for the α7 nAChR assay to determine the IC50 and subsequently the Ki value for Quinuclidin-4-ylmethanamine dihydrochloride at the 5-HT3 receptor.

ParameterTypical Value/RangeRationale
Receptor Source HEK293-h5-HT3A cellsProvides a high-density, homogenous population of the target receptor, enhancing the signal window.
Radioligand [³H]GranisetronA well-characterized, high-affinity antagonist for the 5-HT3 receptor.
Radioligand Conc. 0.5 - 1.0 nM (near Kd)Balances a strong signal with sensitivity to displacement by the test compound.
Incubation Time 60 minutes at 25°CSufficient time to reach binding equilibrium for this receptor-ligand pair.
Protein Conc. 50 - 100 µ g/well Ensures a robust signal without significant depletion of the free radioligand concentration.

Conclusion

The protocols detailed in this guide provide a robust framework for characterizing the binding properties of Quinuclidin-4-ylmethanamine dihydrochloride at both α7 nAChR and 5-HT3 receptors. By understanding the principles behind each step and adhering to rigorous experimental design, researchers can generate high-quality, reproducible data. This information is critical for advancing our understanding of the pharmacology of quinuclidine-based compounds and for the development of novel therapeutics targeting these important ion channels.

References

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Method

Cell Culture Applications of Quinuclidine Derivatives: A Technical Guide for Researchers

The quinuclidine scaffold, a bicyclic amine, represents a structurally rigid and versatile core that has given rise to a diverse array of biologically active molecules.[1] In the realm of cell culture, these derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

The quinuclidine scaffold, a bicyclic amine, represents a structurally rigid and versatile core that has given rise to a diverse array of biologically active molecules.[1] In the realm of cell culture, these derivatives have emerged as powerful tools for interrogating a wide range of biological processes, from fundamental cellular signaling to the development of novel therapeutic strategies. Their applications span across oncology, neuroscience, and microbiology, offering researchers unique opportunities to modulate specific cellular targets with a high degree of precision.

This comprehensive guide provides detailed application notes and validated protocols for the use of quinuclidine derivatives in cell culture. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate these compounds into their experimental workflows. The focus is not merely on procedural steps but on the underlying scientific principles and the rationale behind experimental design, ensuring robust and reproducible outcomes.

Section 1: Quinuclidine Derivatives in Oncology Research

Quinuclidine-based compounds have demonstrated significant potential as anti-cancer agents, primarily through their ability to induce apoptosis and modulate cell cycle progression in various cancer cell lines.[2][3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which quinuclidine derivatives exert their anti-tumor effects is through the activation of the intrinsic apoptotic pathway. This is often mediated by the modulation of the p53 tumor suppressor pathway and the Bcl-2 family of proteins.[2][][5]

Upon cellular stress induced by certain quinuclidine derivatives, the p53 protein is stabilized and activated.[][5] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[6]

Furthermore, some quinuclidine derivatives have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, thereby preventing cancer cell proliferation.[2][8] This is frequently linked to the p53-mediated upregulation of cyclin-dependent kinase inhibitors like p21.[5]

Signaling Pathway: p53-Mediated Apoptosis

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_downstream Downstream Effects Quinuclidine Derivative Quinuclidine Derivative p53 p53 Quinuclidine Derivative->p53 activates MDM2 MDM2 p53->MDM2 inhibits p21 p21 p53->p21 upregulates Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Caspase Activation Caspase Activation Bax->Caspase Activation Bcl-2->Caspase Activation inhibits Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: p53 signaling pathway induced by quinuclidine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of quinuclidine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Quinuclidine Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinuclidinone DerivativeMCF-7 (Breast)Varies[2]
Phenothiazine-QuinuclidineTumor Cell Lines0.12[9]
Quinuclidinone Benzamides/BenzoatesA549 (Lung)Varies[3]
Quinuclidinone Benzamides/BenzoatesL132 (Lung)Varies[3]
Experimental Protocols

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinuclidine derivative in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[11][12][13]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinuclidine derivative at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity.[11]

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11][12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).[11] Gently mix and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[12]

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Principle: Propidium Iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content by flow cytometry. This enables the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][14][15]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1-2 x 10^6 cells.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix for at least 30 minutes on ice.[15]

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15] Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry, collecting data on a linear scale.

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.

Protocol:

  • Protein Extraction: After treatment with the quinuclidine derivative, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Section 2: Quinuclidine Derivatives in Neuroscience Research

The rigid structure of the quinuclidine core makes it an excellent scaffold for designing ligands that target neurotransmitter receptors with high affinity and selectivity. In cell culture models, these derivatives are invaluable for studying the function of muscarinic and nicotinic acetylcholine receptors, which are implicated in various neurological disorders.[17][18][19]

Mechanism of Action: Modulation of Acetylcholine Receptors

Quinuclidine derivatives can act as agonists, antagonists, or allosteric modulators of both muscarinic and nicotinic acetylcholine receptors.[17]

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[20] M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[11][20][21] M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[12][21]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon activation by acetylcholine or a nicotinic agonist, allow the influx of cations, primarily Na+ and Ca2+.[13][22] This leads to membrane depolarization and the activation of various downstream signaling pathways, including the MAPK and Akt pathways.[13]

Signaling Pathway: Muscarinic and Nicotinic Receptor Activation

ach_receptors cluster_ligand Ligand cluster_muscarinic Muscarinic Receptor Signaling cluster_nicotinic Nicotinic Receptor Signaling Quinuclidine Derivative (Agonist) Quinuclidine Derivative (Agonist) M1/M3/M5 mAChR M1/M3/M5 mAChR Quinuclidine Derivative (Agonist)->M1/M3/M5 mAChR nAChR nAChR Quinuclidine Derivative (Agonist)->nAChR Gq/11 Gq/11 M1/M3/M5 mAChR->Gq/11 PLC PLC Gq/11->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) nAChR->Ion Influx (Na+, Ca2+) Membrane Depolarization Membrane Depolarization Ion Influx (Na+, Ca2+)->Membrane Depolarization Downstream Signaling (MAPK, Akt) Downstream Signaling (MAPK, Akt) Membrane Depolarization->Downstream Signaling (MAPK, Akt)

Caption: Signaling pathways of muscarinic and nicotinic acetylcholine receptors.

Quantitative Data: Receptor Binding Affinity

The affinity of quinuclidine derivatives for acetylcholine receptors is determined by their inhibition constant (Ki) in radioligand binding assays.

Quinuclidine DerivativeReceptor SubtypeKi (nM)Reference
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamateM1 mAChR2.0[15]
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamateM2 mAChR13[15]
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamateM3 mAChR2.6[15]
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamateM4 mAChR2.2[15]
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamateM5 mAChR1.8[15]
Experimental Protocols

Principle: This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand for binding to the receptor.[23][24][25]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the muscarinic receptor subtype of interest.[26]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled quinuclidine derivative.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Principle: This technique allows for the real-time visualization of changes in intracellular calcium concentration upon receptor activation using fluorescent calcium indicators.[8][10][27]

Protocol:

  • Cell Culture: Culture cells (e.g., SH-SY5Y neuroblastoma cells or HEK293 cells expressing the nAChR of interest) on glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[27]

  • Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Baseline Recording: Record the baseline fluorescence for a short period before stimulation.

  • Stimulation: Perfuse the cells with a solution containing the quinuclidine derivative agonist.

  • Image Acquisition: Acquire time-lapse images of the fluorescence changes.

  • Data Analysis: Quantify the changes in fluorescence intensity over time in individual cells or regions of interest to characterize the calcium response.

Section 3: Quinuclidine Derivatives as Antimicrobial Agents

Certain quinuclidine derivatives have shown potent antimicrobial activity against a range of bacteria, including multidrug-resistant strains.[3][17] Their mechanism of action often involves the inhibition of essential bacterial processes.

Mechanism of Action: Inhibition of FtsZ

A primary target for the antibacterial action of some quinuclidine derivatives is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[16] FtsZ is a bacterial tubulin homolog that is essential for cell division. It polymerizes to form the Z-ring at the mid-cell, which serves as a scaffold for the assembly of the divisome and constricts to divide the cell. By inhibiting FtsZ polymerization, these quinuclidine derivatives prevent Z-ring formation and block bacterial cell division, leading to cell filamentation and eventual death.[16]

Experimental Workflow: FtsZ Inhibition

ftsz_inhibition Quinuclidine Derivative Quinuclidine Derivative FtsZ Polymerization FtsZ Polymerization Quinuclidine Derivative->FtsZ Polymerization inhibits FtsZ Monomers FtsZ Monomers FtsZ Monomers->FtsZ Polymerization Z-Ring Formation Z-Ring Formation FtsZ Polymerization->Z-Ring Formation Cell Filamentation & Death Cell Filamentation & Death Bacterial Cell Division Bacterial Cell Division Z-Ring Formation->Bacterial Cell Division

Caption: Workflow of FtsZ inhibition by quinuclidine derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of quinuclidine derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.

Quinuclidine Derivative ClassBacterial StrainMIC (µg/mL)Reference
Pyrimidine-linked QuinuclidineMethicillin-resistant S. aureus24[16]
Pyrimidine-linked QuinuclidineVancomycin-resistant E. faecium24[16]
Quaternary Quinuclidinium OximePseudomonas aeruginosa0.25[17]
Quaternary Quinuclidinium OximeKlebsiella pneumoniae0.50[17]
Experimental Protocols

Principle: This is a standardized method to determine the MIC of an antimicrobial agent against a specific bacterium.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinuclidine derivative in the broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Principle: The polymerization of FtsZ into protofilaments can be monitored in real-time by measuring the increase in light scattering at a 90° angle.[28][29]

Protocol:

  • Reaction Setup: In a fluorometer cuvette, combine purified FtsZ protein with polymerization buffer and the quinuclidine derivative at various concentrations.

  • Baseline Measurement: Equilibrate the mixture at the desired temperature (e.g., 30°C) and record a stable baseline of light scattering.

  • Initiation of Polymerization: Initiate the reaction by adding GTP.

  • Data Acquisition: Record the light scattering signal over time.

  • Data Analysis: Compare the polymerization kinetics in the presence and absence of the inhibitor to determine its effect on FtsZ assembly.

Section 4: Practical Considerations for Using Quinuclidine Derivatives in Cell Culture

  • Solubility: Most quinuclidine derivatives are soluble in organic solvents such as DMSO.[30] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[30] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Stability: The stability of quinuclidine derivatives in cell culture media can vary. It is advisable to prepare fresh dilutions from the stock solution for each experiment. If long-term stability is a concern, it can be assessed by incubating the compound in media and analyzing its concentration over time using methods like HPLC.[30]

  • Cytotoxicity in Normal Cells: When evaluating the therapeutic potential of quinuclidine derivatives, it is crucial to assess their cytotoxicity against non-cancerous cell lines to determine their selectivity index (SI = IC50 in normal cells / IC50 in cancer cells).[31][32][33]

References

  • Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry, 33(4), 1128–1138.
  • El-Sayed, W. A., et al. (2010). Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. Archiv der Pharmazie, 343(8), 440-448.
  • Devkar, R., et al. (2016). Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. RSC Advances, 6(32), 26959-26969.
  • Hulme, E. C., et al. (2001). Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 11(9), 1241-1243.
  • ResearchGate. (n.d.). Schematic overview of muscarinic acetylcholine receptor signalling pathway. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • Protocol Exchange. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • Li, G., et al. (2014). Antimicrobial activity of a quinuclidine-based FtsZ inhibitor and its synergistic potential with β-lactam antibiotics. The Journal of antibiotics, 67(10), 707–711.
  • Termedia. (n.d.). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Retrieved from [Link]

  • Birdsall, N. J. M. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33.
  • Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Sci-Hub. Retrieved from [Link]

  • Waelbroeck, M., et al. (1987). Different Agonist Binding Properties of M1 and M2 Muscarinic Receptors in Calf Brain Cortex Membranes. Journal of Neurochemistry, 49(3), 935-943.
  • Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis. (n.d.). Retrieved from [Link]

  • De Lean, A., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of neuroimmunology, 99(2), 224–229.
  • The Noted Anatomist. (2021, February 20). Muscarinic cholinergic receptors [Video]. YouTube. Retrieved from [Link]

  • Hulme, E. C., et al. (2001). Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. PubMed. Retrieved from [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and drug development technologies, 5(4), 445–452.
  • Chen, R. J., et al. (2021). Low-Dose Nicotine Activates EGFR Signaling via α5-nAChR and Promotes Lung Adenocarcinoma Progression. International journal of molecular sciences, 22(11), 5784.
  • ResearchGate. (n.d.). Nicotinic acetylcholine receptor (nAChR) signaling pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. Retrieved from [Link]

  • Gurova, K. V., et al. (2010). Identification of Novel p53 Pathway Activating Small-Molecule Compounds Reveals Unexpected Similarities with Known Therapeutic Agents. PLoS ONE, 5(9), e12996.
  • Zhong, C., et al. (2015). Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. Journal of visualized experiments : JoVE, (99), 52730.
  • Pazos, M., et al. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of visualized experiments : JoVE, (81), e50933.
  • Al-Ostoot, F. H., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. Molecules, 27(9), 2686.
  • Hartmann, R., et al. (2013). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology progress, 29(4), 1047–1052.
  • ResearchGate. (n.d.). Cytotoxicity in different cancer cell lines and normal cells. Retrieved from [Link]

  • Frontiers. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Retrieved from [Link]

  • Ishihara, T., et al. (2003). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Bioorganic & medicinal chemistry, 11(16), 3493–3504.
  • ResearchGate. (n.d.). A simplified diagram of the p53 pathway. Retrieved from [Link]

  • MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from [Link]

  • Chen, J. (2023). Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies. Molecular and Cellular Oncology, 4(4), e288.
  • PubMed. (n.d.). Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Ras and p53 pathways. Ras and p53 activate multiple effector pathways. Retrieved from [Link]

  • Signal Transduction and Targeted Therapy. (2023). The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells. Retrieved from [Link]

  • MDPI. (n.d.). Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. Retrieved from [Link]

Sources

Application

Quinuclidin-4-ylmethanamine Dihydrochloride: A Versatile Scaffold for Innovations in Drug Discovery

Introduction: The Enduring Significance of the Quinuclidine Scaffold In the landscape of medicinal chemistry, certain molecular architectures consistently emerge as foundational pillars for the development of novel thera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinuclidine Scaffold

In the landscape of medicinal chemistry, certain molecular architectures consistently emerge as foundational pillars for the development of novel therapeutics. The quinuclidine framework, a rigid bicyclic amine, stands out as a "privileged scaffold" due to its unique conformational constraints and its presence in a multitude of biologically active molecules, including the renowned anti-malarial agent, quinine.[1] This structural rigidity provides a well-defined three-dimensional orientation for appended functional groups, facilitating high-affinity interactions with biological targets.[2][3] Quinuclidin-4-ylmethanamine dihydrochloride, a key building block, offers researchers a strategic entry point into this valuable chemical space, enabling the exploration of new therapeutic frontiers.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of Quinuclidin-4-ylmethanamine dihydrochloride in drug discovery and development. It is designed to empower researchers, scientists, and drug development professionals with the technical insights and practical methodologies necessary to harness the full potential of this versatile scaffold.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and biological assays. The properties of Quinuclidin-4-ylmethanamine dihydrochloride are summarized below.

PropertyValueSource
CAS Number 67496-77-9[4][5][6]
Molecular Formula C₈H₁₈Cl₂N₂Inferred from structure
Molecular Weight 213.15 g/mol Inferred from formula
Appearance White to off-white solidGeneric material property
Solubility Soluble in water and polar protic solventsGeneric property of hydrochloride salts
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[2]

Safety and Handling: Quinuclidine derivatives should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. For detailed safety information, it is always recommended to consult the latest Safety Data Sheet (SDS) from the supplier.[1][2][3]

Application in Drug Discovery: A Gateway to Modulating Cholinergic Neurotransmission

The quinuclidine scaffold is a cornerstone in the design of ligands targeting cholinergic receptors, particularly muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs). These receptors play crucial roles in a myriad of physiological processes in both the central and peripheral nervous systems. Consequently, modulators of these receptors are of significant interest for treating a wide range of disorders, including Alzheimer's disease, schizophrenia, pain, and inflammatory conditions.

While Quinuclidin-4-ylmethanamine itself is a building block, its structural motif is integral to the design of potent and selective receptor modulators. The primary amine handle provides a versatile point for derivatization, allowing for the introduction of various pharmacophoric elements to fine-tune binding affinity and functional activity at specific receptor subtypes.

A particularly promising area of application is in the development of agonists for the α7 nicotinic acetylcholine receptor (α7 nAChR) . The α7 nAChR is implicated in cognitive function and the regulation of the inflammatory response through the "cholinergic anti-inflammatory pathway."

Signaling Pathway: The Cholinergic Anti-inflammatory Pathway

The cholinergic anti-inflammatory pathway is a neural circuit that inhibits inflammation. A key component of this pathway is the α7 nAChR expressed on immune cells such as macrophages. Activation of these receptors by acetylcholine or synthetic agonists leads to a downstream signaling cascade that ultimately suppresses the production and release of pro-inflammatory cytokines like TNF-α.

cholinergic_anti_inflammatory_pathway cluster_macrophage Macrophage ACh Acetylcholine alpha7_nAChR α7 nAChR ACh->alpha7_nAChR binds JAK2 JAK2 alpha7_nAChR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates SOCS3 SOCS3 STAT3->SOCS3 induces NF_kB NF-κB STAT3->NF_kB inhibits SOCS3->NF_kB inhibits TNF_alpha TNF-α NF_kB->TNF_alpha promotes synthesis

Caption: Cholinergic Anti-inflammatory Pathway mediated by α7 nAChR.

Experimental Protocols

The following protocols provide a framework for the synthesis of a derivative of Quinuclidin-4-ylmethanamine dihydrochloride and its subsequent evaluation in a biological assay. These are intended as starting points and may require optimization based on the specific derivative being synthesized and the research objectives.

Protocol 1: Synthesis of an N-Aroyl Derivative of Quinuclidin-4-ylmethanamine

This protocol describes a general procedure for the acylation of the primary amine of Quinuclidin-4-ylmethanamine with an aromatic acid chloride.

Materials:

  • Quinuclidin-4-ylmethanamine dihydrochloride

  • Aroyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a solution of Quinuclidin-4-ylmethanamine dihydrochloride (1.0 eq) in anhydrous DCM (or DMF) in a round-bottom flask, add a suitable base such as triethylamine (2.5 eq) to neutralize the hydrochloride and act as a scavenger for the HCl generated during the reaction. Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired aroyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-aroyl derivative.

synthesis_workflow Start Quinuclidin-4-ylmethanamine dihydrochloride Step1 Dissolve in DCM Add Triethylamine Start->Step1 Step2 Cool to 0°C Add Aroyl Chloride Step1->Step2 Step3 React at RT Monitor by TLC/LC-MS Step2->Step3 Step4 Workup: Quench with NaHCO₃ Extract with DCM Step3->Step4 Step5 Purification: Column Chromatography Step4->Step5 End N-Aroyl Derivative Step5->End

Caption: General workflow for N-acylation of Quinuclidin-4-ylmethanamine.

Protocol 2: α7 Nicotinic Acetylcholine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of synthesized compounds for the α7 nAChR.

Materials:

  • Cell membranes expressing human α7 nAChR

  • Radioligand (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-Bungarotoxin)

  • Synthesized test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known α7 nAChR ligand like nicotine or unlabeled α-Bungarotoxin)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Equipment:

  • Pipettes and multichannel pipettes

  • Plate shaker

  • Cell harvester or vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Radioligand at a concentration near its Kd

    • Test compound at various concentrations or buffer for total binding and non-specific binding control for non-specific binding.

  • Initiate Binding: Add the cell membranes expressing α7 nAChR to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: After drying the filter plates, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

binding_assay_workflow Start Prepare Reagents: Test Compounds, Radioligand, Cell Membranes, Buffers Step1 Add Reagents to 96-well Plate Start->Step1 Step2 Incubate to Reach Equilibrium Step1->Step2 Step3 Terminate by Rapid Filtration Step2->Step3 Step4 Wash to Remove Unbound Ligand Step3->Step4 Step5 Add Scintillation Cocktail & Count Step4->Step5 End Data Analysis: Calculate IC₅₀ and Ki Step5->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion: A Scaffold with Untapped Potential

Quinuclidin-4-ylmethanamine dihydrochloride represents a valuable and versatile building block for the synthesis of novel drug candidates. Its rigid framework and the presence of a reactive primary amine provide an excellent starting point for the design of libraries targeting a range of biological receptors, with a particularly strong rationale for the exploration of α7 nicotinic acetylcholine receptor agonists. The protocols and insights provided in this guide are intended to facilitate and inspire further research into the therapeutic potential of derivatives of this promising scaffold. As our understanding of the intricate roles of cholinergic signaling in health and disease continues to grow, the importance of tools like Quinuclidin-4-ylmethanamine dihydrochloride in the drug discovery arsenal is set to expand.

References

  • Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis. (n.d.). Google Grounding API.
  • The Untapped Potential of Thiol-Containing Quinuclidines: A Technical Whitepaper for Drug Discovery. (n.d.). Benchchem.
  • Quinuclidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed. Retrieved from [Link]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). PubMed. Retrieved from [Link]

  • Synthesis of functionalised quinuclidines. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

Sources

Method

Application Note: Comprehensive Characterization of Quinuclidin-4-ylmethanamine Dihydrochloride

Abstract This document provides a detailed guide to the analytical techniques for the comprehensive characterization of Quinuclidin-4-ylmethanamine dihydrochloride, an aliphatic bicyclic amine of interest in pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical techniques for the comprehensive characterization of Quinuclidin-4-ylmethanamine dihydrochloride, an aliphatic bicyclic amine of interest in pharmaceutical development.[1] The protocols outlined herein are designed to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API). This guide delves into the causal relationships behind experimental choices, offering field-proven insights for robust and reliable characterization. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each section provides a theoretical foundation, a detailed experimental protocol, and data interpretation guidelines.

Introduction

Quinuclidin-4-ylmethanamine dihydrochloride is a bicyclic aliphatic amine whose rigid three-dimensional framework is of significant interest in medicinal chemistry for improving both pharmacodynamic and pharmacokinetic properties of potential drug candidates.[1] As with any API, rigorous analytical characterization is paramount to ensure its quality, safety, and efficacy.[2][3] This application note serves as a comprehensive resource for scientists, outlining a multi-faceted analytical approach to confirm the structure and assess the purity of this compound. The validation of these analytical methods is a critical component of regulatory compliance and quality assurance in the pharmaceutical industry.[4][5][6]

The analytical strategy presented here is designed to be a self-validating system, where orthogonal techniques provide complementary information, leading to a high degree of confidence in the final assessment of the material.

Structural Elucidation and Identification

A combination of spectroscopic techniques is employed for the unambiguous identification and structural confirmation of Quinuclidin-4-ylmethanamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Quinuclidin-4-ylmethanamine dihydrochloride, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The dihydrochloride salt form significantly influences the chemical shifts of protons near the nitrogen atoms due to the electron-withdrawing effect of the protonated amines. This deshielding effect is a key diagnostic feature.[7] The rigidity of the quinuclidine cage results in distinct and well-resolved signals for the bridgehead and methylene protons.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O). D₂O is chosen as the solvent to exchange with the labile N-H protons, causing their signals to disappear from the spectrum, which simplifies the interpretation.[7]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Expected ¹H NMR Spectral Data: The following are predicted chemical shifts based on the structure and known data for similar quinuclidine derivatives. Actual values may vary slightly.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₂-NH₃⁺~3.1-3.3d2H
Quinuclidine N-CH₂-~3.2-3.4t6H
Quinuclidine -CH-~2.0-2.2m1H
Quinuclidine -CH₂-~1.8-2.0m6H

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans due to the lower natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR processing.

Expected ¹³C NMR Spectral Data:

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₂-NH₃⁺~45-50
Quinuclidine N-CH₂-~48-52
Quinuclidine -CH-~30-35
Quinuclidine -CH₂-~25-30
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expertise & Experience: As a dihydrochloride salt, direct analysis by techniques like Electron Ionization (EI) can be challenging. Electrospray Ionization (ESI) is the preferred method as it is well-suited for polar and ionic compounds. The analysis will be performed in positive ion mode to detect the protonated molecule. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is a useful diagnostic tool.[7]

Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a mixture of methanol and water (1:1 v/v).

  • Instrumentation:

    • Mass Spectrometer: ESI coupled with a Time-of-Flight (TOF) or Quadrupole analyzer.

    • Ionization Mode: Positive ESI.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Expected Mass Spectrum: The primary ion of interest will be the protonated free base [M+H]⁺.

  • Molecular Formula of free base (C₈H₁₆N₂): 140.13

  • Expected [M+H]⁺: m/z 141.14

Characteristic fragmentation may involve the loss of the aminomethyl group or cleavage of the quinuclidine ring. Alpha cleavage is a common fragmentation pathway for amines.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expertise & Experience: For amine hydrochlorides, the N-H stretching vibrations of the ammonium salt (R-NH₃⁺) are particularly informative. These appear as a broad band in the 3200-2800 cm⁻¹ region.[9] This is distinct from the sharper N-H stretches of a free primary amine which typically appear as a pair of bands between 3500 and 3300 cm⁻¹.[7][10][11]

FTIR Spectroscopy Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation:

    • Spectrometer: FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Collect the spectrum and perform a background subtraction.

Expected FTIR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (R-NH₃⁺)3200-2800Broad, strong
C-H Stretch (aliphatic)2950-2850Medium to strong
N-H Bend (R-NH₃⁺)1600-1500Medium
C-N Stretch1250-1020Medium to weak

Purity Assessment and Quantification

Ensuring the purity of the API is a critical step in drug development.[2] HPLC is the workhorse technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Quinuclidin-4-ylmethanamine is a highly polar compound, which can make it challenging to retain on traditional reversed-phase columns.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography are suitable alternatives for analyzing very polar amines.[13] However, a reversed-phase method with an ion-pairing agent or a polar-embedded column can also be developed. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is necessary.

HPLC Protocol (HILIC Method):

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV or ELSD/CAD detector.

    • Column: HILIC column (e.g., silica-based with a polar stationary phase).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Chromatographic Conditions:

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and decrease to elute the polar analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detector: UV at 205 nm or ELSD/CAD.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4]

Elemental Composition

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula of a compound by determining the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N).[14]

Expertise & Experience: This technique is crucial for confirming the overall composition of the molecule, including the presence of the two chloride counter-ions. It serves as a final check on the purity and identity of the synthesized compound.[15] Any significant deviation from the theoretical values may indicate the presence of impurities or residual solvents.[15][16]

Elemental Analysis Protocol:

  • Instrumentation: Use a CHN analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dry sample (1-3 mg).

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Chloride Content: Determined by titration or ion chromatography.

Theoretical vs. Experimental Values:

  • Molecular Formula: C₈H₁₈Cl₂N₂

  • Molecular Weight: 213.15 g/mol

Element Theoretical %
Carbon (C)45.08
Hydrogen (H)8.51
Nitrogen (N)13.14
Chlorine (Cl)33.27

The experimental results should be within ±0.4% of the theoretical values.

Workflow and Data Integration

The characterization of Quinuclidin-4-ylmethanamine dihydrochloride should follow a logical workflow to ensure comprehensive analysis.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity & Assay A Sample Receipt B FTIR Spectroscopy (Functional Group ID) A->B C Elemental Analysis (Empirical Formula) A->C D ¹H NMR Spectroscopy (Proton Environment) B->D C->D E ¹³C NMR Spectroscopy (Carbon Skeleton) D->E F Mass Spectrometry (Molecular Weight) E->F G HPLC Method Development (Separation) F->G H HPLC Method Validation (ICH Guidelines) G->H I Impurity Profiling H->I J Final Certificate of Analysis I->J

Sources

Application

Application Notes and Protocols: Quinuclidin-4-ylmethanamine dihydrochloride as a Putative Modulator of Nicotinic Acetylcholine Receptors

For Research Use Only. Not for use in diagnostic procedures. Introduction Quinuclidin-4-ylmethanamine dihydrochloride belongs to the quinuclidine class of bicyclic amines, a structural motif present in numerous biologica...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quinuclidin-4-ylmethanamine dihydrochloride belongs to the quinuclidine class of bicyclic amines, a structural motif present in numerous biologically active molecules and approved pharmaceuticals. The rigid, cage-like structure of the quinuclidine core provides a well-defined orientation for substituent groups, making it a valuable scaffold in medicinal chemistry and pharmacology. While extensive research exists for various substituted quinuclidine analogs, particularly as ligands for muscarinic and nicotinic acetylcholine receptors, Quinuclidin-4-ylmethanamine dihydrochloride itself is a less-characterized compound.

These application notes serve as a guide for researchers interested in exploring the potential pharmacological profile of Quinuclidin-4-ylmethanamine dihydrochloride. Based on the known activities of structurally similar quinuclidine derivatives, this document outlines its putative mechanism of action and provides detailed protocols for its investigation as a research tool, primarily focusing on its potential interaction with the α7 nicotinic acetylcholine receptor (nAChR).

Putative Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor

Many quinuclidine-based compounds are known to interact with cholinergic receptors. Specifically, the structural features of Quinuclidin-4-ylmethanamine suggest a potential interaction with the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and periphery, playing a crucial role in cognitive processes, inflammation, and neuroprotection.[1][2]

The proposed interaction is based on the following structural considerations:

  • Quinuclidine Core: This rigid scaffold acts as a bioisostere for the trimethylammonium group of acetylcholine, the endogenous ligand for nAChRs.

  • 4-methanamine Group: The primary amine at the 4-position can participate in hydrogen bonding and electrostatic interactions within the receptor's binding pocket, potentially influencing agonist or antagonist activity.

It is hypothesized that Quinuclidin-4-ylmethanamine dihydrochloride may act as a partial agonist or a "silent agonist" at the α7 nAChR. A partial agonist would elicit a submaximal receptor response, while a silent agonist would bind to the receptor and promote a desensitized state without causing significant channel opening on its own.[1][2] This desensitized state can be revealed by co-application with a positive allosteric modulator (PAM).

Signaling Pathway Overview

The following diagram illustrates the canonical signaling pathway of the α7 nAChR and the potential modulatory role of Quinuclidin-4-ylmethanamine dihydrochloride.

alpha7_pathway cluster_membrane Cell Membrane alpha7 α7 nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx Channel Opening Desensitization Receptor Desensitization alpha7->Desensitization Prolonged Agonist Exposure ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->alpha7 Binds & Activates Q4M Quinuclidin-4-ylmethanamine (Putative Modulator) Q4M->alpha7 Binds & Modulates PAM Type II PAM (e.g., PNU-120596) PAM->alpha7 Allosteric Modulation Downstream Downstream Signaling (e.g., CREB, NF-κB) Ca_influx->Downstream

Caption: Putative modulation of the α7 nAChR signaling pathway.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₈H₁₈Cl₂N₂Inferred
Molecular Weight 213.15 g/mol Inferred
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water and DMSOGeneral knowledge
Storage Store at 2-8°C, desiccatedGeneral knowledge

Stock Solution Preparation:

For in vitro experiments, a 10 mM stock solution can be prepared by dissolving 2.13 mg of Quinuclidin-4-ylmethanamine dihydrochloride in 1 mL of sterile, deionized water or DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. For in vivo studies, dissolve in sterile saline immediately before use.

Application 1: In Vitro Characterization of α7 nAChR Activity

This protocol describes the use of a two-electrode voltage clamp (TEVC) assay in Xenopus oocytes to characterize the functional activity of Quinuclidin-4-ylmethanamine dihydrochloride at the human α7 nAChR.

Experimental Workflow

invitro_workflow start Start oocyte_prep Prepare Xenopus Oocytes start->oocyte_prep injection Inject α7 nAChR cRNA oocyte_prep->injection incubation Incubate Oocytes (2-5 days) injection->incubation tevc_setup Two-Electrode Voltage Clamp Setup incubation->tevc_setup agonist_test Agonist Mode Test: Apply increasing concentrations of Quinuclidin-4-ylmethanamine tevc_setup->agonist_test pam_test Silent Agonist Test: Co-apply with a Type II PAM (e.g., PNU-120596) agonist_test->pam_test data_analysis Data Analysis: - Concentration-response curves - EC₅₀ determination pam_test->data_analysis end End data_analysis->end

Caption: Workflow for in vitro characterization using TEVC.

Detailed Protocol
  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject each oocyte with 50 nL of a solution containing cRNA encoding the human α7 nAChR subunit (typically at 1 ng/nL).

    • Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics.

  • Two-Electrode Voltage Clamp Recordings:

    • Place an oocyte in a recording chamber and perfuse with Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).

    • Clamp the membrane potential at -70 mV.

  • Agonist Mode Testing:

    • Establish a stable baseline current.

    • Apply increasing concentrations of Quinuclidin-4-ylmethanamine dihydrochloride (e.g., 100 nM to 1 mM) for 5 seconds, with a 2-minute washout period between applications.

    • As a positive control, apply a known α7 nAChR agonist like acetylcholine (ACh) or PNU-282987.

    • Record the peak inward current elicited by each concentration.

  • Silent Agonist and PAM Co-application Testing:

    • To test for silent agonist activity, co-apply a sub-threshold concentration of Quinuclidin-4-ylmethanamine dihydrochloride with a Type II PAM, such as PNU-120596 (typically 3-10 µM).[1]

    • A significant potentiation of the current response compared to the compound alone suggests silent agonist activity.

  • Data Analysis:

    • Normalize the peak current responses to the maximal response elicited by the control agonist.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximal efficacy).

Application 2: In Vivo Assessment of Cognitive Enhancement

Based on the role of α7 nAChRs in cognition, Quinuclidin-4-ylmethanamine dihydrochloride can be evaluated for its potential to ameliorate cognitive deficits in a rodent model. The Novel Object Recognition (NOR) task is a widely used behavioral assay for assessing learning and memory.

Experimental Workflow

invivo_workflow start Start animal_acclimation Animal Acclimation (e.g., C57BL/6 mice) start->animal_acclimation habituation Habituation to Open Field Arena animal_acclimation->habituation drug_admin Drug Administration: - Vehicle - Quinuclidin-4-ylmethanamine - Positive Control habituation->drug_admin training_phase Training Phase (T1): Two identical objects drug_admin->training_phase inter_trial_interval Inter-Trial Interval (e.g., 24 hours) training_phase->inter_trial_interval testing_phase Testing Phase (T2): One familiar, one novel object inter_trial_interval->testing_phase data_collection Data Collection: Time exploring each object testing_phase->data_collection data_analysis Data Analysis: Discrimination Index data_collection->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo Novel Object Recognition task.

Detailed Protocol
  • Animals and Housing:

    • Use adult male C57BL/6 mice, group-housed with ad libitum access to food and water, on a 12-hour light/dark cycle.

    • Allow at least one week of acclimatization before experiments.

  • Habituation:

    • On two consecutive days prior to the experiment, allow each mouse to freely explore the empty testing arena (e.g., a 40x40 cm open field) for 10 minutes.

  • Drug Administration:

    • Randomly assign mice to treatment groups: Vehicle (e.g., sterile saline), Quinuclidin-4-ylmethanamine dihydrochloride (e.g., 1, 3, 10 mg/kg, intraperitoneally), and a positive control (e.g., an established α7 nAChR agonist).

    • Administer the assigned treatment 30 minutes before the training phase.

  • Training Phase (T1):

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for 10 minutes.

    • Record the total time spent exploring both objects. Exploration is defined as sniffing or touching the object with the nose.

  • Testing Phase (T2):

    • After a 24-hour inter-trial interval, place one of the familiar objects and one novel object in the same locations in the arena.

    • Allow the mouse to explore for 5 minutes.

    • Record the time spent exploring the familiar (T_familiar) and novel (T_novel) objects.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) for each mouse using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar)

    • A positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one.

    • Compare the DI between treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Troubleshooting and Interpretation

IssuePossible CauseSuggested Solution
In Vitro: No response to compound - Compound is inactive at the target- Incorrect concentration range- Poor oocyte expression- Confirm activity of positive control- Test a broader concentration range- Verify cRNA quality and injection volume
In Vivo: High variability in NOR task - Insufficient habituation- Animal anxiety- Olfactory cues- Ensure proper habituation- Handle animals gently- Thoroughly clean arena and objects between trials
In Vivo: No effect of compound - Inappropriate dose- Poor bioavailability- Lack of pro-cognitive effect- Perform a dose-response study- Consider alternative routes of administration- The compound may not have the hypothesized effect

Conclusion

Quinuclidin-4-ylmethanamine dihydrochloride is a research compound with a structural resemblance to known cholinergic modulators. The protocols outlined in these application notes provide a framework for investigating its potential activity at the α7 nAChR and its effects on cognitive function. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental goals. The exploration of such novel chemical entities is crucial for advancing our understanding of neuropharmacology and for the development of new therapeutic agents.

References

  • Macor, J. E., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. PubMed. [Link]

  • Quadri, M., et al. (2019). Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation. PubMed Central. [Link]

  • Villalobos, A., et al. (1975). Quinuclidine chemistry. 3. Beta-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol, a new central nervous system stimulant. Importance of the benzhydryl configuration. PubMed. [Link]

  • Bharali, D. J., et al. (2013). In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles. International Journal of Nanomedicine. [Link]

  • MySkinRecipes. Diphenyl(quinuclidin-4-yl)methanol. MySkinRecipes. [Link]

  • Quadri, M., et al. (2019). Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation. ResearchGate. [Link]

  • Moawed, F. S. M., et al. (2021). In vitro and in vivo studies of a newly synthesized copper-cetyl tri-methyl ammonium bromide combined with gallium oxide nanoparticles complex as an antitumor agent against hepatocellular carcinoma. PubMed Central. [Link]

  • van der Poel, A. M., et al. (2005). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Fedida, D., et al. (1997). On the Mechanism by which 4-Aminopyridine Occludes Quinidine Block of the Cardiac K+ Channel, hKv1.5. The Journal of General Physiology. [Link]

Sources

Method

Application Notes and Protocols for the Development of Quinuclidine Derivatives as Novel Antiparasitic Agents

Abstract Parasitic diseases, including leishmaniasis, Chagas disease, and malaria, inflict a staggering burden on global health, primarily affecting vulnerable populations in tropical and subtropical regions. The emergen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Parasitic diseases, including leishmaniasis, Chagas disease, and malaria, inflict a staggering burden on global health, primarily affecting vulnerable populations in tropical and subtropical regions. The emergence of drug resistance and the significant toxicity associated with current therapies necessitate an urgent and continuous search for new, effective, and safe antiparasitic agents.[1][2][3] The quinuclidine scaffold, a rigid bicyclic amine, has emerged as a privileged structure in medicinal chemistry, demonstrating potential across a range of therapeutic areas. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging quinuclidine derivatives as a promising class of antiparasitic compounds. We will explore the scientific rationale, detail robust protocols for synthesis and evaluation, and provide insights into the mechanism of action, focusing on the inhibition of parasite-specific pathways.

Application Notes: The Scientific Rationale

The journey of a drug candidate from concept to clinic is underpinned by a strong scientific rationale. For quinuclidine derivatives, the rationale for their development as antiparasitics is multifaceted, centering on a validated molecular target that allows for selective toxicity against parasites.

The Quinuclidine Scaffold: A Privileged Structure

Quinuclidine (1-azabicyclo[2.2.2]octane) is a conformationally restricted scaffold. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and specificity. Its basic nitrogen atom can be crucial for forming salt bridges or hydrogen bonds with target enzymes and for influencing pharmacokinetic properties such as solubility and cell permeability.

cluster_0 Quinuclidine Core Structure Quinuclidine Functionalization R-Group (Site of Derivatization) Quinuclidine->Functionalization Attachment Point

Caption: General structure of a functionalized quinuclidine derivative.

Primary Mechanism of Action: Targeting Sterol Biosynthesis

A key differentiator between protozoan parasites like Leishmania and Trypanosoma and their mammalian hosts lies in their cell membrane composition. Parasites synthesize ergosterol and other 24-alkylated sterols, whereas mammals synthesize cholesterol.[1] This metabolic divergence presents a prime opportunity for selective drug targeting.

Several quinuclidine derivatives have been designed as potent inhibitors of squalene synthase (SQS) , a critical enzyme in this pathway.[1][4][5] SQS catalyzes the first committed step in sterol synthesis, converting two molecules of farnesyl pyrophosphate (FPP) into squalene.[1] By inhibiting parasite SQS, these compounds disrupt the production of essential membrane sterols, leading to compromised membrane integrity, impaired cell division, and ultimately, parasite death. The selectivity of these compounds can be high, with some derivatives showing submicromolar inhibition of the parasite enzyme while having a significantly lower affinity for the human SQS homologue.[1][4]

G cluster_parasite Parasite Sterol Biosynthesis cluster_host Host Sterol Biosynthesis FPP Farnesyl Pyrophosphate (FPP) SQS_P Squalene Synthase (SQS) (Parasite Enzyme) FPP->SQS_P Squalene Squalene SQS_P->Squalene Ergosterol Ergosterol (Essential for Parasite Membrane) Squalene->Ergosterol FPP_H Farnesyl Pyrophosphate (FPP) SQS_H Squalene Synthase (SQS) (Human Enzyme) FPP_H->SQS_H Squalene_H Squalene SQS_H->Squalene_H Cholesterol Cholesterol (Essential for Host Membrane) Squalene_H->Cholesterol Inhibitor Quinuclidine Derivative Inhibitor->SQS_P Potent Inhibition Inhibitor->SQS_H Weak Inhibition (Selectivity) A Design & Synthesis of Quinuclidine Library B Protocol 2: In Vitro Primary Screen (e.g., L. donovani) A->B Test Compounds C Protocol 4: In Vitro Cytotoxicity (Mammalian Cells) B->C Active 'Hits' D Calculate Selectivity Index (SI = CC50 / IC50) B->D C->D E Protocol 3: Mechanism of Action Assay (e.g., SQS Inhibition) D->E Selective 'Hits' F Lead Candidate Selection (High Potency & Selectivity) E->F Confirm MoA G Protocol 5: In Vivo Efficacy Study (Murine Model) F->G Validate in Animal Model H Preclinical Development G->H Promising Leads

Caption: High-level workflow for antiparasitic drug discovery.

Protocol 1: General Synthesis of a Representative Quinuclidine Derivative

Objective: To outline a representative synthetic route for producing a quinuclidine derivative for biological testing. This protocol is based on common methods such as iridium-catalyzed allylic dearomatization or Pd-mediated alkylation. [6][7] Materials:

  • Substituted 3-aminoquinuclidine or other quinuclidine starting material

  • Appropriate aldehyde or ketone for Schiff base formation or alkylating agent

  • Anhydrous solvents (e.g., Dichloromethane, Toluene)

  • Reducing agent (e.g., Sodium borohydride) or appropriate catalyst system

  • Reagents for purification (e.g., Silica gel, solvents for chromatography)

  • Analytical equipment (NMR, Mass Spectrometry, HPLC)

Methodology:

  • Step 1: Precursor Formation (e.g., Schiff Base).

    • Causality: This step creates a reactive intermediate that can be readily converted to the final product.

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of the quinuclidine starting material in anhydrous dichloromethane.

    • Add 1.1 equivalents of the desired aldehyde or ketone.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure to yield the crude imine intermediate.

  • Step 2: Reduction or Cyclization.

    • Causality: This is the key bond-forming step that generates the final derivative. The choice of reagent dictates the final structure.

    • Re-dissolve the crude intermediate in a suitable solvent (e.g., Methanol for reduction).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.5 equivalents of a reducing agent like sodium borohydride in portions.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Step 3: Work-up and Purification.

    • Causality: To isolate the pure compound from reaction byproducts and unreacted reagents.

    • Quench the reaction by slowly adding distilled water.

    • Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel with an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate with 1% Triethylamine).

  • Step 4: Characterization.

    • Causality: To confirm the identity, structure, and purity of the synthesized compound, which is essential for trustworthy biological data.

    • Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data.

    • Assess purity using HPLC (should be >95% for biological assays).

Protocol 2: In Vitro Antiparasitic Activity Screen (Resazurin-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a parasite cell line. This protocol is adapted for Leishmania donovani promastigotes but can be modified for other parasites. [2] Materials:

  • Leishmania donovani promastigotes (e.g., strain MHOM/SD/62/1S)

  • M199 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • Amphotericin B or Miltefosine (positive control drug)

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • Sterile 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Methodology:

  • Parasite Culture Preparation:

    • Culture L. donovani promastigotes in supplemented M199 medium at 26°C until they reach the late logarithmic phase of growth.

    • Causality: Using parasites in a consistent growth phase ensures reproducibility of the assay.

    • Perform a cell count using a hemocytometer and adjust the parasite density to 2 x 10⁶ cells/mL in fresh medium.

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and control drug in culture medium. A typical starting concentration is 50 µM.

    • Add 100 µL of the diluted compounds to the appropriate wells of the 96-well plate.

    • Include "vehicle control" wells containing medium with the same percentage of DMSO used for the compounds (typically ≤0.5%).

    • Include "no-cell" wells with medium only for background fluorescence subtraction.

  • Assay Incubation:

    • Add 100 µL of the parasite suspension (2 x 10⁶ cells/mL) to each well, resulting in a final density of 1 x 10⁶ cells/mL and a final volume of 200 µL.

    • Incubate the plate at 26°C for 68 hours.

  • Viability Assessment:

    • Add 20 µL of the resazurin solution to each well.

    • Causality: Resazurin (blue, non-fluorescent) is metabolically reduced by viable cells to the highly fluorescent pink product, resorufin. The fluorescence intensity is directly proportional to the number of living cells.

    • Incubate the plate for another 4 hours at 26°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader.

    • Subtract the background fluorescence from the "no-cell" wells.

    • Calculate the percentage of parasite inhibition for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve) in software like GraphPad Prism.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal cytotoxic concentration (CC50) of test compounds against a mammalian cell line to assess selectivity.

Methodology: This protocol is identical to Protocol 2 with the following critical modifications:

  • Cell Line: Use a relevant mammalian cell line, such as human macrophages (e.g., THP-1) or a standard line like HEK293.

  • Culture Conditions: Culture the cells at 37°C in a 5% CO₂ incubator using the appropriate medium (e.g., RPMI or DMEM with 10% FBS).

  • Cell Seeding Density: Adjust the initial cell seeding density as appropriate for the cell line (e.g., 1 x 10⁴ cells/well for HEK293).

  • Incubation Time: The total incubation time is typically 72 hours.

  • Data Analysis: The result is the CC50 value.

Self-Validation and Interpretation:

  • A Selectivity Index (SI) is calculated as SI = CC50 / IC50 .

  • A high SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the parasite than to host cells, which is a key predictor of a favorable therapeutic window.

Protocol 4: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Objective: To evaluate the therapeutic efficacy of a lead compound in reducing parasite burden in an established animal model of infection. [8][9] Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania donovani amastigotes

  • Lead compound formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose)

  • Positive control drug (e.g., Amphotericin B)

  • Equipment for intravenous injection, oral gavage, and tissue homogenization.

Methodology:

  • Infection:

    • Infect mice via intravenous (tail vein) injection with approximately 1-2 x 10⁷ L. donovani amastigotes.

    • Causality: This route of infection reliably establishes a systemic infection with a predictable parasite burden in the liver and spleen.

  • Treatment:

    • Allow the infection to establish for 7-10 days post-infection.

    • Randomize mice into treatment groups (n=5-8 per group): Vehicle Control, Positive Control, and Test Compound(s) at various doses (e.g., 10, 30, 100 mg/kg).

    • Administer treatment for 5 consecutive days via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Endpoint Analysis:

    • One to two weeks after the final treatment dose, humanely euthanize the mice.

    • Aseptically remove the livers and spleens and weigh them.

    • Homogenize a small, weighed portion of each organ in the culture medium.

    • Prepare serial dilutions of the homogenate and plate them in 96-well plates.

    • Incubate at 26°C for 7-14 days to allow viable amastigotes to transform into and replicate as promastigotes.

    • Determine the parasite burden by microscopic examination (limiting dilution assay) and express the results as Leishman-Donovan Units (LDU), calculated as: (number of amastigotes / number of host cell nuclei) × organ weight (in mg).

  • Data Analysis:

    • Calculate the percentage reduction in parasite burden for each treatment group compared to the vehicle control group.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA with Dunnett's post-test). A significant reduction in LDU indicates in vivo efficacy.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in a clear, structured format to allow for easy comparison and interpretation.

Table 1: Example In Vitro Activity Profile of Quinuclidine Derivatives
Compound IDParasite IC50 (µM) [L. donovani]SQS Enzyme IC50 (µM) [L. major]Mammalian Cell CC50 (µM) [HEK293]Selectivity Index (SI) [CC50/IC50]
QN-0010.850.65> 50> 58.8
QN-0021.200.98> 50> 41.7
QN-00315.622.145.22.9
Amphotericin B0.25N/A2.510

Interpretation: Compounds QN-001 and QN-002 show promising activity. They have submicromolar potency against the parasite, inhibit the target enzyme, and exhibit high selectivity indices, making them strong candidates for in vivo studies. QN-003 is less potent and shows poor selectivity, making it a lower priority candidate.

Table 2: Example In Vivo Efficacy Data in Murine VL Model
Treatment Group (Dose, Route)Mean Liver LDU ± SD% InhibitionMean Spleen LDU ± SD% Inhibition
Vehicle Control2540 ± 350-1850 ± 280-
QN-001 (50 mg/kg, p.o.)480 ± 9581.1% 320 ± 7082.7%
Amphotericin B (1 mg/kg, i.p.)150 ± 4094.1% 90 ± 3595.1%

***p < 0.001 compared to vehicle control. Interpretation: The lead candidate QN-001 demonstrates significant in vivo efficacy, reducing the parasite burden in both the liver and spleen by over 80% when administered orally. This strong, statistically significant result validates the in vitro findings and supports its advancement into further preclinical development.

References

  • Buckner, F. S., et al. (2008). Quinuclidine derivatives as potential antiparasitics. Antimicrobial Agents and Chemotherapy, 52(11), 4048-4054. [Link]

  • Cammerer, S., et al. (2007). Quinuclidine Derivatives as Potential Antiparasitics. Antimicrobial Agents and Chemotherapy, 51(11), 4048-4054. [Link]

  • ResearchGate. (n.d.). (PDF) Quinuclidine Derivatives as Potential Antiparasitics. [Link]

  • Tekwani, B. L., & Walker, L. A. (2007). Synthesis of isoquinuclidine analogs of chloroquine: antimalarial and antileishmanial activity. Bioorganic & Medicinal Chemistry Letters, 17(11), 3093-3096. [Link]

  • Gallego, M., et al. (2020). Antileishmanial activity of synthetic analogs of the naturally occurring quinolone alkaloid N-methyl-8-methoxyflindersin. PLoS Neglected Tropical Diseases, 14(7), e0008487. [Link]

  • de Souza, N. B., et al. (2008). Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines. Antimicrobial Agents and Chemotherapy, 52(1), 319-323. [Link]

  • Sharma, R., et al. (2016). In vitro evaluation of the antimalarial activity of a designed novel quinuclidine derivative. Current Science, 111(12), 2028-2030. [Link]

  • Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 54(12), 3975-3993. [Link]

  • InVivo Biosystems. (n.d.). Seventeen Minutes of Science: Comparing platforms for testing anthelmintic drugs in C. elegans. [Link]

  • Lustigman, S., et al. (2017). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 33(10), 761-772. [Link]

  • Ferreira, L. G., et al. (2020). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. European Journal of Medicinal Chemistry, 199, 112396. [Link]

  • Shapiro, T. A., & Showalter, H. D. (2003). Antitrypanosomal Activities of Fluoroquinolones with Pyrrolidinyl Substitutions. Antimicrobial Agents and Chemotherapy, 47(5), 1754-1756. [Link]

  • Loiseau, P. M., et al. (2022). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules, 27(3), 983. [Link]

  • Wondji, C. S., et al. (2025). Antiparasitics discovery: from genotype to phenotype to compounds. Trends in Parasitology, 41(6), 431-440. [Link]

  • van Zyl, R., & Olivier, M. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases, 9(9), e0003951. [Link]

  • da Silva, C. F., et al. (2018). Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites. Memorias do Instituto Oswaldo Cruz, 113(10), e180238. [Link]

  • Orenes Lorente, S., et al. (2005). Biphenylquinuclidines as inhibitors of squalene synthase and growth of parasitic protozoa. Bioorganic & Medicinal Chemistry, 13(9), 3065-3073. [Link]

  • Singh, A., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Medicinal Chemistry, 20(1), 2-14. [Link]

  • De Kock, C., et al. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 26(16), 4945. [Link]

  • Fidock, D. A., et al. (n.d.). Antimalarial efficacy screening: in vitro and in vivo protocols. [Link]

  • Avanzo, L. G., et al. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 13, 156. [Link]

  • Romanha, A. J., et al. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memorias do Instituto Oswaldo Cruz, 105(2), 223-228. [Link]

  • da Silva, C. F., et al. (2018). Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites. [Link]

  • de Souza, M. V. N. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(22), 4150. [Link]

  • ResearchGate. (n.d.). Aminoquinolines with antileishmanial activity. [Link]

  • Wang, Y., et al. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry, 1(2), 210-220. [Link]

  • Wipf Group. (n.d.). Synthetic Studies on Quinine: Quinuclidine Construction via a Ketone Enolate Regio- and Diastereoselective Pd-Mediated Allylic Alkylation. [Link]

  • Dube, P. S., et al. (2025). Nitroquinolones and nitroquinolines: syntheses and antitrypanosomal activity. Molecular Diversity. [Link]

  • Coa, J. C., et al. (2021). Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines. Molecules, 26(10), 2872. [Link]

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  • ResearchGate. (n.d.). In vivo antitrypanosomal activity of the different treatments,... [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Quinuclidin-4-ylmethanamine Dihydrochloride

Welcome to the technical support center for the synthesis and optimization of Quinuclidin-4-ylmethanamine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Quinuclidin-4-ylmethanamine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth, field-proven insights into this synthetic transformation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern reaction success, enabling you to troubleshoot effectively and optimize your process with confidence.

Overview: The Synthetic Landscape

Quinuclidin-4-ylmethanamine is a valuable building block in medicinal chemistry, often synthesized via the reduction of a C4-functionalized quinuclidine precursor. The most common and scalable approach involves the catalytic hydrogenation of 4-cyanoquinuclidine. This method is favored for its efficiency and atom economy, but its success is highly dependent on carefully controlled reaction parameters.

The overall transformation can be visualized as a two-stage process: the reduction of the nitrile to the primary amine, followed by conversion to the stable dihydrochloride salt.

Reaction_Pathway cluster_reduction Stage 1: Catalytic Hydrogenation cluster_salt Stage 2: Salt Formation Start 4-Cyanoquinuclidine Imine Imine Intermediate Start->Imine H₂ / Catalyst Product_Base Quinuclidin-4-ylmethanamine (Free Base) Imine->Product_Base H₂ / Catalyst Side_Product Secondary Amine Byproduct Imine->Side_Product + Quinuclidin-4-ylmethanamine - NH₃ Final_Product Quinuclidin-4-ylmethanamine Dihydrochloride Product_Base->Final_Product + 2 eq. HCl (e.g., HCl in IPA/Ether)

Caption: General reaction pathway for the synthesis of Quinuclidin-4-ylmethanamine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing Quinuclidin-4-ylmethanamine?

The catalytic hydrogenation of 4-cyanoquinuclidine is the industry-preferred method. This reaction involves treating the nitrile starting material with hydrogen gas in the presence of a metal catalyst.[1][2] Alternative methods, such as reduction with complex metal hydrides like Lithium Aluminum Hydride (LiAlH₄), are effective at the lab scale but present significant challenges for scale-up, including pyrophoric reagents, difficult workups, and waste management.

Q2: Why is ammoniacal methanol or ethanol the recommended solvent for this reaction?

The use of an alcoholic solvent containing ammonia is a critical control point for minimizing the formation of secondary and tertiary amine impurities.

  • Causality: During the reduction, the nitrile is first converted to an imine intermediate. This imine can react with the desired primary amine product to form a new adduct, which is then further reduced to a secondary amine byproduct. This is a common failure mode in nitrile reductions.

  • Mechanism of Control: Ammonia, present in high concentration, competes with the primary amine product for reaction with the imine intermediate. This equilibrium-driven intervention effectively "quenches" the imine, pushing the reaction toward the desired primary amine and minimizing the formation of the secondary amine.[1]

Q3: How do I select the appropriate catalyst for the hydrogenation?

Catalyst selection is a balance of reactivity, selectivity, cost, and safety. The most common choices for nitrile reduction are Raney Nickel (Ra-Ni), Palladium on Carbon (Pd/C), and Platinum on Carbon (Pt/C).

CatalystTypical Loading (w/w)Pressure (psi)Temperature (°C)Key Characteristics & Insights
Raney Nickel 5-20%100-50050-100Pro: Cost-effective, highly active. Con: Pyrophoric (requires careful handling), may require higher pressures/temperatures, potential for nickel leaching.
Palladium (Pd/C) 5-10%50-20025-75Pro: Excellent activity under milder conditions, good selectivity. Often a first choice for process optimization.[3] Con: More expensive than nickel, can be sensitive to sulfur or halide poisoning.
Platinum (Pt/C) 1-5%50-20025-75Pro: Very high activity, effective at low loadings and mild conditions.[4] Con: High cost, can sometimes promote over-reduction or side reactions if not carefully controlled.

Q4: How is the final dihydrochloride salt formed and isolated?

Once the reaction is complete and the catalyst has been removed, the product exists as the free base in solution. To form the dihydrochloride salt, two equivalents of hydrogen chloride are required due to the two basic nitrogen atoms in the molecule (the primary amine and the quinuclidine tertiary amine).

  • Procedure: The free base, dissolved in a suitable solvent like isopropanol (IPA) or diethyl ether, is treated with a solution of HCl (e.g., HCl in IPA or gaseous HCl) at a controlled temperature (typically 0-10 °C) until the pH is strongly acidic (pH < 2).

  • Trustworthiness: It is crucial to add at least two full equivalents of HCl to ensure complete salt formation. The resulting solid is typically isolated by filtration, washed with a non-polar solvent (like ether or heptane) to remove non-basic impurities, and dried under vacuum.

Troubleshooting Guide: From Reaction to Isolation

This section addresses specific problems encountered during the synthesis. The following decision tree provides a logical workflow for diagnosing common issues.

Troubleshooting_Tree Problem Problem Detected: Low Yield / Impurities Check_SM Starting material (SM) present in crude sample? Problem->Check_SM Check_Impurity Major impurity is secondary amine? Check_SM->Check_Impurity No Sol_Time_Temp Action: Increase reaction time, temperature, or H₂ pressure. Check_SM->Sol_Time_Temp Yes Check_Catalyst Catalyst appears 'clumped' or settled? Check_Impurity->Check_Catalyst No Sol_Ammonia Action: Increase ammonia concentration in solvent. Check_Impurity->Sol_Ammonia Yes Check_Salt Final product is oily or fails to crystallize? Check_Catalyst->Check_Salt No Sol_Stirring Action: Improve agitation to ensure good catalyst suspension. Check_Catalyst->Sol_Stirring Yes Sol_Stoichiometry Action: Ensure >2 eq. HCl added. Check for water in system. Check_Salt->Sol_Stoichiometry Yes Sol_Solvent Action: Use anti-solvent (e.g., Heptane, MTBE) to induce precipitation. Try trituration. Check_Salt->Sol_Solvent No Sol_Catalyst Action: Check catalyst activity. Use fresh/higher loading. Sol_Time_Temp->Sol_Catalyst If no improvement Sol_Stoichiometry->Sol_Solvent If stoichiometry is correct

Caption: A troubleshooting decision tree for the synthesis of Quinuclidin-4-ylmethanamine dihydrochloride.

Problem: My reaction is very slow or has stalled completely.

  • Potential Cause 1: Catalyst Inactivity. The catalyst may be poisoned or simply low in activity. Raney Nickel is particularly sensitive to air and must be handled under solvent. Catalysts can also be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds).

    • Recommended Action: Ensure you are using a fresh, high-quality catalyst. If using Ra-Ni, ensure it was stored and handled properly to prevent deactivation. Consider filtering the reaction mixture (carefully, under an inert atmosphere) and adding a fresh charge of catalyst.

  • Potential Cause 2: Insufficient Mass Transfer. This is a common issue in hydrogenation reactions. The hydrogen gas must effectively dissolve into the liquid phase and reach the surface of the catalyst particles where the starting material is adsorbed.

    • Recommended Action: Increase the agitation (stirring) rate significantly. Ensure your reaction vessel has appropriate baffling to create good mixing and suspend the catalyst particles uniformly throughout the solvent. In a larger reactor, poor agitation can lead to the catalyst settling on the bottom, drastically reducing the effective surface area.[3]

Problem: My final product is contaminated with a higher molecular weight impurity.

  • Potential Cause: Secondary Amine Formation. As discussed in the FAQs, this is the most common side reaction. It occurs when the intermediate imine reacts with the amine product faster than it is reduced.

    • Recommended Action: The most effective solution is to increase the concentration of ammonia in your solvent. Prepare a fresh solution of 7N ammoniacal methanol or ethanol. Running the reaction at a lower temperature, while slowing the overall rate, can sometimes favor the desired reduction over the dimerization side reaction.

Problem: The catalyst is extremely fine and difficult to filter after the reaction.

  • Potential Cause: Catalyst Particle Size. Many hydrogenation catalysts, especially certain grades of Pd/C, have a very small particle size, which is excellent for reactivity but challenging for filtration.

    • Recommended Action: Use a filter aid like Celite®. Prepare a small pad of Celite® in a sintered glass funnel and filter the reaction mixture through it. Wash the reaction vessel and the filter cake thoroughly with the reaction solvent (e.g., methanol) to ensure complete product recovery. Always perform this filtration under a blanket of inert gas (Nitrogen or Argon) if using a pyrophoric catalyst like Raney Nickel.

Problem: My final dihydrochloride product is a sticky oil instead of a crystalline solid.

  • Potential Cause 1: Presence of Water. The dihydrochloride salt can be hygroscopic. Even small amounts of water in the solvents or from atmospheric moisture can inhibit crystallization.

    • Recommended Action: Ensure all solvents used for the salt formation and washing steps are anhydrous. Dry the crude free base solution over sodium sulfate or magnesium sulfate before adding HCl.

  • Potential Cause 2: Incorrect Stoichiometry. If less than two equivalents of HCl are added, you may have a mixture of the free base, the monohydrochloride, and the dihydrochloride, which is often difficult to crystallize.

    • Recommended Action: Re-dissolve the oil in a minimal amount of alcohol (e.g., IPA) and add additional HCl solution until the pH is confirmed to be < 2.

  • Potential Cause 3: Residual Solvent/Impurities. Impurities can act as crystallization inhibitors.

    • Recommended Action: Attempt to precipitate the solid by adding a non-polar "anti-solvent" like MTBE or heptane to a solution of the oil in a polar solvent like IPA. If it remains oily, use trituration: add an anti-solvent and vigorously stir or scratch the flask to induce crystallization. If all else fails, purification of the free base by column chromatography before salt formation may be necessary.[5]

Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenation of 4-Cyanoquinuclidine
  • Safety Note: Hydrogenations should always be conducted behind a safety shield in a well-ventilated fume hood. Raney Nickel is pyrophoric and must be handled with extreme care under a solvent blanket.

  • Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-cyanoquinuclidine (1.0 eq).

  • Catalyst Addition: Under a stream of nitrogen, carefully add 5% Palladium on Carbon (10% w/w relative to the starting material).

  • Solvent Addition: Add anhydrous 7N ammoniacal methanol to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution: Seal the vessel. Purge the headspace with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel with hydrogen to 60 psi.

  • Monitoring: Begin vigorous agitation and heat the reaction to 40 °C. Monitor the reaction progress by observing hydrogen uptake and/or by periodic sampling and analysis (TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Reaction Cooldown & Depressurization: Cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen (3x).

Protocol 2: Isolation and Purification of the Dihydrochloride Salt
  • Catalyst Filtration: Prepare a filter funnel with a pad of Celite®. Under a nitrogen atmosphere, filter the reaction mixture through the Celite® to remove the Pd/C catalyst.

  • Washing: Wash the reaction vessel and the filter cake with additional methanol to ensure quantitative transfer. Combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrates under reduced pressure (rotary evaporation) to yield the crude Quinuclidin-4-ylmethanamine free base as an oil or solid.

  • Salt Formation: Dissolve the crude free base in anhydrous isopropanol (IPA, ~5-10 volumes). Cool the solution to 0 °C in an ice bath.

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether or isopropanol (~2.2 equivalents). Monitor the pH to ensure it is < 2. A white precipitate should form.

  • Isolation: Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation. Collect the solid by vacuum filtration.

  • Final Wash and Drying: Wash the filter cake with cold anhydrous diethyl ether or MTBE to remove residual impurities. Dry the white solid in a vacuum oven at 40-50 °C to a constant weight.

References

  • Wikipedia. Quinuclidone. Available at: [Link]

  • The University of Liverpool Repository. Ph.D. Thesis: The Synthesis and Application of Functionalised Quinuclidines. Available at: [Link]

  • The University of Liverpool Repository. Ph.D. Thesis: The Synthesis and Application of Functionalised Quinuclidines. Available at: [Link]

  • Google Patents. CN101993444A - Method to synthesize quinuclidine hydrochloride.
  • Grokipedia. Quinuclidine. Available at: [Link]

  • Google Patents. US9687478B2 - Quinuclidine derivatives and medicinal compositions containing the same.
  • Google Patents. US3342828A - Method of producing.
  • National Institutes of Health (NIH). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Available at: [Link]

  • Google Patents. US20120088917A1 - New quinuclidine derivative useful in the preparation of mequitazine.
  • Google Patents. US8158784B2 - Quinuclidine derivative useful in the preparation of mequitazine.
  • Beilstein Journals. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Available at: [Link]

  • National Institutes of Health (NIH). Machine Learning-Driven Optimization of Continuous-Flow Photoredox Amine Synthesis. Available at: [Link]

  • Cardiff University ORCA. Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C-H Activation in Solvents. Available at: [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]

  • PubMed Central. Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation. Available at: [Link]

  • PubMed Central. Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Available at: [Link]

  • Sci-Hub. Reversible Hydrogenation–Oxidative Dehydrogenation of Quinolines over a Highly Active Pt Nanowire Catalyst under Mild Conditions. Available at: [Link]

  • MDPI. Carboxymethyl β-Cyclodextrin Assistance for the 4-Nitrophenol Reduction Using Cobalt-Based Layered Double Hydroxides. Available at: [Link]

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information One-Step Catalytic Reduction of 4-Nitrophenol through the Direct Injection of Metal Salts into Oxygen. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Quinuclidine Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of quinuclidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of quinuclidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these unique bicyclic amines. Due to their distinct physicochemical properties, quinuclidine compounds often present significant purification hurdles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.

Part 1: Fundamental Challenges - FAQs

This section addresses the inherent properties of quinuclidines that make their purification non-trivial.

Q1: What makes quinuclidine compounds so difficult to purify?

A1: The primary challenges stem from a combination of three key physicochemical properties:

  • High Basicity: Quinuclidine is a strong, non-aromatic bicyclic amine with a pKa of its conjugate acid around 11.0.[1] This high basicity means it readily protonates and interacts strongly with any acidic media, most notably the acidic silanol groups (Si-OH) on standard silica gel, leading to significant chromatographic issues.[2][3]

  • High Polarity & Water Solubility: The compact, caged structure and the tertiary amine group make quinuclidine and its simple derivatives highly polar and often very soluble in water.[4] This characteristic complicates liquid-liquid extractions from aqueous media and causes poor retention on traditional reversed-phase (C18) columns, where they may elute in the solvent front.

  • Volatility: Unsubstituted quinuclidine is a solid with a relatively low melting point (157-160 °C) and is known to be volatile, with a vapor pressure of 1.5 mmHg at 20 °C.[1][5] This can lead to significant product loss during solvent evaporation under reduced pressure, especially if a high vacuum or excessive heat is applied.

These properties are summarized in the table below.

PropertyValue/DescriptionImplication for Purification
Structure 1-Azabicyclo[2.2.2]octaneCompact, rigid, non-planar
pKa (conjugate acid) ~11.0[1]Strong base, readily protonates
Polarity HighHigh water solubility, poor C18 retention
Volatility Volatile solid[5]Potential for loss during solvent removal

Part 2: Troubleshooting Chromatographic Purification

Chromatography is the most common purification technique, but it is also where most problems arise with quinuclidines.

Decision Workflow for Chromatographic Method Selection

Before diving into specific troubleshooting, the following workflow can guide you to an appropriate starting point for your purification strategy.

G start Start: Crude Quinuclidine Mixture assess_polarity Assess Polarity of Compound and Impurities start->assess_polarity is_highly_polar Highly Polar / Water-Soluble? assess_polarity->is_highly_polar is_ionic Ionic or Zwitterionic? is_highly_polar->is_ionic  No hilic HILIC (Amide, Diol, or Zwitterionic Phase) is_highly_polar->hilic  Yes ion_exchange Ion-Exchange Chromatography (Cation Exchange) is_ionic->ion_exchange  Yes normal_phase Modified Normal-Phase (Amine-Treated Silica or Basic Additives) is_ionic->normal_phase  No sfc Supercritical Fluid Chromatography (SFC) (Often with basic additive) hilic->sfc Alternative alumina Alumina Chromatography (Basic or Neutral) normal_phase->alumina Alternative reversed_phase Modified Reversed-Phase (High pH or Polar-Embedded Phase) normal_phase->reversed_phase If impurities are non-polar

Caption: Decision workflow for selecting a purification strategy.

Normal-Phase Chromatography (Silica Gel) - FAQs

Q2: My quinuclidine compound is streaking badly or not moving from the baseline on a standard silica gel column. Why is this happening and how can I fix it?

A2: This is the most common problem. It occurs because the basic nitrogen of your quinuclidine (a Lewis base) interacts very strongly with acidic silanol groups (Si-OH, a Lewis acid) on the surface of the silica gel. This leads to irreversible adsorption or slow, uneven elution, resulting in significant peak tailing and potential decomposition.[3][6]

Solutions:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic silanols. Add a small amount of a volatile base to your eluent system.

    • Recommended Additives: Triethylamine (TEA) or ammonium hydroxide are common choices. Start with 0.5-2% (v/v) TEA in your eluent (e.g., Dichloromethane/Methanol/TEA 90:9:1).

    • Causality: The modifier base preferentially binds to the active silanol sites, effectively "masking" them from your quinuclidine compound, which can then elute symmetrically.

  • Use a Deactivated Stationary Phase: If you cannot use a basic modifier, consider an alternative to standard silica.

    • Amine-Treated Silica: Pre-treated silica columns where the surface is functionalized with amino groups are commercially available and can give excellent results for basic compounds.[7]

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative, though it may have lower resolving power.[6]

    • Florisil: This is another alternative stationary phase that is less acidic than silica.

Q3: I've added triethylamine (TEA), but my resolution is poor and all my compounds are coming off the column very quickly.

A3: This indicates that the eluent is now too polar for the separation. The TEA not only deactivates the silica but also contributes to the overall polarity of the mobile phase.

Solutions:

  • Reduce the Primary Polar Solvent: Decrease the percentage of the highly polar solvent (e.g., methanol, ethanol). If you were using 10% Methanol / 90% DCM with 1% TEA, try reducing it to 2-5% Methanol.

  • Use a Less Polar "Polar" Solvent: Switch from methanol to a less polar alcohol like isopropanol or use ethyl acetate as your polar component.

Reversed-Phase Chromatography (C18) - FAQs

Q4: My polar quinuclidine derivative is not retained on my C18 column. What can I do?

A4: This is a classic issue for highly polar molecules in reversed-phase HPLC. The compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase.

Solutions:

  • Use a Highly Aqueous Mobile Phase: Some modern C18 columns are "aqueous stable" and can be run with very low (0-5%) or no organic modifier. This may increase retention.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups embedded within the C18 chains or at the surface.[8] This allows for better interaction with polar analytes and provides an alternative retention mechanism.

  • Switch to HILIC: For very polar compounds, reversed-phase is often not the best technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for this purpose.[4][9]

Q5: I am seeing significant peak tailing for my quinuclidine analyte in reversed-phase HPLC. What is the cause?

A5: Even on end-capped C18 columns, residual silanol groups exist. At typical mobile phase pH (e.g., 3-7), your basic quinuclidine will be protonated (cationic) and can interact with deprotonated, anionic silanol groups, causing peak tailing.[2]

Solutions:

  • Mobile Phase pH Adjustment (High pH): Use a high-pH mobile phase (e.g., pH 9-10) with a pH-stable column (e.g., a hybrid particle or polymer-based column). At high pH, the quinuclidine is in its neutral, free-base form, which suppresses the unwanted ionic interaction and often improves retention and peak shape.

  • Mobile Phase Additives: Add a competing base or an ion-pairing agent to the mobile phase, although this can complicate sample recovery and MS detection.[8]

Hydrophilic Interaction Liquid Chromatography (HILIC) - FAQs

Q6: When should I choose HILIC for purifying my quinuclidine compound?

A6: HILIC is the go-to technique when your compound is too polar for reversed-phase chromatography.[10][11] It utilizes a polar stationary phase (like bare silica, amide, or diol phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10] Water acts as the strong, eluting solvent. This is ideal for retaining and separating very polar compounds like hydroxylated or carboxylated quinuclidines.

Troubleshooting HILIC:

  • Poor Retention: Increase the organic solvent (acetonitrile) percentage in your mobile phase. Unlike reversed-phase, higher organic content increases retention in HILIC.[9]

  • Poor Peak Shape: Ensure proper buffering. Ammonium formate or ammonium acetate are excellent choices as they are volatile and MS-compatible.[10] The buffer ions help to create a stable water layer on the stationary phase and can mask residual surface charges.

  • Reproducibility Issues: HILIC columns can take a long time to equilibrate. Ensure you flush the column with the starting mobile phase for at least 10-20 column volumes before each injection.

Supercritical Fluid Chromatography (SFC) - FAQs

Q7: Is SFC a viable option for quinuclidine purification, especially for chiral separations?

A7: Yes, SFC is an excellent technique for purifying amines and is particularly powerful for chiral separations.[12][13] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.

Key Considerations for SFC:

  • Use of Additives: Similar to normal-phase chromatography, basic additives (e.g., diethylamine, isopropylamine) are often required in the co-solvent (typically methanol) to achieve good peak shape for basic compounds.[14][15]

  • Advantage in Workup: A major benefit of SFC is that after fraction collection, the CO2 evaporates, leaving your compound in a small volume of co-solvent, which simplifies downstream processing.[13]

Part 3: Troubleshooting Other Purification Methods

Crystallization & Salt Formation - FAQs

Q8: My quinuclidine derivative is an oil and won't crystallize. How can I get a solid product?

A8: The free-base form of many quinuclidine derivatives may be oils or low-melting solids. Conversion to a salt is a highly effective method for purification and obtaining a stable, crystalline solid.[16]

Protocol: Salt Formation for Purification

  • Dissolve the Crude Product: Dissolve your crude quinuclidine free-base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Add Acid: Stoichiometrically add (or slightly less than 1 equivalent of) a solution of an appropriate acid. Common choices include:

    • For APIs: Hydrochloric acid (as a solution in ether or isopropanol) or sulfuric acid.[17]

    • For derivatization/resolution: p-Nitrobenzoic acid or other organic acids can form highly crystalline salts that are excellent for fractional crystallization.[17]

  • Induce Crystallization: The salt will often precipitate immediately. If not, you can induce crystallization by cooling the solution, scratching the inside of the flask with a glass rod, or adding a seed crystal.

  • Isolate and Wash: Collect the crystalline salt by filtration. Wash the crystals with a small amount of the cold solvent to remove soluble impurities.

  • Liberate the Free Base (If Needed): The pure salt can be dissolved in water, basified with a strong base (e.g., NaOH), and the pure free-base can be extracted with an organic solvent.[18]

Liquid-Liquid Extraction - FAQs

Q9: I am losing a significant amount of my polar quinuclidine compound during aqueous workup. How can I improve my extraction efficiency?

A9: This is due to the high water solubility of the protonated quinuclidine salt.

Solutions:

  • Ensure Basification: Before extracting, make sure the aqueous layer is strongly basic (pH > 12). Use a pH meter or pH paper to confirm. This ensures the quinuclidine is in its neutral, less water-soluble free-base form.

  • "Salting Out": Add a significant amount of a salt, like sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer until it is saturated. This decreases the polarity of the aqueous phase and reduces the solubility of your organic compound, driving it into the organic layer.

  • Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexane or ether, switch to a more polar, water-immiscible solvent like dichloromethane (DCM) or chloroform.[19][20] Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent, as this is more efficient than a single large-volume extraction.

Part 4: References

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. [Link]

  • Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. PubMed. [Link]

  • Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography | Request PDF. ResearchGate. [Link]

  • WO2011049155A1 - Process for production of quinuclidine compounds. Google Patents.

  • Quinuclidine - Wikipedia. Wikipedia. [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]

  • Supercritical fluid chromatography - Wikipedia. Wikipedia. [Link]

  • 3-quinuclidone hydrochloride. Organic Syntheses Procedure. [Link]

  • EP0354301A2 - Process for the preparation of quinuclidine-3-methanol. Google Patents.

  • Method to synthesize quinuclidine hydrochloride. Patsnap. [Link]

  • Quinuclidine | C7H13N | CID 7527. PubChem - NIH. [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Liquid Chromatographic Separations of Basic Compounds. Taylor & Francis Group. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Making HILIC Work for You—Column Selection. LCGC International. [Link]

  • Synthesis of functionalised quinuclidines. The University of Liverpool Repository. [Link]

  • Expression, purification, crystallization and X-ray analysis of 3-quinuclidinone reductase from Agrobacterium tumefaciens. PubMed. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. IntechOpen. [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]

  • Ion-Exchange Chromatography. Chemistry LibreTexts. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. BJOC. [Link]

  • (PDF) Inline purification in continuous flow synthesis – opportunities and challenges. ResearchGate. [Link]

  • Protein purification troubleshooting guide. Cytiva. [Link]

  • Ion Exchange Chromatography & Chromatofocusing. Cytiva. [Link]

  • US3997543A - Process for preparing quinuclidine enantiomers. Google Patents.

  • Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. PubMed. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Quinuclidin-4-ylmethanamine Dihydrochloride Solution Stability

Welcome to the technical support center for Quinuclidin-4-ylmethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stabili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Quinuclidin-4-ylmethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Given the limited published stability data specific to Quinuclidin-4-ylmethanamine dihydrochloride, this guide provides a framework for establishing its stability within your experimental context, based on established principles of pharmaceutical analysis and organic chemistry.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of Quinuclidin-4-ylmethanamine dihydrochloride solutions.

1. What are the recommended storage conditions for solid Quinuclidin-4-ylmethanamine dihydrochloride?

To ensure the long-term integrity of the solid compound, it should be stored in a cool, dry, and well-ventilated area. The container must be kept tightly sealed to protect it from atmospheric moisture, as amine hydrochlorides can be hygroscopic.[1][2] For optimal stability, storage in the dark, for instance in an amber vial or within a cabinet, is also recommended to prevent potential photolytic degradation.[3]

2. How should I prepare and store stock solutions of Quinuclidin-4-ylmethanamine dihydrochloride?

Aqueous solutions of amine hydrochlorides are susceptible to degradation, primarily through hydrolysis and oxidation.[3][4][5] Therefore, it is best practice to prepare stock solutions fresh for each experiment. If storage is unavoidable, the following general guidelines for amine hydrochloride solutions can be applied:

  • Solvent: Use high-purity, degassed solvents to minimize oxidative degradation. Water, DMSO, and ethanol are common solvents, but their impact on stability should be verified.

  • Temperature: For short-term storage (up to one month), aliquots in tightly sealed vials at -20°C are recommended. For longer-term storage (up to six months), -80°C is preferable.[3]

  • Aliquotting: To avoid repeated freeze-thaw cycles which can accelerate degradation, it is crucial to aliquot the stock solution into single-use volumes.

3. What are the potential degradation pathways for Quinuclidin-4-ylmethanamine dihydrochloride in solution?

While specific degradation pathways for this molecule are not extensively documented, based on its structure—a primary aliphatic amine attached to a quinuclidine core—the following are plausible degradation routes:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of various byproducts.[4][6] The presence of dissolved oxygen or trace metal ions can catalyze this process.

  • Hydrolysis: Although the C-N bond is generally stable, under certain pH and temperature conditions, hydrolysis could occur, though this is less common for simple aliphatic amines compared to other functional groups.[5]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation, particularly in the presence of photosensitizers.[3]

  • Reaction with Solvent or Buffer Components: Reactive species in the solution, including certain buffer components, could potentially react with the amine group.

4. How does pH affect the stability of the solution?

The pH of an aqueous solution can significantly impact the stability of amine compounds.[7] For amine hydrochlorides, an acidic to neutral pH is generally preferred to maintain the protonated, more stable form of the amine.[8] In alkaline conditions, the free base form is more prevalent, which is typically more susceptible to oxidation.[4] However, the optimal pH for stability must be determined experimentally.

II. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of the stock solution.1. Prepare a fresh stock solution for each experiment. 2. If using a stored stock, perform a quick purity check (e.g., by HPLC) before use. 3. Validate your storage conditions by conducting a preliminary stability study (see Section III).
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Compare the chromatogram of a freshly prepared solution with an aged one to identify new peaks. 2. Initiate a forced degradation study (see Section III) to intentionally generate and identify potential degradation products.[9][10][11] 3. Use LC-MS to obtain mass information on the unknown peaks to aid in their identification.[12][13]
Precipitate forms in a refrigerated aqueous stock solution. Low solubility at reduced temperatures.1. Before use, allow the solution to warm to room temperature. 2. Ensure the precipitate has fully redissolved by gentle vortexing. 3. If the precipitate does not redissolve, it may indicate degradation or insolubility, and a fresh solution should be prepared.[3]
Loss of biological activity or potency. Chemical degradation of the compound.1. Confirm the concentration and purity of your stock solution using a validated analytical method. 2. Evaluate the stability of the compound under your specific assay conditions (e.g., buffer, temperature, light exposure).

III. Experimental Protocols: Establishing Solution Stability

Due to the absence of comprehensive stability data, it is imperative for researchers to perform a forced degradation study. This will help in understanding the degradation profile of Quinuclidin-4-ylmethanamine dihydrochloride and in developing a stability-indicating analytical method.[14][15][16]

A. Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[17]

Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.

Typical Starting Conditions for Method Development:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities.

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance. If the compound has a poor chromophore, other detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) should be considered.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Workflow for Method Development:

Caption: HPLC Method Development Workflow.

B. Forced Degradation Study Protocol

A forced degradation study subjects the compound to stress conditions more severe than accelerated stability testing to generate degradation products.[18][19] A target degradation of 5-20% is generally recommended.[14]

1. Preparation of Stock Solution: Prepare a stock solution of Quinuclidin-4-ylmethanamine dihydrochloride in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions: Expose the stock solution to the following conditions in parallel. Include a control sample stored at 2-8°C in the dark.

Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.[3]
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.[3]
Oxidative Degradation Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.[15]
Thermal Degradation Incubate the stock solution at an elevated temperature (e.g., 60-80°C) in the dark for a specified time.[20]
Photolytic Degradation Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[3] A dark control should be run in parallel.

3. Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples using the developed stability-indicating HPLC method.

4. Data Interpretation:

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • If available, use LC-MS to obtain mass-to-charge ratios of the degradation products to help in their structural elucidation.

Workflow for Forced Degradation Study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, RT) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (60-80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Control Control (2-8°C, Dark) Prep->Control Analyze HPLC Analysis at Time Points (e.g., 2, 8, 24h) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Data Data Interpretation: - % Degradation - Peak Purity - Degradant Profiling Analyze->Data

Caption: Forced Degradation Study Workflow.

IV. References

  • Francke, R., & Little, R. D. (2014). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Retrieved from [Link]

  • Foye, W. O. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from a university lecture slide set.

  • G., S. K., & M., A. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. Retrieved from [Link]

  • Cullum, E. D., et al. (2024). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Patel, R. M., et al. (2011). Stability indicating HPLC method development - a review. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Stability Indicating HPLC Method Development –A Review. IJTSRD. Retrieved from [Link]

  • Kumar, V., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]

  • Krasner, S. W., et al. (n.d.). Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. American Chemical Society.

  • Ge, X., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. Retrieved from [Link]

  • Voice, A. K. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR. Retrieved from [Link]

  • LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Al-Dahhan, W. H., et al. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. NIH. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Ballard, M., et al. (2011). NMR studies of mixed amines. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. Energy Procedia.

  • Singh, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Education and Research.

  • Kamberi, M., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Ge, X., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology - ACS Publications. Retrieved from [Link]

  • LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Retrieved from [Link]

  • Lepaumier, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Khair, S. N. M., et al. (2017). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). Scirp.org. Retrieved from [Link]

  • Combellas, C., et al. (2005). Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces. PubMed. Retrieved from [Link]

  • Lyddon, L. (2008). Amine Thermal Degradation. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Wang, Z. (2021). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters.

  • 3B Scientific. (2024). Hydroxylamine Hydrochloride Solution: Preparation, Uses, and Safety Guidelines. Retrieved from [Link]

  • Wang, Y., et al. (2021). Biodegradation of alicyclic amines by a newly isolated hypersaline tolerant strain Paenarthrobacter sp. TYUT067. Water Science & Technology | IWA Publishing. Retrieved from [Link]

  • Iwasaki, M., et al. (2002). Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors. ResearchGate. Retrieved from [Link]

  • Johnson, W. R., & Kang, J. C. (1971). Thermal decomposition of aliphatic monoaminomonocarboxylic acids. Analytical Chemistry.

  • Sravani, G., et al. (2020). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. International Journal of Pharmaceutical Research.

  • Salager, J. L., et al. (2000). Phase behavior of pH-dependent systems containing oil-water and fatty acid, fatty amine or both. ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Zandona, A., et al. (2023). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. MDPI. Retrieved from [Link]

  • Refining Online. (n.d.). Amine Basic Practices Guidelines. Retrieved from [Link]

  • Iwasaki, M., et al. (2002). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Experiments with Quinuclidine Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinuclidine derivatives. This guide is designed to provide expert advice and practical troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinuclidine derivatives. This guide is designed to provide expert advice and practical troubleshooting for common pitfalls encountered during experimentation with this versatile class of compounds. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure the integrity and success of your research.

The unique bridged bicyclic amine structure of quinuclidine imparts rigidity and specific conformational properties that make its derivatives valuable in medicinal chemistry and chemical synthesis.[1] However, these same properties can present challenges in handling, solubility, and biological assays. This guide will address these issues in a direct question-and-answer format, providing not just solutions but also the underlying rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My quinuclidine derivative is poorly soluble in aqueous buffers. What is the first step to address this?

A1: The first and most fundamental step is to assess the pH-solubility profile of your compound.[2] Quinuclidine and its derivatives are typically basic, meaning their solubility generally increases in acidic conditions due to the formation of the more soluble protonated species.[2] Start by preparing a series of buffers with varying pH values (e.g., from pH 4 to 7.4) and determine the concentration at which your compound remains in solution.

Q2: I'm observing unexpected or inconsistent results in my biological assays. Could the compound itself be the issue?

A2: Yes, this is a common issue. Quinuclidine derivatives, like many small molecules, can sometimes exhibit promiscuous binding, meaning they interact with multiple targets non-specifically.[3][4][5] This can be due to compound aggregation at higher concentrations or inherent reactivity. It is crucial to include appropriate controls, such as testing the vehicle (e.g., DMSO) alone and using structurally related but inactive control compounds if available. Additionally, consider biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct and specific interaction with your target of interest.

Q3: My quinuclidine derivative is a salt and appears to be gaining weight or becoming sticky over time. What is happening?

A3: This is a classic sign of hygroscopicity, where the compound readily absorbs moisture from the atmosphere.[6] Many quinuclidine salts are hygroscopic, which can affect the accuracy of weighing and lead to degradation over time.[7] Proper storage and handling are critical.

Q4: Are there any specific safety precautions I should take when working with quinuclidine and its derivatives?

A4: Absolutely. Quinuclidine and many of its derivatives can be toxic and corrosive.[8][9][10][11][12] Always consult the Safety Data Sheet (SDS) for the specific compound you are using.[13] General precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[8][10][11][14] Avoid inhalation of dust and direct contact with skin and eyes.[8][14] In case of contact, flush the affected area with copious amounts of water.[8][11][14]

Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems.

Guide 1: Overcoming Solubility Challenges

Problem: My quinuclidine derivative precipitates out of solution when I dilute my DMSO stock into aqueous buffer or cell culture media.

Causality: This common "crashing out" phenomenon occurs when the concentration of the organic co-solvent (like DMSO) is rapidly decreased upon dilution, exceeding the compound's solubility limit in the final aqueous medium.[15]

Solutions:

  • Optimize the Final Concentration: Your compound may simply be too concentrated in the final assay. Perform a serial dilution to determine the maximum concentration that remains soluble.

  • Adjust the pH: As mentioned in the FAQs, leveraging the basicity of the quinuclidine core can significantly enhance solubility. Experiment with slightly more acidic buffers if your assay permits.

  • Employ Solubility-Enhancing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes with improved aqueous solubility.[2]

    • Co-solvents: While minimizing DMSO is often the goal, sometimes a slightly higher final concentration (e.g., 0.5% vs. 0.1%) can maintain solubility. Always include a vehicle control with the same final DMSO concentration.

  • Salt Formation: If you are working with the free base, consider converting it to a salt (e.g., hydrochloride or succinate) to dramatically improve aqueous solubility.[2]

Experimental Protocol: pH-Solubility Profile Determination

  • Prepare a series of buffers: Create a range of buffers (e.g., citrate, phosphate) with pH values from 4.0 to 8.0.

  • Prepare saturated solutions: Add an excess of your quinuclidine derivative to each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Graph the measured solubility (e.g., in µg/mL or mM) as a function of pH.

G

Guide 2: Handling and Storage of Hygroscopic Derivatives

Problem: Difficulty in accurately weighing a hygroscopic quinuclidine salt, leading to inconsistent concentrations in experiments.

Causality: Hygroscopic materials readily absorb moisture from the air, which can lead to changes in weight and physical properties (e.g., clumping, deliquescence).[6][16]

Solutions:

  • Controlled Environment: Whenever possible, handle hygroscopic compounds in a controlled environment with low humidity, such as a glove box or a glove bag with a desiccant.[6][7]

  • Proper Storage: Store hygroscopic quinuclidine derivatives in tightly sealed containers with a desiccant.[17] For highly sensitive materials, consider storing them inside a desiccator.

  • Rapid Weighing: Minimize the time the container is open to the atmosphere during weighing. Have all necessary equipment ready before opening the container.

  • Drying Procedures: If a compound has already absorbed moisture, it may be possible to dry it. However, this should be done with caution.

    • Vacuum Oven: Drying in a vacuum oven at a moderate temperature can remove water without causing thermal degradation. Consult the compound's properties for appropriate temperature settings.

    • Desiccator: Placing the compound in a desiccator with a strong drying agent (e.g., phosphorus pentoxide) can also be effective.

Data Presentation: Recommended Storage Conditions

Compound TypeStorage ContainerEnvironmentDesiccant
Non-hygroscopic solids Tightly sealed vialCool, dry, dark placeOptional
Hygroscopic solids Tightly sealed vialDesiccator or glove boxRequired (e.g., silica gel, Drierite)
Solutions in organic solvents Tightly sealed vial with septum-20°C or -80°C, protected from lightNot applicable
Guide 3: Addressing Issues with Chiral Quinuclidine Derivatives

Problem: Inconsistent biological activity or difficulty in separating enantiomers of a chiral quinuclidine derivative.

Causality: The biological activity of chiral molecules often resides in a single enantiomer.[1] Incomplete separation of enantiomers or racemization (the conversion of a pure enantiomer into a mixture of both) can lead to variable results. Racemization can sometimes be catalyzed by acidic or basic conditions, or by certain metals.[18]

Solutions:

  • Enantiomeric Purity Analysis: Regularly verify the enantiomeric purity of your chiral quinuclidine derivatives using chiral chromatography (e.g., HPLC or SFC with a chiral stationary phase).

  • Avoid Harsh Conditions: During synthesis, purification, and storage, avoid exposure to harsh acidic or basic conditions and high temperatures that could induce racemization.

  • Chiral Resolution and Synthesis:

    • Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can often be separated by crystallization.

    • Asymmetric Synthesis: Employ stereoselective synthetic methods to produce the desired enantiomer directly.[19] This is often the preferred approach for obtaining high enantiomeric purity.

Experimental Workflow: Chiral Purity Assessment

G

By understanding and proactively addressing these common pitfalls, researchers can enhance the reliability and reproducibility of their experiments with quinuclidine derivatives, ultimately accelerating their scientific discoveries.

References

  • Technical Support Center: Overcoming Solubility Challenges with Quinuclidine Derivatives. Benchchem.
  • Quinuclidine. Santa Cruz Biotechnology.
  • Visible Light‐Driven Deracemization of Cyclic Sulfonamides by Quinuclidine and Chiral Arylthiol Catalysis | Request PDF. ResearchGate.
  • QUINUCLIDINE - Safety Data Sheet. ChemicalBook.
  • Safety Data Sheet: (R)-3-Quinuclidinol. Carl ROTH.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. TCI Chemicals.
  • How do you handle hygroscopic salts? HepatoChem.
  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. Benchchem.
  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PMC - PubMed Central.
  • 100-76-5 | Quinuclidine. ChemScene.
  • Derivatization strategies for 3-quinuclidinol. ResearchGate.
  • Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. PubMed.
  • Promiscuous Ligands from Experimentally Determined Structures, Binding Conformations, and Protein Family-Dependent Interaction Hotspots. PubMed Central.
  • Quinuclidine 97 100-76-5. Sigma-Aldrich.
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate.
  • 33208967.pdf. The University of Liverpool Repository.
  • Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. PubMed.
  • Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. ResearchGate.
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • Promiscuous Ligands from Experimentally Determined Structures, Binding Conformations, and Protein Family-Dependent Interaction Hotspots. ResearchGate.
  • Biological activity of quinuclidine derivatives. Benchchem.
  • Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors. PubMed.
  • A method for differentiation and analysis of quinine and quinidine by gas chromatography/mass spectrometry. PubMed.
  • Quinuclidine. Wikipedia.
  • Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis.
  • Promiscuous Ligands from Experimentally Determined Structures, Binding Conformations, and Protein Family-Dependent Interaction Hotspots. PubMed.
  • Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry - Chinese Chemical Society.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
  • Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors. ResearchGate.
  • Chiral quinuclidine-based amine catalysts for the asymmetric one-pot, three-component aza-Baylis–Hillman reaction. ElectronicsAndBooks.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate.
  • N-benzhydryl quinuclidine compounds are a potent and Src kinase-independent inhibitor of NALCN channels. PubMed.
  • Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. Thermo Fisher Scientific.
  • Synthesis and muscarinic activity of quinuclidinyl- and (1-azanorbornyl)pyrazine derivatives.
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  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide.
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  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journals.
  • Challenges and solutions for the downstream purification of therapeutic proteins. PMC.

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Troubleshooting

Technical Support Center: Quinuclidin-4-ylmethanamine Dihydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Quinuclidin-4-ylmethanamine dihydrochloride is a key building block in synthetic chemistry, particularly in the development of novel ph...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidin-4-ylmethanamine dihydrochloride is a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its rigid bicyclic structure, the quinuclidine nucleus, imparts unique conformational constraints and basicity, making it a valuable scaffold in drug design. However, like any complex organic molecule, its stability can be a critical factor during synthesis, formulation, storage, and analytical method development. Understanding the potential degradation pathways is paramount to ensuring the quality, efficacy, and safety of any resulting active pharmaceutical ingredient (API) or drug product.

This guide serves as a technical support resource, providing in-depth answers to common questions and troubleshooting challenges related to the degradation of quinuclidin-4-ylmethanamine dihydrochloride. It is designed to equip researchers with the knowledge to anticipate stability issues, design robust experiments, and interpret degradation data effectively.

Troubleshooting Guide: Common Degradation Issues & Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing unexpected peaks in my HPLC chromatogram after storing my sample solution of quinuclidin-4-ylmethanamine dihydrochloride at room temperature for 24 hours. What could be the cause?

Answer: The appearance of new peaks strongly suggests degradation of your compound. Quinuclidin-4-ylmethanamine, being a primary amine with a bicyclic structure, can be susceptible to several degradation pathways even under ambient conditions, although it is generally a stable compound. The most likely culprits are oxidation and hydrolysis, especially if the solution is not properly prepared or stored.

  • Causality: The tertiary bridgehead nitrogen in the quinuclidine ring is a site of potential oxidation. Atmospheric oxygen can lead to the formation of N-oxides or other oxidative degradation products. While the primary amine is less prone to oxidation than the tertiary amine, it can still be a factor. Additionally, if your solvent contains dissolved acidic or basic impurities, this can catalyze hydrolysis.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents.

    • pH Control: The stability of amines is often pH-dependent. Prepare your solutions in a buffered mobile phase at a pH where the compound is most stable. For many amine-containing compounds, a slightly acidic pH (e.g., pH 3-5) can enhance stability by ensuring the amine is protonated.

    • Inert Atmosphere: If you suspect oxidation, try preparing and storing your sample solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Control Experiment: Prepare a fresh sample and analyze it immediately. Compare this to the chromatogram of the sample stored for 24 hours to confirm that the new peaks are indeed degradants.

Question 2: My forced degradation study under basic conditions (0.1 N NaOH) shows almost complete loss of the parent peak within a very short time. How can I get meaningful data on the degradation pathway?

Answer: This indicates that quinuclidin-4-ylmethanamine dihydrochloride is highly labile under basic conditions. When degradation is too rapid, it's difficult to identify intermediate degradants and establish a clear pathway. The goal of a forced degradation study is to achieve a target degradation of 5-20%, not complete loss of the API.[1]

  • Causality: The quinuclidine ring itself is generally stable to base. However, the presence of the primary amine and the specific salt form could influence its reactivity. It is crucial to moderate the stress conditions to achieve a controlled degradation rate.

  • Troubleshooting Steps:

    • Milder Conditions: Reduce the strength of the base (e.g., from 0.1 N to 0.01 N or 0.001 N NaOH).

    • Lower Temperature: Conduct the study at a lower temperature (e.g., room temperature or 40°C instead of elevated temperatures like 60-80°C).[1]

    • Shorter Time Points: Sample at much earlier time points (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation products before they degrade further.

    • Use a Weaker Base: Consider using a weaker base, such as a sodium bicarbonate or ammonium hydroxide solution, to slow down the reaction.

Question 3: I performed a photostability study according to ICH Q1B guidelines, and I am not seeing significant degradation. Does this mean my compound is photostable?

Answer: While a lack of degradation under standard ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) is a strong indicator of photostability, it's not absolute proof, especially for a development compound.[2][3][4] The physical state of the sample and the presence of excipients can influence photolytic degradation.

  • Causality: Photodegradation occurs when a molecule absorbs photons, leading to an excited state that can then undergo various reactions like oxidation, rearrangement, or fragmentation. The quinuclidine structure itself does not have a strong chromophore to absorb UV-Vis light, but impurities or the presence of certain counter-ions could act as photosensitizers.

  • Troubleshooting Steps:

    • Solution vs. Solid State: Ensure you have tested the compound in both the solid state and in solution, as photolytic pathways can differ.[2]

    • Forced Photodegradation: To be certain, you can perform a forced photodegradation study by exposing the sample to a higher intensity of light or for a longer duration to see if degradation can be induced. This helps to confirm the stability-indicating nature of your analytical method.

    • Consider the Matrix: If this is for a drug product, the excipients in the formulation could either protect the API from light or promote its degradation. Always conduct photostability studies on the final formulation.

Question 4: My oxidative degradation study using 3% hydrogen peroxide shows several small, poorly resolved peaks. How can I improve my analysis?

Answer: This is a common challenge in oxidative forced degradation. Hydrogen peroxide can generate multiple reactive oxygen species, leading to a complex mixture of degradation products. Poor chromatographic resolution can make it impossible to identify and quantify these products.

  • Causality: The tertiary amine of the quinuclidine ring is a prime target for oxidation, which can lead to the formation of an N-oxide. The primary amine can also undergo oxidation. The complexity of the chromatogram suggests multiple degradation products are forming simultaneously.

  • Troubleshooting Steps:

    • Chromatographic Optimization:

      • Gradient Elution: If you are using an isocratic method, switch to a gradient elution to improve the separation of peaks with different polarities.

      • Mobile Phase pH: Adjust the pH of the aqueous mobile phase. Small changes in pH can significantly alter the retention and peak shape of ionizable compounds.

      • Column Chemistry: Try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for the degradants.

    • Milder Oxidizing Agent: Consider using a milder oxidizing agent, such as AIBN (azobisisobutyronitrile), or conduct the study under atmospheric oxygen at an elevated temperature to generate a cleaner degradation profile.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the degradation products. This information is invaluable for proposing degradation pathways and elucidating the structures of the degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies in accordance with ICH guidelines.[5][6][7]

Objective: To identify potential degradation products and establish the intrinsic stability of quinuclidin-4-ylmethanamine dihydrochloride.

Materials:

  • Quinuclidin-4-ylmethanamine dihydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV or DAD detector (and preferably MS detector)

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).[1]

  • Stress Conditions: Expose the stock solution to the following conditions in separate experiments. A control sample, protected from stress, should be analyzed alongside the stressed samples.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 N NaOH60°C30 min, 1, 2, 4 hours
Oxidation 3% H₂O₂Room Temp2, 4, 8, 24 hours
Thermal Heat (solid & solution)80°C1, 3, 7 days
Photolytic ICH Q1B Option IIAmbientOverall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²
  • Sample Preparation for Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

    • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating quinuclidin-4-ylmethanamine dihydrochloride from its potential degradation products.[8]

Starting Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore)

  • Injection Volume: 10 µL

Method Development Strategy:

  • Analyze Stressed Samples: Inject a mixture of the forced degradation samples (a "cocktail") to observe all potential degradation products in a single run.

  • Optimize Gradient: Adjust the gradient slope to improve the resolution between the parent peak and the degradant peaks.

  • Vary pH: Prepare mobile phase A with different buffers (e.g., phosphate, acetate) at various pH levels (e.g., 3.0, 4.5, 6.0) to assess the impact on peak shape and selectivity.

  • Evaluate Column Chemistry: If co-elution persists, test columns with different stationary phases (e.g., C8, Phenyl, Cyano).[9]

  • Method Validation: Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation

Diagram 1: Potential Degradation Pathways

This diagram illustrates the likely degradation pathways for quinuclidin-4-ylmethanamine under hydrolytic and oxidative stress.

G cluster_main Quinuclidin-4-ylmethanamine cluster_oxidative Oxidative Pathway A Quinuclidin-4- ylmethanamine B N-Oxide (at tertiary amine) A->B H₂O₂ / O₂ C Other Oxidative Products A->C H₂O₂ / O₂ D Ring-Opened Product A->D H⁺ / OH⁻ (Extreme Conditions)

Caption: Potential degradation pathways for quinuclidin-4-ylmethanamine.

Diagram 2: Experimental Workflow for Forced Degradation

This diagram outlines the logical flow of a forced degradation study, from stress application to data analysis.

G start Prepare API Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points & Neutralize/Dilute stress->sampling hplc Analyze via Stability- Indicating HPLC Method sampling->hplc data Data Analysis: - % Degradation - Peak Purity - Mass Balance hplc->data report Characterize Degradants & Propose Pathways data->report

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q: What are the typical storage conditions for solid quinuclidin-4-ylmethanamine dihydrochloride? A: As a solid, the compound is generally stable. It should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is recommended.

Q: Why is a stability-indicating method so important? A: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API due to degradation.[8] It must be able to separate the intact API from its degradation products and any process impurities, ensuring that the measured API concentration is not overestimated. This is a regulatory requirement for all stability studies.[7][10]

Q: My degradation is targeted at 10%, but my mass balance is only 90%. Where did the other 10% go? A: A poor mass balance can be due to several reasons:

  • Non-UV Active Degradants: Some degradation products may not have a chromophore and are therefore "invisible" to the UV detector.

  • Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation.

  • Adsorption: The API or its degradants may be adsorbing to the container walls or the HPLC column.

  • Inadequate Chromatography: Some degradants may be retained on the column or co-elute with the solvent front. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help to account for all components.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Q1A(R2) Guideline - ICH. Available at: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • MDPI. (n.d.). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Available at: [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2001, March). Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone. Available at: [Link]

  • YouTube. (2023, October 14). Forced Degradation Studies in Pharmaceutical Industry. Available at: [Link]

  • CONICET. (n.d.). Trends in Analytical chemistry. Available at: [Link]

  • SciSpace. (2016, September 27). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. Available at: [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available at: [Link]

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Optimization

Optimizing dosage for in vivo studies with Quinuclidin-4-ylmethanamine dihydrochloride

Technical Support Center: Quinuclidin-4-ylmethanamine Dihydrochloride A Methodological Guide to In Vivo Dose Optimization for Novel Research Compounds Introduction Welcome to the technical support guide for Quinuclidin-4...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinuclidin-4-ylmethanamine Dihydrochloride

A Methodological Guide to In Vivo Dose Optimization for Novel Research Compounds

Introduction

Welcome to the technical support guide for Quinuclidin-4-ylmethanamine dihydrochloride (CAS: 67496-77-9)[1]. As a research compound, and a structural relative of molecules known to modulate α7 nicotinic acetylcholine receptors (nAChR), it represents a tool for investigating novel therapeutic pathways[2][3]. However, extensive public data on its pharmacokinetics (PK), pharmacodynamics (PD), and established in vivo dosage ranges are not available.

This guide is designed to provide researchers, scientists, and drug development professionals with a robust, first-principles-based framework for optimizing the dosage of novel compounds like Quinuclidin-4-ylmethanamine dihydrochloride. Instead of providing prescriptive doses, we will equip you with the methodologies, troubleshooting strategies, and theoretical grounding necessary to design and execute logical, effective, and reproducible in vivo studies. Our approach emphasizes scientific integrity, starting from fundamental physicochemical properties and progressing through systematic dose-finding and confirmatory studies.

Section 1: Frequently Asked Questions - Pre-formulation and Initial Characterization

This section addresses the critical preparatory steps that must be undertaken before the first animal is dosed. A well-characterized and stable formulation is the bedrock of any successful in vivo study.[4]

Q1: What are the absolute first steps I should take before planning my in vivo dose?

A1: Before any in vivo work, you must understand the fundamental physicochemical properties of Quinuclidin-4-ylmethanamine dihydrochloride. This pre-formulation assessment is non-negotiable as it dictates how the compound can be prepared for administration and how it might behave in a biological system.[4] Key parameters include:

  • Aqueous Solubility: This is the most critical factor. Determine the solubility in standard vehicles like water, saline, and phosphate-buffered saline (PBS) at various pH levels. As a dihydrochloride salt, it is anticipated to have some degree of aqueous solubility[5].

  • Stability: Assess the stability of the compound in your chosen vehicle over the expected duration of your experiment. Does it precipitate, degrade, or crystallize out of solution?[4]

  • pKa: Understanding the ionization state of the molecule at physiological pH is crucial for predicting its absorption and distribution.

  • LogP/LogD: This value indicates the lipophilicity of the compound, which influences its ability to cross cell membranes and the blood-brain barrier.[4]

Q2: How do I prepare a simple formulation of Quinuclidin-4-ylmethanamine dihydrochloride for an initial study?

A2: The goal is to create a safe, homogenous, and stable formulation that maximizes exposure.[4][6] For a novel compound, start with the simplest vehicle possible.

Protocol: Preparation of a Simple Aqueous Solution

This protocol assumes the compound has sufficient aqueous solubility.

  • Calculation: Based on your highest desired dose (mg/kg) and a standard dosing volume (e.g., 5 or 10 mL/kg for a mouse), calculate the required concentration (mg/mL).

  • Vehicle Selection: Begin with sterile saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS), pH 7.4.

  • Dissolution: Accurately weigh the Quinuclidin-4-ylmethanamine dihydrochloride powder. Gradually add it to the vehicle while vortexing or stirring. Gentle warming or sonication can be used to aid dissolution, but you must confirm this does not degrade the compound.

  • pH Adjustment: Check the pH of the final solution. If it is outside the physiological range (typically 7.0-7.8 for parenteral routes), adjust it carefully with dilute NaOH or HCl. Extreme pH can cause irritation at the injection site.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial. This is mandatory for intravenous (IV) and intraperitoneal (IP) administration.[4]

  • Stability Check: Visually inspect the solution for any precipitation or cloudiness before each use.

Q3: What if my compound has poor aqueous solubility?

A3: If solubility in simple aqueous vehicles is insufficient, a suspension or co-solvent system may be necessary. A common and generally well-tolerated option for oral (PO) or IP administration is a suspension using sodium carboxymethylcellulose (Na-CMC).[4]

Protocol: Preparation of a 0.5% Na-CMC Suspension
  • Vehicle Preparation: Slowly add 0.5 g of Na-CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer. This prevents clumping. Allow several hours for the Na-CMC to fully dissolve, resulting in a clear, viscous solution.[4]

  • Compound Preparation: Weigh the required amount of Quinuclidin-4-ylmethanamine dihydrochloride. If the particles are large, gently grind them to a fine powder with a mortar and pestle.

  • Levigation: In a separate container, add a small amount of the 0.5% Na-CMC vehicle to the powdered compound to form a smooth paste. This step, known as levigation, is critical for ensuring a uniform particle dispersion.[4]

  • Final Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Maintain stirring for at least 30 minutes to ensure homogeneity.

  • Administration: Keep the suspension under continuous gentle agitation (e.g., on a stir plate) during dosing to prevent the compound from settling.

Section 2: Troubleshooting Guide - Dose Calculation and Initial Escalation

Estimating a starting dose for a novel compound is a process of methodical and informed approximation. This section guides you through this process and how to respond when initial estimates do not yield the expected results.

Q4: How can I possibly estimate a starting dose with no prior in vivo data?

A4: The process relies on translating in vitro data to an in vivo context using a technique called allometric scaling.

  • In Vitro Potency: First, you need an in vitro potency value, such as an EC₅₀ or IC₅₀, from a relevant cell-based assay. This concentration (e.g., in µM) is the starting point for estimating a therapeutically relevant exposure level.

  • Allometric Scaling: It is a common mistake to assume that a dose in mg/kg should be the same across species. Smaller animals have much faster metabolic rates than larger ones.[7] Therefore, a simple weight-based conversion will often lead to significant under-dosing in rodents.[7] Allometric scaling corrects for this by normalizing the dose to body surface area (BSA).[8][9] The Human Equivalent Dose (HED) can be converted to an Animal Dose using the following formula:

    Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Kₘ / Animal Kₘ)[4]

    The Kₘ factor relates body weight to body surface area.

SpeciesBody Weight (kg)Body Surface Area (m²)Kₘ Factor
Human (Adult)601.6237
Rat0.150.0256
Mouse0.020.00663
Rabbit1.50.1512
Dog80.4020
Table 1: Standard Kₘ factors used for interspecies allometric scaling. Data compiled from FDA guidance and preclinical resources.[4][7]

Q5: My initial doses, based on scaling, show no efficacy. What is my next step?

A5: This is a common scenario in drug discovery and indicates the need for a systematic dose-escalation study. The goal of this study is to explore a wide range of doses to identify the minimum effective dose and the maximum tolerated dose (MTD).[10] An MTD study is crucial for establishing a preliminary therapeutic window before proceeding to larger efficacy studies.[10]

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// Connections start -> dose_n; dose_n -> observe; observe -> decision; decision -> no_tox [label=" No"]; no_tox -> escalate [style=solid, headport=w, tailport=e]; escalate -> dose_n; decision -> tox_obs [label=" Yes"]; tox_obs -> expand [style=solid, headport=w, tailport=e]; expand -> observe; observe -> decision2 [style=invis]; // Create space expand -> decision2 [label="Re-evaluate"]; decision2 -> mtd_defined [label=" Yes"]; decision2 -> escalate [label=" No"]; mtd_defined -> end; } Figure 1: Dose Escalation & MTD Study Workflow

Q6: I'm observing high variability in responses between animals in the same dose group. What are the likely causes?

A6: High variability can undermine the statistical power of your study and mask a real treatment effect. It is a critical issue to troubleshoot.

Potential Cause Troubleshooting Strategy & Rationale
Formulation Inconsistency For suspensions, ensure continuous, vigorous mixing during dosing to prevent settling. Prepare fresh formulations regularly and check for precipitation. An inconsistent formulation delivers a different effective dose to each animal.
Inaccurate Administration Refine administration technique (e.g., oral gavage, IV injection). For oral gavage, ensure the entire dose is delivered to the stomach without reflux. For IV, confirm proper placement in the vein. Inconsistent delivery alters the amount of drug that reaches circulation (bioavailability).[4]
Animal Health & Stress Use only healthy, acclimated animals. Stress can significantly alter physiological parameters and drug metabolism. Ensure consistent housing, handling, and husbandry practices.[11]
PK/PD Mismatch The timing of your endpoint measurement may not align with the drug's peak concentration (Cₘₐₓ) or duration of action. Conduct a preliminary PK study to understand the time-course of drug exposure.[12][13]
Genetic Drift If using an inbred strain over many generations, genetic drift can occur. Obtain animals from a reputable vendor and ensure consistent genetic background.[11]
Table 2: Troubleshooting common sources of variability in in vivo studies.

Section 3: Advanced Concepts in Dose Optimization

Once you have established a dose range that is both tolerated and shows some biological activity, the next step is to refine the dose and schedule based on a deeper understanding of the drug's behavior.

Q7: What is the difference between Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they essential for dose optimization?

A7: These two concepts are at the heart of quantitative pharmacology.[12]

  • Pharmacokinetics (PK): Describes what the body does to the drug. It involves the study of Absorption, Distribution, Metabolism, and Excretion (ADME).[10] PK studies measure drug concentrations in plasma and tissues over time, yielding key parameters like Cₘₐₓ (peak concentration), Tₘₐₓ (time to peak), and half-life (t₁/₂).[13][14][15]

  • Pharmacodynamics (PD): Describes what the drug does to the body. It measures the biological response to the drug over time (e.g., target engagement, tumor growth inhibition, behavioral changes).[12]

The Causality: Integrating PK and PD is crucial. A lack of efficacy might not mean the drug is inactive; it could mean the dose is too low to achieve sufficient concentration at the target site for a sufficient duration. A PK/PD study allows you to correlate drug exposure (PK) with the biological effect (PD), which is the key to selecting a truly optimized dose and schedule.[12]

Q8: How does the route of administration (e.g., Oral vs. Intravenous) affect the dose I should use?

A8: The route of administration profoundly impacts bioavailability —the fraction of the administered dose that reaches systemic circulation.[16]

  • Intravenous (IV): By definition, IV administration has 100% bioavailability. It provides the most rapid and predictable exposure but may not be clinically relevant for all drugs.

  • Intraperitoneal (IP): IP injection offers rapid absorption, often approaching IV-like exposure for small molecules, but it can be subject to some first-pass metabolism in the liver.[16]

  • Oral (PO): Oral administration is often preferred for its clinical relevance but typically has lower and more variable bioavailability due to incomplete absorption from the gut and significant first-pass metabolism in the liver.[16]

The Implication: A dose that is effective via the IV route will likely need to be significantly higher when given orally to achieve the same systemic exposure. For example, if a compound has an oral bioavailability of 10%, you may need a 10-fold higher oral dose to achieve the same plasma concentration as an IV dose. Determining bioavailability requires a PK study comparing at least two routes of administration.[16][17]

References

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (2025). Pharmaceutical Statistics. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. [Link]

  • Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications?. [Link]

  • Pharmacology Mentor. (n.d.). Human to Animal Dose Conversion & Allometric Scaling. [Link]

  • ChemSafetyPro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]

  • Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. [Link]

  • Hupe, M., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Cancers. [Link]

  • BioPharma Services Inc. (n.d.). Developing Formulations for Phase 1 Clinical Trials. [Link]

  • Gabrielsson, J., & Weiner, D. (2012). Optimising in vivo pharmacology studies--Practical PKPD considerations. Journal of Pharmacological and Toxicological Methods. [Link]

  • Chen, Y., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. [Link]

  • Nano-enabled therapeutics: Novel strategies for preeclampsia Treatment. (2026).
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Troubleshooting

Technical Support Center: Overcoming Resistance to Quinuclidine Compounds in Cell Lines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering resistance to quinuclidine-based compounds in their cell line models.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering resistance to quinuclidine-based compounds in their cell line models. Here, we provide in-depth, evidence-based troubleshooting strategies and detailed protocols to help you diagnose and overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when observing a loss of efficacy with quinuclidine compounds.

Q1: My cell line's IC50 for our quinuclidine compound has increased significantly. How do I confirm this is acquired resistance?

Answer: The first step is to systematically confirm the shift in the half-maximal inhibitory concentration (IC50). Acquired resistance is characterized by a previously sensitive cell line losing its responsiveness after a period of exposure.[1]

To validate this, you must:

  • Perform a Dose-Response Curve Comparison: Conduct a new IC50 determination experiment (e.g., using an MTT or CellTiter-Glo assay) on the suspected resistant cell line.[2] Run the parental (sensitive) cell line in parallel as a direct control. A significant rightward shift in the dose-response curve for the treated line confirms reduced sensitivity.

  • Verify Compound Integrity: Ensure the increased IC50 is not due to compound degradation. Use a fresh, quality-controlled stock of your quinuclidine compound for the validation experiment.

  • Culture Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling. This rules out cross-contamination as a source of the altered phenotype.

Q2: What are the most common mechanisms of resistance to anticancer drugs that might apply to quinuclidine compounds?

Answer: While specific mechanisms are compound-dependent, several well-documented phenomena are likely culprits. Many quinuclidine derivatives function as cytotoxic agents by inducing apoptosis or cell cycle arrest.[3][4][5] Resistance can arise from:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1), MRP1, or ABCG2, which actively pump drugs out of the cell.[6][7][8][9] This is a very common mechanism for multidrug resistance (MDR).[10]

  • Alterations in the Drug Target: Mutations in the target protein that prevent the quinuclidine compound from binding effectively, or downregulation of the target protein itself.[11]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the pathway inhibited by your compound.[1][12] For instance, if your compound targets a specific kinase, cells might upregulate a parallel pathway to maintain proliferation.

  • Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells inherently more resistant to programmed cell death.[1]

Q3: How can I quickly test if drug efflux pumps are causing the resistance I'm observing?

Answer: A straightforward way to investigate the role of ABC transporters is to perform a co-treatment experiment with a known efflux pump inhibitor. If the resistance is mediated by these pumps, co-administration of an inhibitor should re-sensitize the cells to your quinuclidine compound.

A common strategy involves:

  • Select an Inhibitor: Use a broad-spectrum ABC transporter inhibitor like Verapamil or Tariquidar.

  • Run a Combination IC50 Assay: Determine the IC50 of your quinuclidine compound in the resistant cell line in the presence and absence of a non-toxic concentration of the inhibitor.

  • Analyze the Results: A significant decrease in the IC50 value in the presence of the inhibitor strongly suggests that drug efflux is a primary resistance mechanism.[10]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed experimental workflows to dissect and counteract specific resistance mechanisms.

Guide 1: Investigating and Overcoming ABC Transporter-Mediated Efflux

Overexpression of ABC transporters is a leading cause of multidrug resistance (MDR).[7][8] These proteins act as cellular pumps, expelling a wide range of xenobiotics, including many chemotherapeutic agents.[6][9][13] This guide will help you determine if your quinuclidine compound is a substrate for these transporters and how to counteract their effect.

A Start: Observed Resistance (Increased IC50) B Perform IC50 Assay with Quinuclidine Compound +/- ABC Transporter Inhibitor (e.g., Verapamil, Tariquidar) A->B C Analyze Fold-Reversal (FR) FR = IC50 (w/o inhibitor) / IC50 (with inhibitor) B->C D Is FR > 2-fold? C->D Compare IC50 values E Conclusion: Efflux is a likely resistance mechanism. D->E Yes F Conclusion: Efflux is unlikely to be the primary mechanism. Proceed to Guide 2. D->F No G Validate with Functional Assay: Rhodamine 123 Efflux Assay E->G H Confirm with Expression Analysis: (qRT-PCR or Western Blot for P-gp, MRP1, ABCG2) G->H

Caption: Workflow to diagnose ABC transporter-mediated resistance.

Rhodamine 123 is a fluorescent substrate for P-glycoprotein (P-gp/MDR1). Resistant cells overexpressing P-gp will rapidly pump out the dye, resulting in low intracellular fluorescence. This can be measured by flow cytometry or fluorescence microscopy.

Objective: To functionally assess P-gp activity in sensitive vs. resistant cells.

Materials:

  • Parental (sensitive) and suspected resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-gp inhibitor, stock solution in water or DMSO)

  • Complete culture medium

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Seeding: Seed both parental and resistant cells in 6-well plates and grow to ~80% confluency. Include wells for inhibitor controls.

  • Inhibitor Pre-treatment: For control wells, pre-incubate cells with a non-toxic concentration of Verapamil (e.g., 10 µM) for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells to a final concentration of ~1 µM. Incubate for 30-60 minutes at 37°C.

  • Wash and Efflux: Gently wash the cells twice with ice-cold PBS. Add fresh, pre-warmed medium (with or without Verapamil for the control wells) and incubate for 1-2 hours at 37°C to allow for dye efflux.

  • Cell Harvesting: Trypsinize the cells, wash with cold PBS, and resuspend in PBS or FACS buffer.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells. A shift to higher fluorescence in the resistant cells when treated with Verapamil indicates that P-gp-mediated efflux is being inhibited.

Data Interpretation:

Cell LineTreatmentExpected Mean Fluorescence Intensity (MFI)Interpretation
ParentalNoneHighLow P-gp activity; dye is retained.
ResistantNoneLowHigh P-gp activity; dye is effluxed.
Resistant+ VerapamilHighP-gp is inhibited; dye is retained.
Guide 2: Assessing Target Alteration and Bypass Pathway Activation

If efflux pump inhibition does not restore sensitivity, resistance may stem from changes in the drug's direct target or the cell's ability to activate compensatory survival pathways.[1][14]

A common mechanism of resistance to targeted therapies is the activation of a parallel pathway. For instance, if a quinuclidine compound inhibits the MAPK pathway, resistant cells might upregulate the PI3K/AKT pathway to maintain survival and proliferation signals.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Bypass Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinuclidine Quinuclidine Compound Quinuclidine->Block Block->MEK Inhibition Bypass_Inhibitor Bypass Pathway Inhibitor (e.g., PI3K inh.) Bypass_Inhibitor->Block2 Block2->PI3K Inhibition

Caption: Activation of the PI3K/AKT pathway as a bypass mechanism.

Objective: To measure changes in the expression levels of the putative drug target and key proteins in potential bypass pathways (e.g., p-AKT, p-ERK).

Materials:

  • Parental and resistant cell line lysates

  • Primary antibodies (e.g., against your target, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate

Step-by-Step Procedure:

  • Lysate Preparation: Culture parental and resistant cells to ~80-90% confluency. For pathway analysis, you may want to starve cells and then stimulate them with/without your compound for a short period. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After final washes, apply the chemiluminescence substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize them first to the total protein (for phosphoproteins) and then to the loading control. Compare the expression levels between parental and resistant cells.

Data Interpretation:

  • Target Downregulation: A significant decrease in the target protein level in the resistant line suggests this as a mechanism.

  • Bypass Activation: A sustained or increased level of phosphorylated (active) proteins like p-AKT or p-ERK in the resistant line, despite treatment with your compound, points to pathway reactivation or a bypass mechanism.

Part 3: Advanced Strategies and Combination Therapies

If a clear resistance mechanism is identified, the next step is to devise a strategy to overcome it. Often, this involves using a combination of drugs.[15][16][17]

Q4: My data suggests a bypass pathway is activated. How do I design a combination therapy experiment?

Answer: A synergistic drug combination can overcome resistance by targeting multiple pathways at once.[17][18] If you've identified an upregulated bypass pathway (e.g., PI3K/AKT), combining your quinuclidine compound with an inhibitor of that pathway is a logical next step.

Objective: To determine if the combination of your quinuclidine compound and a second agent (e.g., a PI3K inhibitor) is synergistic, additive, or antagonistic.

Materials:

  • Resistant cell line

  • Your quinuclidine compound

  • The second inhibitory agent

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo)

  • Software for synergy analysis (e.g., CompuSyn)

Step-by-Step Procedure:

  • Determine Individual IC50s: First, accurately determine the IC50 value for each drug individually in the resistant cell line.

  • Design Combination Matrix: Create a dose-response matrix. This typically involves serial dilutions of Drug A along the rows and serial dilutions of Drug B along the columns. Include concentrations above and below the individual IC50 values (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).

  • Cell Seeding and Dosing: Seed the resistant cells in 96-well plates. After 24 hours, treat the cells with the drug combinations as designed in your matrix. Include single-drug and no-drug controls.

  • Measure Viability: After a set incubation period (e.g., 72 hours), measure cell viability.

  • Calculate Combination Index (CI): Use a program like CompuSyn to analyze your data. The software will calculate a Combination Index (CI) based on the Chou-Talalay method.

Data Interpretation:

  • CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).

  • CI = 1: Additive effect.

  • CI > 1: Antagonism (the drugs inhibit each other).

A finding of synergism provides a strong rationale for pursuing this combination to overcome the observed resistance.

References

  • Solifenacin - Wikipedia. Wikipedia. [Link]

  • Vesamicol. Wikipedia. [Link]

  • Solifenacin: Adverse Effects, Contraindications, and Dosage. Urology Textbook. [Link]

  • Vesamicol - Wikipedia. Wikipedia. [Link]

  • ABC multidrug transporters: structure, function and role in chemoresistance. PubMed. [Link]

  • ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. PubMed Central (PMC). [Link]

  • Solifenacin: treatment of overactive bladder. PubMed. [Link]

  • Revisiting the role of ABC transporters in multidrug-resistant cancer. PubMed. [Link]

  • Using Synergistic Combination Drug Therapy to Battle Antibiotic Resistance. Contagion Live. [Link]

  • What is the mechanism of Solifenacin Succinate? Patsnap Synapse. [Link]

  • The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Current Drug Delivery. [Link]

  • (PDF) ABC multidrug transporters: Structure, function and role in chemoresistance. ResearchGate. [Link]

  • How can drug combinations be employed to combat evolving resistance mechanisms? A.I. For Anyone. [Link]

  • Solifenacin | C23H26N2O2. PubChem. [Link]

  • The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter. PubMed. [Link]

  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PubMed Central (PMC). [Link]

  • What is the mechanism of action of vesamicol on acetylcholine (ACh) storage and what are its primary adverse effects? Dr.Oracle. [Link]

  • In vitro assays for the evaluation of drug resistance in tumor cells. SpringerLink. [Link]

  • A new approach to overcoming anticancer drug resistance. Innovative Research. [Link]

  • Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance. PubMed Central (PMC). [Link]

  • Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]

  • Vesamicol – Knowledge and References. Taylor & Francis Online. [Link]

  • Current Status of Methods to Assess Cancer Drug Resistance. PubMed Central (PMC). [Link]

  • Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. PubMed Central (PMC). [Link]

  • Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia. PubMed. [Link]

  • SYNERGISTIC DRUG COMBINATIONS PROMOTE THE DEVELOPMENT OF RESISTANCE IN ACUTE MYELOID LEUKEMIA. AACR Journals. [Link]

  • In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies. PubMed. [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments. [Link]

  • Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis. PubMed Central (PMC). [Link]

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  • In vitro and in vivo efficacy of a novel quinuclidinone derivative against breast cancer. PubMed. [Link]

  • "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab - Harvard Medical School. [Link]

  • Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer's disease. Nature. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PubMed Central (PMC). [Link]

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  • Inhibition of CK1 by PF-670462 restructures the internal phase... ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Agonist Activity of Quinuclidin-4-ylmethanamine dihydrochloride at the α7 Nicotinic Acetylcholine Receptor: A Comparative Guide

For researchers and drug development professionals navigating the complexities of neuronal signaling, the rigorous validation of novel compounds is paramount. This guide provides an in-depth technical framework for valid...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of neuronal signaling, the rigorous validation of novel compounds is paramount. This guide provides an in-depth technical framework for validating the activity of Quinuclidin-4-ylmethanamine dihydrochloride, a compound featuring the well-established quinuclidine scaffold known to interact with nicotinic acetylcholine receptors (nAChRs). Our focus will be on its potential agonist activity at the α7 subtype of the nAChR, a ligand-gated ion channel implicated in cognitive function and inflammatory processes.[1][2]

This guide will objectively compare the expected performance of Quinuclidin-4-ylmethanamine dihydrochloride with established α7 nAChR agonists, PNU-282987 and GTS-21 (DMXB-A), providing the experimental methodologies to generate supporting data. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for trustworthy and reproducible results.

The α7 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target

The α7 nAChR is a homopentameric ligand-gated ion channel, meaning it is composed of five identical α7 subunits.[3] Upon binding of an agonist, such as the endogenous neurotransmitter acetylcholine, the channel opens, allowing the influx of cations, most notably calcium (Ca²⁺).[4][5] This influx of calcium triggers a cascade of downstream signaling events. The therapeutic potential of targeting the α7 nAChR is vast, with implications for treating cognitive deficits in schizophrenia and Alzheimer's disease, as well as inflammatory conditions.[6]

The quinuclidine moiety present in Quinuclidin-4-ylmethanamine dihydrochloride is a key pharmacophoric element for α7 nAChR agonism.[6] Its basic nitrogen within the bicyclic system allows for strong electrostatic interactions with the receptor's binding site. This structural feature suggests a high probability of agonist activity at the α7 nAChR.

Comparative Benchmarking: Established α7 nAChR Agonists

To objectively assess the activity of Quinuclidin-4-ylmethanamine dihydrochloride, it is essential to compare its performance against well-characterized reference compounds. We have selected two widely studied α7 nAChR agonists for this purpose:

  • PNU-282987: A highly selective and potent α7 nAChR agonist.[7][8]

  • GTS-21 (DMXB-A): A partial agonist of the α7 nAChR that has been investigated in clinical trials.[9][10][11]

The following table summarizes the reported activities of these reference agonists, providing a benchmark for our validation experiments.

CompoundAssay TypeReported ValueSource
PNU-282987 Radioligand Binding (Ki)26 nM[8]
Functional Assay (EC₅₀)154 nM[7]
GTS-21 (DMXB-A) Radioligand Binding (Ki)~2000 nM (human)[11]
Functional Assay (EC₅₀)~11 µM (human)[11]

Experimental Validation Workflows

We will detail two primary experimental workflows to validate the agonist activity of Quinuclidin-4-ylmethanamine dihydrochloride: a direct measure of ion channel function using two-electrode voltage clamp (TEVC) in Xenopus oocytes, and a higher-throughput functional screen using a calcium flux assay in a mammalian cell line.

Workflow 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

The TEVC technique is a gold-standard electrophysiological method for characterizing the activity of ion channels. It allows for the direct measurement of ion flow across the cell membrane in response to a ligand.[12][13]

Experimental Logic: By expressing the human α7 nAChR in Xenopus oocytes, we create a robust system to measure the specific currents elicited by our test compound. Comparing the current amplitude and kinetics to those induced by our reference agonists will allow for a precise determination of potency and efficacy.

Workflow Diagram:

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte_prep Harvest & Defolliculate Xenopus Oocytes mrna_inj Inject human α7 nAChR cRNA oocyte_prep->mrna_inj incubation Incubate for 2-4 days at 16-18°C mrna_inj->incubation tevc_setup Mount oocyte in recording chamber and impale with two electrodes incubation->tevc_setup voltage_clamp Clamp membrane potential at -70 mV tevc_setup->voltage_clamp compound_app Perfuse with increasing concentrations of test compound or reference agonists voltage_clamp->compound_app data_acq Record inward currents compound_app->data_acq dose_response Plot dose-response curves data_acq->dose_response ec50_calc Calculate EC₅₀ and maximal efficacy (I_max) dose_response->ec50_calc

Caption: Workflow for α7 nAChR agonist validation using TEVC.

Detailed Protocol:

  • Oocyte Preparation:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to remove the follicular layer.

    • Inject each oocyte with cRNA encoding the human α7 nAChR.

    • Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution.

  • Two-Electrode Voltage Clamp Recording:

    • Place a single oocyte in a recording chamber continuously perfused with frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.[14]

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Prepare stock solutions of Quinuclidin-4-ylmethanamine dihydrochloride, PNU-282987, and GTS-21 in the appropriate vehicle.

    • Apply increasing concentrations of the test and reference compounds to the oocyte via the perfusion system.

    • Record the resulting inward currents using an appropriate amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration.

    • Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine or PNU-282987).

    • Plot the normalized current as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy (I_max).

Workflow 2: Calcium Flux Assay in a Mammalian Cell Line

This assay provides a higher-throughput method to assess the functional activity of the α7 nAChR by measuring a key downstream signaling event: the influx of calcium.[15][16] We will utilize a human embryonic kidney (HEK-293) cell line stably expressing the human α7 nAChR.

Experimental Logic: Activation of the α7 nAChR leads to an increase in intracellular calcium concentration. By loading the cells with a calcium-sensitive fluorescent dye, we can quantify this change in fluorescence as a measure of receptor activation. For robust functional expression of α7 nAChRs in HEK-293 cells, co-expression of the chaperone protein RIC-3 is often necessary.[17][18]

Workflow Diagram:

Calcium_Flux_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture HEK-293 cells stably expressing hα7-nAChR and hRIC-3 plating Plate cells in a 96-well plate cell_culture->plating dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plating->dye_loading plate_reader Place plate in a fluorescence plate reader (e.g., FLIPR) dye_loading->plate_reader compound_add Add increasing concentrations of test compound or reference agonists plate_reader->compound_add fluorescence_read Measure fluorescence intensity over time compound_add->fluorescence_read response_calc Calculate the change in fluorescence (ΔF/F₀) fluorescence_read->response_calc dose_response Plot dose-response curves response_calc->dose_response ec50_calc Calculate EC₅₀ values dose_response->ec50_calc

Caption: Workflow for α7 nAChR agonist validation using a calcium flux assay.

Detailed Protocol:

  • Cell Preparation:

    • Culture HEK-293 cells stably co-expressing the human α7 nAChR and human RIC-3 in appropriate growth medium.[17][18] Alternatively, SH-SY5Y neuroblastoma cells, which endogenously express α7 nAChRs, can be used.[19][20][21][22][23]

    • Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Wash the cells with a buffered salt solution.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Execution:

    • Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR instrument).

    • Establish a baseline fluorescence reading.

    • Add serial dilutions of Quinuclidin-4-ylmethanamine dihydrochloride, PNU-282987, and GTS-21 to the wells.

    • Continuously measure the fluorescence intensity before and after compound addition.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline (ΔF/F₀) for each well.

    • Plot the peak fluorescence change as a function of agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.

Addressing Partial and Silent Agonism

It is possible that Quinuclidin-4-ylmethanamine dihydrochloride may act as a partial or "silent" agonist. Silent agonists induce a desensitized state of the receptor without significant channel opening.[24][25] To investigate this, experiments can be performed in the presence of a positive allosteric modulator (PAM) of the α7 nAChR, such as PNU-120596.[26] PAMs can potentiate the response to agonists, often revealing the activity of weak or silent agonists.[2]

Expected Outcomes and Interpretation

By following these protocols, you will be able to generate robust data to validate the activity of Quinuclidin-4-ylmethanamine dihydrochloride.

  • TEVC: A direct measure of channel gating will provide a definitive assessment of agonism, partial agonism, or antagonism. The EC₅₀ and I_max values will allow for a direct comparison of potency and efficacy with the reference compounds.

  • Calcium Flux Assay: This assay will provide a functional readout of receptor activation in a cellular context. The EC₅₀ values obtained should be comparable to those from the TEVC experiments and will confirm the compound's ability to elicit a cellular response.

A successful validation will demonstrate a concentration-dependent activation of the α7 nAChR by Quinuclidin-4-ylmethanamine dihydrochloride, with potency and efficacy that can be benchmarked against established agonists. This comprehensive approach ensures the scientific integrity of your findings and provides a solid foundation for further drug development efforts.

References

  • Puchacz, E., Buisson, B., Bertrand, D., & Lukas, R. J. (1994). Functional expression of nicotinic acetylcholine receptors containing rat alpha 7 subunits in human SH-SY5Y neuroblastoma cells. FEBS letters, 354(2), 155–159.
  • Zhao, L., Kuo, Y. P., George, A. A., & Peng, J. H. (2016). Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells. Molecular medicine reports, 14(3), 2257–2263.
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  • Takata, K., Amamiya, T., Mizoguchi, H., Kawanishi, S., Kuroda, E., Kitamura, R., ... & Ashihara, E. (2018). Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease. Neurobiology of aging, 62, 197–209.
  • Moaddel, R., Li, Y., & Wainer, I. W. (2011). Initial Synthesis and Characterization of an α7 Nicotinic Receptor Cellular Membrane Affinity Chromatography Column. Analytical chemistry, 83(1), 216–222.
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  • Liu, Y., Li, H., & Wang, Q. (2022). The α7 Nicotinic Acetylcholine Receptor Agonist GTS-21 Improves Bacterial Clearance via Regulation of Monocyte Recruitment and Activity in Polymicrobial Septic Peritonitis. Frontiers in immunology, 13, 836611.
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Comparative

A Comparative Guide to Nicotinic Agonists: Profiling the Quinuclidine Scaffold Against Established Ligands

This guide provides an in-depth comparison of nicotinic acetylcholine receptor (nAChR) agonists, with a specific focus on the structural significance of the quinuclidine moiety. While direct experimental data for Quinucl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of nicotinic acetylcholine receptor (nAChR) agonists, with a specific focus on the structural significance of the quinuclidine moiety. While direct experimental data for Quinuclidin-4-ylmethanamine dihydrochloride is not extensively available in peer-reviewed literature, this document will analyze its structural characteristics in the context of well-documented quinuclidine-based agonists. We will compare these against other major classes of nicotinic agonists, supported by experimental data and detailed protocols for key validation assays.

Introduction: The Nicotinic Acetylcholine Receptor Superfamily

Nicotinic acetylcholine receptors (nAChRs) are pentameric, ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors respond to the endogenous neurotransmitter acetylcholine (ACh) and are also targeted by exogenous compounds like nicotine.[2] The vast diversity of nAChR subtypes, arising from different combinations of α and β subunits, presents a rich landscape for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction.[2][3]

The two most researched neuronal nAChR subtypes are the homomeric α7 receptor and the heteromeric α4β2 receptor.[3]

  • α7 nAChRs: Characterized by high calcium permeability and rapid desensitization, they are key targets for improving cognitive function.[4][5]

  • α4β2 nAChRs: These are the most abundant high-affinity nicotine binding sites in the brain and are central to the effects of nicotine addiction and reward pathways.[3][6][7]

The development of subtype-selective agonists is a primary goal in medicinal chemistry to maximize therapeutic efficacy while minimizing off-target effects. The rigid, bicyclic structure of the quinuclidine core is a privileged scaffold in this pursuit, offering a defined orientation for pharmacophoric elements to interact with the receptor's binding pocket.[8]

The Quinuclidine Scaffold: A Privileged Structure for nAChR Agonism

The quinuclidine ring system is a foundational element in many potent nAChR ligands. Its rigid structure reduces the entropic penalty of binding and provides a stable anchor for positioning key functional groups.

Focus Compound: Quinuclidin-4-ylmethanamine dihydrochloride

  • IUPAC Name: (1-azabicyclo[2.2.2]octan-4-yl)methanamine dihydrochloride

  • Molecular Formula: C₈H₁₈Cl₂N₂

  • Structure: This compound features a primary amine attached via a methylene linker to the C4 position of the quinuclidine core. The protonated amine and the quinuclidine nitrogen are essential for forming cationic interactions within the nAChR binding site.

While specific binding affinity and functional data for this molecule are not publicly documented, its structure suggests potential activity at nAChRs. By analyzing structurally related compounds, we can infer its likely pharmacological profile. For instance, modifications on the quinuclidine core have yielded highly potent and selective agonists for various nAChR subtypes.[9]

Comparative Analysis: Quinuclidine-Based Agonists vs. Other Classes

The efficacy and selectivity of a nicotinic agonist are determined by its chemical structure, which dictates its interaction with the agonist binding site at the interface of nAChR subunits.[1]

Targeting the α7 Nicotinic Receptor

The α7 nAChR is a primary target for cognitive enhancement. Agonists for this receptor are evaluated based on their potency (EC₅₀), efficacy (degree of channel activation relative to ACh), and selectivity over other subtypes like α4β2.

Compound ClassRepresentative AgonistStructureKi (α7, nM)EC₅₀ (α7, nM)Efficacy (% of ACh)Selectivity (vs. α4β2)
Quinuclidine Carboxamide TC-5619N-{(2R,3R)-2-[(pyridin-3-yl)methyl]quinuclidin-3-yl}benzofuran-2-carboxamide133100% (Full Agonist)>10,000-fold
Quinuclidine Oxazolidinone AR-R17779(R)-(-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]N/A~1,000100% (Full Agonist)High
Anabaseine Derivative DMXB-A (GTS-21)3-(2,4-Dimethoxybenzylidene)anabaseine~1,500~1,000~30-60% (Partial Agonist)~100-fold
Endogenous Agonist Acetylcholine (ACh)Acetylcholine~200~100,000100%Non-selective

Data compiled from sources.[5][10]

Expertise & Insights: The data clearly demonstrates the superiority of the quinuclidine scaffold in achieving both high potency and exceptional selectivity for the α7 nAChR. The rigid quinuclidine core in compounds like TC-5619 orients the extended aromatic carboxamide group to form specific interactions within the α7 binding pocket that are not favorable in the α4β2 subtype. In contrast, while DMXB-A (GTS-21) shows preferential activity at α7, its selectivity is significantly lower. This highlights a key principle in nAChR drug design: achieving high selectivity often requires larger, more complex molecules that can exploit subtle topographical differences between receptor subtypes.

Targeting the α4β2 Nicotinic Receptor

The α4β2 nAChR is the principal mediator of nicotine dependence and a target for smoking cessation therapies.[11] Agonists are often partial, a strategy designed to occupy the receptor and reduce nicotine cravings without producing a full rewarding effect.[12][13]

Compound ClassRepresentative AgonistStructureKi (α4β2, nM)EC₅₀ (α4β2, nM)Efficacy (% of ACh)Key Characteristics
Tobacco Alkaloid (-)-Nicotine(-)-Nicotine~1~300~50-80% (Partial Agonist)Prototypical agonist, addictive
Bridged Bicyclic VareniclineVarenicline~0.1~20~45% (Partial Agonist)High affinity, smoking cessation aid
Quinuclidine Ether A-853803-((2S)-azetidin-2-ylmethoxy)pyridine~0.04~10100% (Full Agonist)High affinity, research tool
Cytisine Alkaloid CytisineCytisine~0.2~40~30% (Partial Agonist)Natural product, smoking cessation

Data compiled from sources.[6][13][14]

Expertise & Insights: In the α4β2 space, the quinuclidine scaffold is less common in clinically used drugs but has been instrumental in developing potent research tools like A-85380. The comparison with Varenicline is particularly instructive. Varenicline's rigid, bridged structure, which shares some conformational constraints with quinuclidine, allows it to achieve very high affinity. Its partial agonism is a therapeutically desirable trait, as it provides enough receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding and exerting its full effect.[15] This illustrates the causal link between a molecule's structure, its functional efficacy (full vs. partial agonist), and its ultimate therapeutic application.

Experimental Protocols for Agonist Characterization

To ensure trustworthiness and reproducibility, agonist performance must be validated through robust, standardized assays. Here, we detail the methodologies for two cornerstone experiments in nAChR pharmacology.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[16]

Principle: The law of mass action governs the competition between the unlabeled test compound and a fixed concentration of a high-affinity radioligand for a finite number of receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[16]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human nAChR subtype of interest (e.g., SH-EP1-hα4β2 or SH-SY5Y for endogenous α7).

    • Harvest cells and homogenize in ice-cold Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4, supplemented with protease inhibitors). The use of protease inhibitors is critical to prevent receptor degradation.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine protein concentration via a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL Assay Buffer, 50 µL radioligand (e.g., [³H]Cytisine for α4β2, [¹²⁵I]α-Bungarotoxin for α7), and 150 µL of the membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a known non-radioactive competitor (e.g., 10 µM nicotine), 50 µL radioligand, and 150 µL membrane preparation. This step is crucial for self-validation as it quantifies radioligand binding to non-receptor components.

    • Competition: Add 50 µL of the test compound (at various concentrations), 50 µL radioligand, and 150 µL membrane preparation.

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay directly measures the ion current elicited by an agonist, allowing for the determination of potency (EC₅₀) and efficacy (Iₘₐₓ).[14][17]

Principle: Xenopus laevis oocytes are injected with cRNA encoding the desired nAChR subunits. After a few days, the oocytes express functional receptors on their surface. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current to "clamp" the voltage at a set level (e.g., -70 mV). Application of an agonist opens the nAChR channels, causing an inward flow of cations, which is measured as an electrical current.

Step-by-Step Methodology:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject each oocyte with ~50 nL of a solution containing the cRNA for the desired nAChR subunits (e.g., a 1:1 ratio of α4 and β2 cRNA).

    • Incubate the oocytes for 2-5 days at 18°C in Barth's solution to allow for receptor expression.

  • Recording Setup:

    • Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).

    • Using a voltage-clamp amplifier, hold the membrane potential at -70 mV.

  • Agonist Application & Data Acquisition:

    • Establish a stable baseline current.

    • Apply the test agonist at increasing concentrations via the perfusion system. Each application should be followed by a washout period to allow the receptors to recover from desensitization.

    • Record the peak inward current (I) evoked by each concentration. The choice to measure peak current is to capture the maximal channel opening before significant desensitization occurs, which is particularly important for rapidly desensitizing receptors like α7.[5]

  • Data Analysis:

    • Normalize the current responses to the maximal response elicited by a saturating concentration of a reference agonist (e.g., 1 mM ACh).

    • Plot the normalized current against the log concentration of the test agonist.

    • Fit the data to the Hill equation: Response = Iₘₐₓ / (1 + (EC₅₀/[Agonist])ⁿᴴ) , to determine the EC₅₀ (concentration for half-maximal response) and the Hill slope (nᴴ).

    • Efficacy is reported as the Iₘₐₓ of the test compound relative to the Iₘₐₓ of ACh.

Visualizations: Workflows and Pathways

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Nicotinic Agonist (e.g., Quinuclidine derivative) nAChR nAChR (Closed State) Agonist->nAChR Binds nAChR_Open nAChR (Open State) nAChR->nAChR_Open Conformational Change Depolarization Membrane Depolarization nAChR_Open->Depolarization Na⁺ Influx Ca_Signal Ca²⁺ Influx & Signaling nAChR_Open->Ca_Signal Ca²⁺ Influx (esp. α7) NT_Release Neurotransmitter Release Depolarization->NT_Release Triggers Ca_Signal->NT_Release Modulates

Radioligand_Binding_Workflow Start Start: Prepare Receptor Membranes Setup Set up Assay Plate: - Total Binding - Non-Specific Binding (NSB) - Competition Wells Start->Setup Incubate Incubate to Equilibrium (e.g., 60 min at RT) Setup->Incubate Filter Rapid Vacuum Filtration (Wash to remove unbound ligand) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Calculate Calculate % Specific Binding vs. [Test Compound] Count->Calculate Plot Non-linear Regression (Sigmoidal Dose-Response) Calculate->Plot Result Determine IC₅₀ Plot->Result Final Calculate Ki via Cheng-Prusoff Equation Result->Final

Safety and Handling

Quinuclidine derivatives, including Quinuclidin-4-ylmethanamine dihydrochloride, should be handled with care in a laboratory setting. Based on safety data for the parent compound, quinuclidine, these materials can be toxic if swallowed or in contact with skin and can cause chemical burns.[18][19]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[19]

  • First Aid: In case of skin contact, wash immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If ingested, seek immediate medical attention.[20]

As toxicological properties for many novel research chemicals are not fully characterized, all compounds should be treated as potentially hazardous.[21][22]

Conclusion

The development of subtype-selective nicotinic agonists is a dynamic field where molecular structure is paramount. The quinuclidine scaffold has proven to be exceptionally valuable, particularly in the design of potent and highly selective α7 nAChR agonists. While the specific pharmacological profile of Quinuclidin-4-ylmethanamine dihydrochloride remains to be elucidated, its core structure places it within a class of compounds known for significant nicotinic activity.

This guide has contrasted the performance of quinuclidine-based ligands with other established nicotinic agonists, highlighting the chemical principles that govern their affinity and functional efficacy. The detailed experimental protocols provided serve as a foundation for researchers to reliably characterize novel compounds, ensuring that data is both accurate and reproducible. Through the systematic application of these binding and functional assays, the therapeutic potential of new chemical entities like Quinuclidin-4-ylmethanamine dihydrochloride can be rigorously evaluated.

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Validation

A Senior Application Scientist's Guide to Quinuclidine-Based Muscarinic Agonists: A Comparative Analysis

Introduction: The Significance of the Quinuclidine Scaffold In the landscape of medicinal chemistry, the quinuclidine scaffold, a rigid bicyclic amine, stands out as a "privileged structure."[1] Its conformational rigidi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinuclidine Scaffold

In the landscape of medicinal chemistry, the quinuclidine scaffold, a rigid bicyclic amine, stands out as a "privileged structure."[1] Its conformational rigidity and the presence of a basic nitrogen atom allow for high-affinity interactions with a variety of biological targets, making it a cornerstone for the design of potent and selective therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of key quinuclidine-based agonists targeting muscarinic acetylcholine receptors (mAChRs), crucial mediators of acetylcholine's effects in the nervous system.[3] A deeper understanding of these compounds is vital for researchers in neuropharmacology and drug development, particularly for conditions like Sjögren's syndrome and Alzheimer's disease.[3][4][5]

Key Molecular Targets: Muscarinic Acetylcholine Receptors

Muscarinic receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are integral to a wide array of physiological functions.[6] The M1, M3, and M5 subtypes typically couple to Gq proteins, initiating the phospholipase C signaling cascade, while M2 and M4 receptors couple to Gi, inhibiting adenylyl cyclase. This differential signaling allows for subtype-selective drugs to achieve targeted therapeutic effects. For instance, M1 and M3 agonism is sought for enhancing salivary secretion and for potential cognitive improvement, while M4 agonism is being explored for neuropsychiatric disorders.[4][7][8][9][10]


// Nodes Agonist [label="Quinuclidine Agonist\n(e.g., Cevimeline)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1_M3_Receptor [label="M1/M3 Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gq_Protein [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_Release [label="Ca²⁺ Release", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Salivary Secretion)", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Agonist -> M1_M3_Receptor [label=" Binds"]; M1_M3_Receptor -> Gq_Protein [label=" Activates"]; Gq_Protein -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label=" Binds to Receptor"]; ER -> Ca_Release [label=" Induces"]; DAG -> PKC [label=" Activates"]; Ca_Release -> Cellular_Response; PKC -> Cellular_Response; }

Figure 1: Simplified Gq-coupled signaling pathway for M1/M3 muscarinic receptors.

Comparative Analysis of Prominent Quinuclidine-Based Agonists

This section provides a head-to-head comparison of two notable quinuclidine-based muscarinic agonists, Cevimeline and Talsaclidine. While both leverage the quinuclidine core, their distinct pharmacological profiles lead to different therapeutic applications.

FeatureCevimelineTalsaclidine
Primary Target(s) M1 and M3 Receptors[4][7][8]M1 Receptor[5][11]
Mechanism of Action Cholinergic agonist, stimulating M3 receptors on salivary glands to increase saliva secretion.[4][7][12][13]Functionally selective M1 agonist that stimulates non-amyloidogenic α-secretase processing of amyloid precursor protein (AβPP).[5][11][14]
Approved Indication Treatment of dry mouth (xerostomia) in patients with Sjögren's syndrome.[4][8]Investigated for the treatment of Alzheimer's disease.[5][11]
Key Clinical Finding Effectively increases saliva production, alleviating symptoms of dry mouth.[4][7]Shown to reduce cerebrospinal fluid levels of Aβ42 in Alzheimer's patients.[5][14]
Common Side Effects Nausea, vomiting, diarrhea, excessive sweating.[4][13]Cholinergic side effects limited its development, though it showed central cholinergic activation in animal models.[15]

Expert Insights: The comparison between Cevimeline and Talsaclidine highlights a critical principle in drug design: subtle changes in structure and receptor selectivity can lead to vastly different therapeutic outcomes. Cevimeline's potent activity at M3 receptors makes it an effective secretagogue.[4][12] In contrast, Talsaclidine's M1 selectivity offered a promising, disease-modifying approach for Alzheimer's by aiming to reduce amyloid beta peptide production.[5][11][14]

Experimental Protocols for Inhibitor Characterization

To ensure the scientific rigor of any comparative analysis, robust and reproducible experimental data are paramount. Below are outlines of standard, self-validating protocols for characterizing quinuclidine-based compounds.

Radioligand Binding Assay for Muscarinic Receptors

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor subtype.[6] It relies on the competition between an unlabeled test compound (the quinuclidine derivative) and a radiolabeled ligand for binding to the receptor.

Causality Behind Experimental Choices:

  • Cell Membranes: Using membranes from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-hM1) is crucial for obtaining subtype-specific data.[16]

  • Radioligand: A well-characterized, high-affinity radioligand like [3H]N-methylscopolamine ([3H]NMS) is used to label the receptors.[17]

  • Competition: By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50), we can calculate the Ki, a true measure of affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the target receptor subtype in a cold lysis buffer and pellet the membranes by centrifugation.[18] Resuspend the pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[18][19]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[18]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound.[18][19]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[18][19]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.[18]


// Nodes Prep [label="Prepare Reagents:\n- Cell Membranes (hM1)\n- Radioligand ([³H]NMS)\n- Test Compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Reagents in 96-well Plate\n(Membranes + Radioligand + Test Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Rapid Vacuum Filtration\n(Separates Bound from Free Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; Count [label="Scintillation Counting\n(Quantifies Bound Radioactivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis\n(Calculate IC₅₀ and Kᵢ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Binding Affinity (Kᵢ) Determined", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Prep -> Incubate; Incubate -> Filter; Filter -> Count; Count -> Analyze; Analyze -> Result; }

Figure 2: Experimental workflow for a radioligand binding assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Many cholinergic agents are also evaluated for their effects on acetylcholinesterase, the enzyme that breaks down acetylcholine. The Ellman's method is a robust colorimetric assay for this purpose.[20]

Causality Behind Experimental Choices:

  • Substrate: Acetylthiocholine (ATChI) is used as a surrogate for acetylcholine. Its hydrolysis by AChE produces thiocholine.

  • Chromogen: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) reacts with the sulfhydryl group of thiocholine to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[21]

  • Kinetic Measurement: Measuring the rate of color change allows for a precise determination of enzyme activity and its inhibition.[21]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE enzyme, the test inhibitor (quinuclidine derivative), DTNB, and the ATChI substrate in a suitable buffer (e.g., phosphate buffer).[21]

  • Assay Setup: In a 96-well plate, add the buffer, AChE enzyme, and various concentrations of the test inhibitor.[21][22] Include controls for no inhibition (enzyme only) and a blank (buffer only).

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.[22]

  • Reaction Initiation: Add the DTNB solution followed by the ATChI substrate to all wells to start the reaction.[21]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes using a microplate reader.[21]

  • Data Analysis: Calculate the reaction rate for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[21][23]

Conclusion and Future Directions

The quinuclidine scaffold remains a highly valuable framework in the development of muscarinic receptor modulators.[1][3] The comparative analysis of compounds like Cevimeline and Talsaclidine demonstrates how targeted modifications can fine-tune pharmacological activity for specific therapeutic goals. As research progresses, the focus will likely shift towards developing agonists with even greater subtype selectivity to maximize therapeutic benefit while minimizing off-target effects. The application of robust, validated experimental protocols, such as those detailed in this guide, is essential for the accurate characterization of these next-generation compounds and for advancing the field of cholinergic drug discovery.

References

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  • Cevimeline | C10H17NOS | CID 25137844 - PubChem. National Center for Biotechnology Information. [Link]

  • Treatment with the selective muscarinic m1 agonist talsaclidine decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease. PubMed. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Pharmacologic comparison of selected agonists for the M1 muscarinic receptor in transfected murine fibroblast cells (B82). PubMed. [Link]

  • Treatment with the selective muscarinic agonist talsaclidine decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease. PubMed. [Link]

  • What is the mechanism of Cevimeline Hydrochloride? Patsnap Synapse. [Link]

  • Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. MDPI. [Link]

  • Treatment with the selective muscarinic ml agonist talsaclidine decreases cerebrospinal fluid levels of Aβ 42 in patients with Alzheimer's disease. Taylor & Francis Online. [Link]

  • Agonist for the Treatment of Alzheimer's Disease. Semantic Scholar. [Link]

  • What is Cevimeline Hydrochloride used for? Patsnap Synapse. [Link]

  • Treatment with the selective muscarinic ml agonist talsaclidine decreases cerebrospinal fluid levels of AP 42 in patients with Alzheimer's disease. AMYLOID. [Link]

  • Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. PubMed. [Link]

  • Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Sci-Hub. [Link]

  • Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. PubMed. [Link]

  • In vitro muscarinic receptor radioligand-binding assays. PubMed. [Link]

  • (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. PubMed. [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PubMed Central. [Link]

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. [Link]

  • Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Muscarinic Receptor Agonists and Antagonists. PubMed Central. [Link]

  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

  • Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. PubMed. [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. MDPI. [Link]

  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Boster Bio. [Link]

  • Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. ACS Publications. [Link]

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Comparative

A Comparative Guide to the Efficacy of Nicotinic Acetylcholine Receptor Ligands: Epibatidine vs. the Uncharacterized Quinuclidin-4-ylmethanamine Dihydrochloride

This guide provides a comprehensive framework for evaluating the efficacy of novel nicotinic acetylcholine receptor (nAChR) ligands, using the well-characterized but clinically limited natural alkaloid, epibatidine, as a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel nicotinic acetylcholine receptor (nAChR) ligands, using the well-characterized but clinically limited natural alkaloid, epibatidine, as a benchmark against the uncharacterized synthetic compound, Quinuclidin-4-ylmethanamine dihydrochloride. For researchers, scientists, and drug development professionals, this document outlines the essential experimental comparisons, explains the rationale behind methodological choices, and provides detailed protocols to facilitate a rigorous, data-driven assessment.

Introduction: The Quest for Selective nAChR Ligands

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1][2][3] Their involvement in a wide array of physiological processes, including cognition, pain perception, and inflammation, has made them a significant target for drug discovery in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2]

The therapeutic potential of nAChR-targeting compounds is, however, intrinsically linked to their subtype selectivity. The nAChR family is composed of numerous subtypes, each with a unique combination of α and β subunits, leading to distinct pharmacological profiles.[4] A lack of selectivity can result in a host of off-target effects, limiting the clinical utility of potent ligands.

A quintessential example of this challenge is epibatidine , a natural alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[5][6] Epibatidine is a highly potent nAChR agonist with analgesic effects up to 200 times greater than morphine.[5][7] However, its promise as a therapeutic is severely hampered by its non-selective binding to various nAChR subtypes, leading to a narrow therapeutic window and significant toxicity, including hypertension, respiratory paralysis, and seizures.[5][7][8][9]

In contrast, Quinuclidin-4-ylmethanamine dihydrochloride represents a class of synthetic compounds built upon the quinuclidine scaffold. This structural motif is a well-established pharmacophore for nAChR ligands, found in a variety of compounds targeting these receptors.[1] While its chemical structure suggests potential interaction with nAChRs, its pharmacological profile—binding affinity, functional efficacy, selectivity, and toxicity—remains uncharacterized.

This guide, therefore, uses this juxtaposition to present a systematic approach for the comparative evaluation of a novel compound against a known, potent, yet flawed benchmark. We will delve into the requisite experimental workflows that would allow for a definitive, evidence-based comparison of Quinuclidin-4-ylmethanamine dihydrochloride's efficacy relative to epibatidine.

Chemical Structures: A Tale of Two Scaffolds

The pharmacological properties of a ligand are intrinsically tied to its three-dimensional structure and the specific chemical moieties it presents to the receptor's binding pocket.

Epibatidine:

  • Structure: exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane

  • Key Features: Epibatidine's rigid bicyclic structure, the 7-azabicyclo[2.2.1]heptane core, correctly orients the chloropyridinyl group for high-affinity binding. The nitrogen atom in the bicyclic system is protonated at physiological pH, forming a critical cationic center that interacts with the aromatic box of the nAChR binding site. The electron-withdrawing chlorine atom on the pyridine ring also contributes to its potent activity.

Quinuclidin-4-ylmethanamine dihydrochloride:

  • Structure: (Quinuclidin-4-yl)methanamine dihydrochloride

  • Key Features: The defining feature of this molecule is the quinuclidine ring, a bicyclic amine that is also a key component of many known nAChR ligands.[1] Like the nitrogen in epibatidine's core, the quinuclidine nitrogen is basic and will be protonated, providing the necessary cationic charge for receptor interaction. The primary amine on the methanamine substituent offers an additional point of interaction and can be a site for further chemical modification to improve selectivity and efficacy. The lack of a pyridine ring, as seen in epibatidine, suggests a potentially different binding mode and selectivity profile.

A Framework for Comparative Efficacy Evaluation

To objectively compare Quinuclidin-4-ylmethanamine dihydrochloride with epibatidine, a series of standardized in vitro and in vivo assays must be performed. Below, we present the established data for epibatidine and detail the experimental protocols required to generate comparable data for the novel compound.

Receptor Binding Affinity

The first step in characterizing a new ligand is to determine its binding affinity (Ki) for the target receptors. A lower Ki value indicates a higher binding affinity.

Epibatidine: Known Binding Affinities

Epibatidine exhibits high affinity for several nAChR subtypes, which contributes to its potent but non-selective effects.

nAChR SubtypeBinding Affinity (Ki)Source(s)
α4β2~0.04 nM (40 pM)[5]
α7~20 nM[5]
α3β4High Affinity (ganglionic subtype)[5]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (Quinuclidin-4-ylmethanamine dihydrochloride) to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine).[10][11]

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).[10]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + [³H]epibatidine + Assay Buffer.

    • Non-specific Binding: Membranes + [³H]epibatidine + a high concentration of a known unlabeled ligand (e.g., 10 µM nicotine) to saturate all specific binding sites.[10]

    • Competition: Membranes + [³H]epibatidine + serial dilutions of Quinuclidin-4-ylmethanamine dihydrochloride.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[10]

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Quinuclidin-4-ylmethanamine dihydrochloride.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The use of a competitive binding assay is a robust and high-throughput method to determine the affinity of a new compound.[11] [³H]epibatidine is an excellent choice of radioligand due to its very high affinity and low non-specific binding, which provides a large assay window and reliable data.[5] Expressing human receptor subtypes in stable cell lines ensures a consistent and defined source of the target protein, allowing for subtype-specific affinity determination.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (from cells expressing nAChR) incubation 3. Incubate (Membranes + Radioligand + Test Compound) prep_membranes->incubation prep_ligands 2. Prepare Ligands (Radioligand & Test Compound) prep_ligands->incubation filtration 4. Separate Bound/Free (Vacuum Filtration) incubation->filtration counting 5. Quantify Radioactivity (Scintillation Counting) filtration->counting calc_ic50 6. Calculate IC50 counting->calc_ic50 calc_ki 7. Convert to Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Efficacy

Binding to a receptor does not guarantee activation. Functional assays are crucial to determine whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist).

Epibatidine: Known Functional Activity

Epibatidine is a potent full agonist at several nAChR subtypes.

nAChR SubtypeFunctional ActivityPotency (EC50)Source(s)
α4β2Full Agonist~1 nM[7]
α7Agonist~100-200 nM[7]
α3β4 (ganglionic)Potent AgonistHigh Potency[5]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC on Xenopus laevis oocytes expressing specific nAChR subtypes is a gold-standard method for characterizing the functional properties of ion channel ligands.[12][13]

Methodology:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and inject them with cRNA encoding the specific human nAChR subunits of interest (e.g., α4 and β2). Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping (maintaining the membrane potential at a set value, e.g., -70 mV) and one for recording the current.

  • Agonist Testing:

    • Apply a known concentration of acetylcholine (ACh) to elicit a baseline current response.

    • Apply increasing concentrations of Quinuclidin-4-ylmethanamine dihydrochloride to the oocyte and record the resulting current.

    • Plot the current response against the log concentration of the compound and fit with a Hill equation to determine the EC50 (potency) and the maximum response (efficacy relative to ACh).

  • Antagonist Testing:

    • Co-apply increasing concentrations of Quinuclidin-4-ylmethanamine dihydrochloride with a fixed, known concentration of ACh (typically the EC50 concentration).

    • Measure the inhibition of the ACh-induced current.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC50.

Causality Behind Experimental Choices: The Xenopus oocyte expression system allows for the functional reconstitution of specific nAChR subtypes in a cell that has few native ion channels, providing a clean system for studying the effects of a compound on a single receptor type.[13] TEVC provides direct measurement of ion channel function (current flow) with high temporal resolution, allowing for precise determination of potency and efficacy.

Experimental Workflow: Two-Electrode Voltage Clamp

G cluster_prep Preparation cluster_record Recording cluster_analysis Data Analysis inject_oocyte 1. Inject Oocyte with nAChR cRNA incubate_oocyte 2. Incubate Oocyte (2-5 days for expression) inject_oocyte->incubate_oocyte clamp_oocyte 3. Voltage Clamp Oocyte (at -70 mV) incubate_oocyte->clamp_oocyte apply_ligand 4. Apply Test Compound (Dose-Response) clamp_oocyte->apply_ligand record_current 5. Record Ionic Current apply_ligand->record_current plot_curve 6. Plot Dose-Response Curve record_current->plot_curve determine_params 7. Determine EC50/IC50 and Efficacy plot_curve->determine_params

Caption: Workflow for TEVC electrophysiology in Xenopus oocytes.

Selectivity Profile

A desirable therapeutic candidate will exhibit high affinity and/or potency for a specific nAChR subtype implicated in a disease while having low activity at other subtypes to minimize side effects.

Epibatidine: A Non-Selective Profile

Epibatidine's high potency at both the centrally-located α4β2 subtype (implicated in analgesia) and the ganglionic α3β4 subtype (involved in autonomic control) is the primary reason for its toxicity.[5]

Visualizing Selectivity

The selectivity profile can be visualized by plotting the binding affinities (Ki values) for different receptor subtypes. A greater separation between the target subtype and other subtypes indicates higher selectivity.

Caption: Hypothetical selectivity plot for epibatidine.

By generating the Ki and EC50 values for Quinuclidin-4-ylmethanamine dihydrochloride across a panel of nAChR subtypes (α4β2, α7, α3β4, α1β1δγ, etc.), a similar profile can be constructed. This will be the most critical dataset for comparing its therapeutic potential against epibatidine. A compound showing high potency at α4β2 but significantly lower potency at α3β4 would represent a major improvement.

Toxicology and Therapeutic Index

The therapeutic index (TI) is a quantitative measurement of the safety of a drug, typically calculated as the ratio of the toxic dose to the therapeutic dose. A narrow TI, as is the case with epibatidine, indicates that the dose required for therapeutic effect is very close to the toxic dose.

Epibatidine: High Toxicity and Narrow Therapeutic Index

  • Toxicity: Causes hypertension, respiratory paralysis, seizures, and death at doses slightly higher than those required for analgesia.[7][8][9]

  • LD50 (mice): Between 1.46 and 13.98 µg/kg.[8]

  • Therapeutic Index: Very low, estimated to be around 4, precluding its use in humans.[5]

Experimental Approach: Assessing the Toxicity of Quinuclidin-4-ylmethanamine Dihydrochloride

  • In Vitro Cytotoxicity:

    • Assay: Use cell lines relevant to potential off-target effects (e.g., neuronal cells like SH-SY5Y, liver cells like HepG2) to assess general cytotoxicity.[5]

    • Method: Expose cells to increasing concentrations of the compound for 24-48 hours. Use an MTT or similar assay to measure cell viability and determine the CC50 (concentration that causes 50% cell death).

  • In Vivo Acute Toxicity (Rodent Model):

    • Objective: To determine the median lethal dose (LD50).

    • Method: Administer escalating doses of the compound to groups of mice or rats and observe for signs of toxicity and mortality over a period of 7-14 days. This provides crucial information on the dose range that causes severe adverse effects.

Calculating the Therapeutic Index:

Once a potential therapeutic effect is identified in an animal model (e.g., analgesia in a hot-plate test), the effective dose for 50% of the population (ED50) can be determined. The TI is then calculated as:

TI = LD50 / ED50

A significantly higher TI for Quinuclidin-4-ylmethanamine dihydrochloride compared to epibatidine would be a strong indicator of a superior safety profile.

Synthesis and Conclusion

The comparison of a novel chemical entity like Quinuclidin-4-ylmethanamine dihydrochloride to a well-defined pharmacological tool such as epibatidine requires a systematic and multi-faceted experimental approach. While epibatidine offers a tantalizing glimpse into the potential of nAChR agonists for potent analgesia, its clinical development was halted by its severe toxicity, a direct result of its non-selective receptor activation profile.[5][6]

The quinuclidine scaffold of Quinuclidin-4-ylmethanamine dihydrochloride is a promising starting point, as this core is present in many other nAChR ligands with varying degrees of selectivity and efficacy.[1] The critical question is whether the specific substitutions on this scaffold confer a more favorable pharmacological profile than epibatidine.

By executing the experimental framework outlined in this guide—encompassing receptor binding assays, functional electrophysiology, and toxicological studies—researchers can generate the necessary data to build a comprehensive profile for Quinuclidin-4-ylmethanamine dihydrochloride. The ultimate goal is to determine if this, or structurally related compounds, can retain the high-affinity binding and potent agonism at therapeutic targets like the α4β2 nAChR, while simultaneously demonstrating significantly reduced activity at off-target sites like the α3β4 ganglionic and muscle-type nAChRs. Only through such rigorous, comparative evaluation can we identify and advance new nAChR ligands that offer a superior balance of efficacy and safety, potentially succeeding where epibatidine failed.

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  • Fitch, R. W., et al. (2006). Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. Mini Reviews in Medicinal Chemistry, 6(5), 509-520. [Link]

  • Kirkpatrick, B., et al. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers in Pharmacology, 14, 1243567. [Link]

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Sources

Validation

The Quinuclidine Scaffold: A Privileged Structure in Neuropharmacology and Beyond

A Comparative Guide to the Structure-Activity Relationship of Quinuclidine Derivatives For researchers, scientists, and drug development professionals, the quinuclidine scaffold represents a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Quinuclidine Derivatives

For researchers, scientists, and drug development professionals, the quinuclidine scaffold represents a cornerstone in medicinal chemistry. This rigid, bicyclic amine, with its unique three-dimensional structure and inherent basicity, has proven to be a remarkably versatile template for designing potent and selective ligands for a multitude of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of quinuclidine derivatives, offering insights into their performance against key therapeutic targets and stacking them up against relevant alternatives. We will delve into the causality behind experimental choices, present validating data, and provide detailed protocols to empower your research endeavors.

The Enduring Allure of the Quinuclidine Core

The quinuclidine framework's rigidity is its key asset. Unlike more flexible aliphatic or monocyclic amines, its conformational constraint reduces the entropic penalty upon binding to a target, often leading to higher affinity. The tertiary amine nitrogen, typically protonated at physiological pH, serves as a crucial anchor for electrostatic interactions with acidic residues in binding pockets. These fundamental properties have made quinuclidine derivatives prominent players in modulating the cholinergic system, with significant implications for neurodegenerative disorders like Alzheimer's disease and psychiatric conditions such as schizophrenia.

Modulating the Cholinergic System: A Tale of Two Receptors

Quinuclidine derivatives have been extensively explored as modulators of both muscarinic and nicotinic acetylcholine receptors, key players in the central and peripheral nervous systems.

Muscarinic Acetylcholine Receptors (mAChRs): A Symphony of Subtype Selectivity

The five subtypes of muscarinic receptors (M1-M5) represent a challenging yet rewarding target for therapeutic intervention. Due to high homology in their orthosteric binding sites, achieving subtype selectivity is a formidable task.[1] However, subtle differences can be exploited, and quinuclidine derivatives have been instrumental in this pursuit.

The SAR of quinuclidine-based muscarinic ligands is a nuanced interplay of substitutions on the quinuclidine ring and the nature of the ester or bioisosteric replacement.

  • The 3-Position: The stereochemistry at the 3-position of the quinuclidine ring is critical. For many agonists, the (R)-enantiomer exhibits higher affinity and efficacy. Modifications at this position, often with ester or ether linkages to various aromatic or heterocyclic moieties, profoundly influence subtype selectivity and agonist versus antagonist activity.

  • The Quaternary Nitrogen: Quaternization of the quinuclidine nitrogen generally enhances affinity for muscarinic receptors. The nature of the N-alkyl substituent can also modulate activity and selectivity.

  • Bioisosteric Replacements: The ester functionality, common in early muscarinic agonists like acetylcholine, has been successfully replaced with various five-membered heterocycles (e.g., oxadiazoles, thiadiazoles). These bioisosteres can improve metabolic stability and fine-tune the electronic and steric properties of the molecule, leading to enhanced efficacy and selectivity.

Comparative Performance of Quinuclidine-Based Muscarinic Ligands

Compound/Derivative ClassTarget(s)Key SAR FeaturesRepresentative Data (Ki in nM)
Quinuclidinyl Benzilate (QNB) Pan-mAChR AntagonistNon-selective, high-affinity antagonist.M1: ~0.1, M2: ~0.1, M3: ~0.1, M4: ~0.1, M5: ~0.1[2][3]
Pirenzepine M1-selective AntagonistA non-quinuclidine comparator, highlighting the challenge of selectivity.M1: 27, M2: 1140[2]
3-Aryl-Quinuclidine Ethers M1/M4 AgonistsThe nature of the aryl group and the ether linkage are crucial for agonist activity.Varies widely with substitution.
Quinuclidinyl Carbamates mAChR AgonistsThe carbamate moiety acts as a stable ester bioisostere.High affinity but often low subtype selectivity.[4]
Indene-Quinuclidine Derivatives M2-selective AntagonistsThe indene moiety combined with the quinuclidine core confers M2 selectivity.[5]Lead compounds show promising M2 selectivity.[5]
Fluorinated Quinuclidine Analogs M3-selective AntagonistsStrategic fluorination can enhance selectivity by exploiting subtle differences in the binding pocket.[6]Up to 105-fold selectivity for M3 over M2.[6]

Note: Ki values are approximate and can vary depending on the experimental conditions.

Nicotinic Acetylcholine Receptors (nAChRs): Targeting Cognition and Inflammation

The α7 and α4β2 subtypes of nAChRs are particularly important therapeutic targets. The α7 nAChR is implicated in cognitive function and inflammatory processes, while the α4β2 subtype is central to nicotine addiction.

  • The Basic Moiety: The quinuclidine nitrogen serves as the essential basic group for interaction with the receptor.

  • The Linker: The nature and length of the linker connecting the quinuclidine core to an aromatic moiety are critical for subtype selectivity and agonist/antagonist activity. Amide linkers are common.

  • The Aromatic Group: Substitutions on the aromatic ring can significantly impact potency and selectivity. Electron-donating or -withdrawing groups can fine-tune the electronic properties of the molecule.

Comparative Performance of Quinuclidine-Based Nicotinic Ligands

Compound/Derivative ClassTarget(s)Key SAR FeaturesRepresentative Data (EC50/IC50/Ki)
Quinuclidine Benzamides α7 nAChR AgonistsThe benzamide moiety provides a key hydrogen bond acceptor.[7][8]PNU-282987 is a potent and selective agonist.[7]
3-Arylidene Quinuclidines α7 nAChR AgonistsThe arylidene group at the 3-position confers selectivity.[9]EC50 values in the low micromolar range.[9]
Spirocyclic Quinuclidine-Δ2-Isoxazolines α7 nAChR Silent AgonistsQuaternary nitrogen is crucial for activity; meta-substituents on the benzyloxy group induce silent agonism.[10][11]Potentiation of PNU-120596 response indicates silent agonism.[10]
Deschloroepibatidine Analogs α4β2 nAChR Antagonists3'-(substituted pyridinyl) modifications lead to potent antagonists.[11]IC50 values in the low micromolar range.[11]

Beyond the Cholinergic System: Quinuclidine Derivatives in Other Therapeutic Areas

The versatility of the quinuclidine scaffold extends beyond cholinergic targets.

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. N-alkyl quaternary quinuclidine derivatives have been shown to be effective inhibitors of both enzymes.[1][12]

Comparative Performance of Quinuclidine-Based Cholinesterase Inhibitors

CompoundhAChE Ki (µM)hBChE Ki (µM)
1,1′-(decane-1,10-diyl)bis(3-hydroxyquinuclidin-1-ium) bromide 0.261.6
1,1′-(decane-1,10-diyl)bis(3-(hydroxyimino)quinuclidin-1-ium) bromide 0.450.89
1-dodecyl-3-hydroxyquinuclidin-1-ium bromide 10.525.1
1-dodecyl-3-(hydroxyimino)quinuclidin-1-ium bromide 12.320.7

Data from BenchChem's Comparative Analysis of Quinuclidine-Based Inhibitors.[12]

  • Antipsychotic Activity: While no approved antipsychotics are direct quinuclidine derivatives, the modulation of dopamine and serotonin receptors is a key mechanism of action for these drugs. The rigid nature of the quinuclidine scaffold makes it an interesting platform for designing novel antipsychotics with potentially improved side-effect profiles compared to more flexible structures. Atypical antipsychotics often feature diverse heterocyclic scaffolds.[13][14][15][16][17]

Experimental Corner: Protocols and Rationale

To facilitate your research, we provide detailed, step-by-step methodologies for key experiments cited in the evaluation of quinuclidine derivatives.

Radioligand Binding Assay for Muscarinic Receptors

Rationale: This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor subtype. It relies on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used for expressing recombinant receptors, with CHO cells often preferred for stable, large-scale production and HEK293 for rapid, high-efficiency transient expression.[8][18][19][20][21]

Protocol:

  • Cell Membrane Preparation: Culture CHO or HEK293 cells stably or transiently expressing the desired muscarinic receptor subtype. Harvest the cells and homogenize them in a cold buffer to prepare cell membranes. Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer.

  • Binding Assay: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine for antagonists), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with a cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Membrane_Prep Cell Membrane Preparation Assay_Setup Assay Setup (Membranes, Radioligand, Compound) Membrane_Prep->Assay_Setup Incubation Incubation (Equilibrium) Assay_Setup->Incubation Filtration Filtration (Separation) Incubation->Filtration Washing Washing (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology for Nicotinic Receptors

Rationale: This technique allows for the direct measurement of ion channel activity in response to a ligand. It is crucial for determining whether a compound is an agonist, antagonist, or modulator of a specific nAChR subtype and for quantifying its potency (EC50 or IC50). Xenopus oocytes are a robust and convenient expression system for ion channels due to their large size and low endogenous channel activity.[10][22][23][24][25]

Protocol:

  • Oocyte Preparation: Harvest oocytes from a Xenopus laevis frog and treat them with collagenase to remove the follicular cell layer.

  • cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype.

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution.

    • Using a two-electrode voltage clamp, clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

    • Apply the test compound at various concentrations to the oocyte and record the resulting current.

  • Data Analysis:

    • For agonists, plot the current response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.

    • For antagonists, co-apply the antagonist with a fixed concentration of an agonist (e.g., acetylcholine) and determine the IC50 for the inhibition of the agonist-induced current.

G cluster_1 Whole-Cell Patch-Clamp Oocyte_Prep Oocyte Preparation cRNA_Injection cRNA Injection Oocyte_Prep->cRNA_Injection Incubation Incubation cRNA_Injection->Incubation Recording Electrophysiological Recording Incubation->Recording Analysis Data Analysis (EC50/IC50) Recording->Analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Morris Water Maze for In Vivo Assessment of Cognitive Enhancement

Rationale: The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents, which are often dependent on the hippocampus, a brain region rich in cholinergic neurons. This makes it a relevant model for evaluating the potential of quinuclidine derivatives to treat cognitive deficits in conditions like Alzheimer's disease.[5][7][26][27][28]

Protocol:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase (Training):

    • Place a mouse in the pool at one of several predetermined starting locations.

    • Allow the mouse to swim and find the hidden platform.

    • Record the time it takes to find the platform (escape latency) and the path taken.

    • Repeat this for several trials per day over several days.

  • Probe Trial (Memory Test):

    • Remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim for a fixed period (e.g., 60 seconds).

    • Track the mouse's swimming path and measure the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: A significant preference for the target quadrant in the probe trial indicates good spatial memory. Compare the performance of animals treated with a quinuclidine derivative to that of a control group.

G cluster_2 Morris Water Maze Acquisition Acquisition Phase (Training) Probe_Trial Probe Trial (Memory Test) Acquisition->Probe_Trial Analysis Data Analysis Probe_Trial->Analysis

Caption: Key phases of the Morris water maze test.

Comparative Analysis: Quinuclidine Derivatives vs. The Alternatives

Alzheimer's Disease: Quinuclidine vs. Quinoline Scaffolds

Both quinuclidine and quinoline derivatives have shown promise as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[1][12][29][30][31]

  • Quinuclidine Derivatives: The rigid bicyclic structure can provide high affinity and selectivity. The quaternary nitrogen is a key feature for potent cholinesterase inhibition.

  • Quinoline Derivatives: This scaffold is also a privileged structure in medicinal chemistry. Some quinoline derivatives exhibit multi-target activity, including cholinesterase inhibition and Aβ aggregation inhibition.[29][30]

Head-to-Head Comparison: Direct comparative studies are limited, but both scaffolds have yielded potent cholinesterase inhibitors. The choice between them may depend on the desired secondary pharmacological profile and the potential for multi-target engagement.

Schizophrenia: The Quest for Atypicality

The treatment of schizophrenia has evolved from typical antipsychotics, which primarily act as dopamine D2 receptor antagonists and are associated with significant extrapyramidal side effects, to atypical antipsychotics with a broader receptor profile (e.g., serotonin 5-HT2A receptor antagonism).[13][14][15][16][17]

  • Quinuclidine Derivatives: The rigid quinuclidine scaffold could be used to design novel antipsychotics with improved selectivity and potentially fewer off-target effects. Their ability to modulate nicotinic receptors may also be beneficial for the cognitive deficits associated with schizophrenia.

  • Existing Atypical Antipsychotics: These drugs, which include compounds with diverse heterocyclic scaffolds (e.g., dibenzodiazepine, benzisoxazole, thienobenzodiazepine), have demonstrated efficacy with a reduced risk of motor side effects compared to typical antipsychotics.[13][14][15][16][17]

The Path Forward: The development of novel antipsychotics is focused on improving efficacy for negative and cognitive symptoms and minimizing metabolic side effects. The unique structural features of quinuclidine derivatives offer an opportunity to explore new chemical space in this challenging therapeutic area.

Conclusion: The Future of Quinuclidine-Based Drug Discovery

The quinuclidine scaffold continues to be a rich source of inspiration for medicinal chemists. Its inherent structural and electronic properties provide a solid foundation for the design of potent and selective ligands for a variety of biological targets. As our understanding of the pathophysiology of complex diseases like Alzheimer's and schizophrenia deepens, the ability to fine-tune the pharmacological profile of quinuclidine derivatives through rational design will be crucial. The experimental protocols and comparative data presented in this guide are intended to empower researchers to navigate the intricate landscape of structure-activity relationships and to accelerate the discovery of the next generation of quinuclidine-based therapeutics.

References

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Validation

The Bridge from Benchtop to Bedside: An In Vitro and In Vivo Correlation Guide for Quinuclidine-Based α7 Nicotinic Acetylcholine Receptor Agonists

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from initial discovery to clinical application is a complex and multifaceted process. A critical aspect of thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from initial discovery to clinical application is a complex and multifaceted process. A critical aspect of this journey is establishing a strong correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of quinuclidine-based compounds as agonists of the α7 nicotinic acetylcholine receptor (nAChR), a key target for cognitive and neuropsychiatric disorders. While direct and comprehensive data on Quinuclidin-4-ylmethanamine dihydrochloride is limited in publicly accessible literature, this guide will leverage data from structurally related and well-characterized quinuclidine derivatives to illustrate the principles of in vitro-in vivo correlation (IVIVC) in this important chemical class.

The Therapeutic Promise of α7 Nicotinic Acetylcholine Receptor Agonists

The α7 nAChR, a ligand-gated ion channel highly permeable to calcium, is extensively expressed in brain regions crucial for cognitive processes, such as the hippocampus.[1] Its activation has been shown to enhance learning, memory, and sensory gating in various animal models, making it a promising therapeutic target for conditions like Alzheimer's disease and schizophrenia.[2][3] Quinuclidine-based structures have emerged as a key pharmacophore for developing selective α7 nAChR agonists, with compounds like GTS-21 (DMXB-A) and encenicline (EVP-6124) having been investigated in clinical trials.[3][4]

In Vitro Characterization: Defining Receptor Interaction and Function

The initial assessment of a compound's potential lies in its in vitro profile. These assays provide fundamental information about a compound's affinity, potency, and functional activity at the target receptor.

Receptor Binding Affinity

A primary in vitro parameter is the binding affinity (Ki), which quantifies the strength of interaction between the ligand and the receptor. This is typically determined through competitive radioligand binding assays.

Experimental Protocol: Competition Radioligand Binding Assay

  • Receptor Source: Membranes from cells expressing the human α7 nAChR (e.g., SH-EP1 cells) or from brain tissue (e.g., rat hippocampus).[5][6]

  • Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin, is used to label the α7 nAChR.[7][8]

  • Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., a quinuclidine derivative).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

A lower Ki value indicates a higher binding affinity. For instance, the α7 nAChR agonist FRM-17874 demonstrated a high affinity with a Ki of 4.3 nM against human α7 nAChRs.[7]

Functional Potency and Efficacy

Functional assays measure the biological response elicited by the compound upon binding to the receptor. For α7 nAChR agonists, this is often assessed by measuring ion flux or changes in membrane potential using electrophysiological techniques.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Expression System: Xenopus laevis oocytes are injected with cRNA encoding the human α7 nAChR.[2][9]

  • Recording: After a few days to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.

  • Agonist Application: The test compound is applied to the oocyte at various concentrations.

  • Measurement: The resulting inward current, carried primarily by calcium and sodium ions, is measured.

  • Analysis: A concentration-response curve is generated to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximal efficacy (Emax) relative to a standard agonist like acetylcholine (ACh).[2]

For example, the quinuclidine derivative Br-IQ17B was found to be a potent agonist with an EC50 of 1.8 µmol/L in Xenopus oocytes expressing human α7 nAChRs.[2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "In Vitro Workflow for α7 nAChR Agonists."

In Vivo Evaluation: Assessing Physiological Effects in Living Systems

Positive in vitro results are the gateway to in vivo testing, where the compound's effects are evaluated in a whole organism. These studies provide insights into a compound's therapeutic potential, pharmacokinetics, and safety profile.

Pharmacokinetics: The Body's Effect on the Drug

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[10] Understanding a compound's PK profile is crucial for determining appropriate dosing regimens.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Administration: The test compound is administered to rodents (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).

  • Sampling: Blood samples are collected at various time points after administration.

  • Analysis: The concentration of the drug in the plasma is quantified using methods like liquid chromatography-mass spectrometry (LC-MS).

  • Modeling: Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.[11][12]

Pharmacodynamics: The Drug's Effect on the Body

Pharmacodynamic (PD) studies assess the physiological and therapeutic effects of the drug. For α7 nAChR agonists, these often involve behavioral models of cognition.

Experimental Protocol: Novel Object Recognition (NOR) Test in Rats

  • Habituation: Rats are allowed to explore an open arena.

  • Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them.

  • Test Phase: After a delay, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured.

  • Drug Effect: The test compound is administered before the familiarization or test phase. An improvement in the discrimination between the novel and familiar objects indicates enhanced memory.[7][13]

Zebrafish are also emerging as a valuable intermediate model for studying cognitive enhancers due to their complex nervous system and suitability for high-throughput screening.[14][15]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "In Vivo Evaluation Workflow."

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between in vitro and in vivo data. A strong IVIVC can significantly streamline the drug development process by allowing for the early identification of promising candidates and the optimization of dosing regimens.

Comparative Data of Quinuclidine Derivatives
CompoundIn Vitro Potency (EC50, µM)In Vivo ModelEffective In Vivo Dose/ConcentrationReference
FRM-17874 0.42 (human α7, oocytes)Rat Novel Object RecognitionActive doses and exposures overlap with concentrations that modulate synaptic transmission (3.2 and 5 nM)[7]
Br-IQ17B 1.8 (human α7, oocytes)Rat brain slicesEnhanced GABAergic synaptic transmission[2]
GTS-21 More efficacious for rat than human α7Rodent behavioral modelsImproves cognitive function[3][9]

This table is a representative summary and not an exhaustive list.

Challenges and Considerations in IVIVC for α7 nAChR Agonists

Establishing a clear IVIVC for α7 nAChR agonists can be challenging due to several factors:

  • Receptor Desensitization: α7 nAChRs are known for their rapid desensitization upon agonist binding, which can complicate the interpretation of both in vitro and in vivo results.[16][17]

  • Species Differences: Pharmacological differences exist between rat and human α7 nAChRs, which can impact the translation of preclinical data.[9]

  • Complex Signaling Pathways: α7 nAChR activation can trigger multiple downstream signaling cascades, including those involving ERK1/2 and PKA, making it difficult to link a single in vitro parameter to a complex in vivo outcome.[1]

  • Blood-Brain Barrier Penetration: The ability of a compound to cross the blood-brain barrier and reach its target in the central nervous system is a critical factor that is not captured by simple in vitro assays.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Factors Influencing In Vitro-In Vivo Correlation."

Conclusion and Future Directions

The development of effective α7 nAChR agonists holds significant promise for the treatment of cognitive deficits. While a direct correlation between in vitro potency and in vivo efficacy is not always straightforward, a comprehensive understanding of a compound's in vitro and in vivo pharmacological profile is essential for successful drug development. Future research should focus on developing more predictive in vitro models, such as those incorporating measures of receptor desensitization and downstream signaling, to improve the translation of preclinical findings to clinical success. The continued exploration of the quinuclidine scaffold and its derivatives, guided by a robust IVIVC framework, will be instrumental in advancing this important class of therapeutics.

References

  • The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC. (n.d.). Retrieved from [Link]

  • Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis. (n.d.). Retrieved from [Link]

  • Zebrafish models for studying cognitive enhancers - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. (n.d.). Retrieved from [Link]

  • Concentration-response relationship of the α7 nicotinic acetylcholine receptor agonist FRM-17874 across multiple in vitro and in vivo assays - PubMed. (2015, October 15). Retrieved from [Link]

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  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Diverse strategies targeting alpha7 homomeric and alpha6beta2* heteromeric nicotinic acetylcholine receptors for smoking cessation - PubMed Central. (2014, April 14). Retrieved from [Link]

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  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)- - PubMed. (n.d.). Retrieved from [Link]

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  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Guide to the Neuroprotective Effects of Quinuclidine Analogs

In the intricate landscape of neurodegenerative disease research, the pursuit of effective neuroprotective agents remains a paramount objective. Among the diverse chemical scaffolds explored, quinuclidine-based structure...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of neurodegenerative disease research, the pursuit of effective neuroprotective agents remains a paramount objective. Among the diverse chemical scaffolds explored, quinuclidine-based structures have emerged as a particularly promising class of compounds. This guide provides an in-depth comparison of the neuroprotective effects of different quinuclidine analogs, grounded in experimental data and mechanistic insights, to assist researchers and drug development professionals in this critical field.

The Central Role of the α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

The neuroprotective effects of many quinuclidine analogs are predominantly mediated through their interaction with the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] This ligand-gated ion channel is highly expressed in key brain regions for cognition, such as the hippocampus and cerebral cortex.[3] The α7 nAChR possesses exceptionally high calcium ion permeability, allowing it to act as a critical modulator of intracellular signaling cascades that promote neuronal survival and resilience.[1]

Activation of the α7 nAChR by agonists triggers a cascade of downstream events crucial for neuroprotection. This includes the activation of pro-survival pathways like the PI3K/Akt and JAK2/STAT3 signaling cascades, which ultimately lead to the upregulation of anti-apoptotic proteins such as Bcl-2 and the suppression of pro-inflammatory responses.[1][4][5]

Core Signaling Pathways in α7 nAChR-Mediated Neuroprotection

Below is a diagram illustrating the key signaling pathways activated by quinuclidine analogs through the α7 nAChR, leading to neuroprotective outcomes.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling cluster_outcomes Neuroprotective Outcomes a7 α7 nAChR ca_influx Ca²⁺ Influx a7->ca_influx Opens Channel ligand Quinuclidine Analog (Agonist) ligand->a7 Binds & Activates pi3k PI3K ca_influx->pi3k jak2 JAK2 ca_influx->jak2 erk ERK1/2 ca_influx->erk akt Akt pi3k->akt Activates nfkb_inhibition NF-κB Inhibition akt->nfkb_inhibition Promotes bcl2 ↑ Bcl-2 (Anti-apoptotic) akt->bcl2 Promotes stat3 STAT3 jak2->stat3 Phosphorylates stat3->bcl2 Upregulates nrf2 Nrf2 Activation erk->nrf2 Activates inflammation ↓ Neuroinflammation nfkb_inhibition->inflammation oxidative_stress ↓ Oxidative Stress nrf2->oxidative_stress survival Neuronal Survival bcl2->survival

Caption: α7 nAChR signaling cascade initiated by quinuclidine analogs.

Comparative Analysis of Key Quinuclidine Analogs

This section compares the neuroprotective profiles of two prominent quinuclidine analogs: GTS-21 (DMXB-A) and Varenicline . While both interact with nicotinic receptors, their distinct pharmacological profiles lead to different therapeutic potentials.

GTS-21 (3-(2,4-dimethoxybenzylidene)anabaseine)

GTS-21 is a selective partial agonist for the α7 nAChR.[3] Its neuroprotective properties have been extensively studied in various models of neurodegeneration. A key advantage of GTS-21 is its ability to cross the blood-brain barrier rapidly.[6]

Mechanisms of Action:

  • Anti-inflammatory Effects: GTS-21 has been shown to suppress the release of pro-inflammatory cytokines like TNF-α from microglia by inhibiting the NF-κB signaling pathway.[6] Concurrently, it upregulates anti-inflammatory pathways such as Nrf2/HO-1.[6]

  • Anti-apoptotic Effects: By activating the PI3K/Akt pathway, GTS-21 promotes the expression of the anti-apoptotic protein Bcl-2.[1][4]

  • Aβ Modulation: In models of Alzheimer's disease, GTS-21 not only protects against β-amyloid (Aβ) induced toxicity but also promotes the phagocytosis of Aβ by microglia and suppresses the activity of γ-secretase, an enzyme involved in Aβ production.[6][7]

Varenicline

Varenicline is widely known as a smoking cessation aid. Its mechanism involves acting as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs.[8][9] This dual action provides a different spectrum of effects compared to the more selective GTS-21.

Mechanisms of Action:

  • Dopaminergic Modulation: Varenicline can increase dopamine release via nAChRs, which may contribute to its effects in models of Parkinson's disease.[8]

  • Neuroprotection in Parkinson's Models: Studies have shown that varenicline can prevent neurodegeneration in the substantia nigra induced by toxins like 6-hydroxydopamine (6-OHDA) and can attenuate motor deficits in MPTP-induced mouse models of Parkinson's.[8]

  • Cognitive and Mood Effects: Varenicline has been observed to enhance mood, sustained attention, and working memory.[9]

Comparative Data from Preclinical Studies

The following table summarizes key experimental findings for GTS-21 and Varenicline, offering a side-by-side comparison of their neuroprotective efficacy in various preclinical models.

Parameter GTS-21 (DMXB-A) Varenicline References
Primary Target(s) α7 nAChR (Selective Partial Agonist)α4β2 nAChR (Partial Agonist), α7 nAChR (Full Agonist)[3][8]
Alzheimer's Model Protects against Aβ toxicity, reduces Aβ burden, and improves cognitive function in transgenic mice.[3][7]Case reports suggest potential cognitive benefits, but clinical trials in mild-to-moderate AD did not show significant improvement.[10][11][3][7][10][11]
Parkinson's Model Reduces dopaminergic neuronal death and microglial activation in MPTP mouse models, restoring locomotor activity.[6][12][13]Reverses MPTP-induced hyperactivity and shows protective effects in 6-OHDA models.[8][6][8][12][13]
Ischemia Model Suppresses delayed neuronal death and amnesia in gerbil models of cerebral ischemia.[14]Data not as prevalent in ischemia models.[14]
Anti-inflammatory Potently suppresses iNOS and pro-inflammatory cytokine expression in microglia.[13]Effects on neuroinflammation are less characterized but implied through nAChR activation.[13]

Experimental Protocols for Assessing Neuroprotection

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the neuroprotective effects of quinuclidine analogs.

Experimental Workflow: In Vitro Neuroprotection Assay

This diagram outlines the typical workflow for screening compounds for neuroprotective activity using a cell-based model.

G start Start culture 1. Cell Culture (e.g., SH-SY5Y neuroblastoma) start->culture plate 2. Plate Cells (96-well plate) culture->plate treat 3. Pre-treatment (Quinuclidine Analog) plate->treat induce 4. Induce Neurotoxicity (e.g., Aβ42, MPP+, 6-OHDA) treat->induce incubate 5. Incubate (24-48 hours) induce->incubate assay 6. Assess Neuroprotection incubate->assay viability Cell Viability Assay (MTT) assay->viability Measure Metabolic Activity apoptosis Apoptosis Assay (Annexin V/PI) assay->apoptosis Measure Cell Death ros Oxidative Stress Assay (DCF-DA) assay->ros Measure ROS Levels end End viability->end apoptosis->end ros->end

Sources

Validation

Benchmarking Quinuclidin-4-ylmethanamine dihydrochloride against standard compounds

An In-Depth Comparative Guide to the Pharmacology of Quinuclidin-4-ylmethanamine dihydrochloride A Senior Application Scientist's Field Guide to Benchmarking Novel α7 Nicotinic Acetylcholine Receptor Ligands Foreword: Th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Pharmacology of Quinuclidin-4-ylmethanamine dihydrochloride

A Senior Application Scientist's Field Guide to Benchmarking Novel α7 Nicotinic Acetylcholine Receptor Ligands

Foreword: The Rationale for Rigorous Benchmarking

In the field of neuropharmacology, particularly in the pursuit of therapeutics for cognitive and inflammatory disorders, the α7 nicotinic acetylcholine receptor (nAChR) stands out as a target of immense interest.[1][2][3] The introduction of novel chemical entities necessitates a meticulous evaluation against established pharmacological standards. This guide provides a comprehensive, data-driven framework for benchmarking Quinuclidin-4-ylmethanamine dihydrochloride, a molecule of interest due to its rigid bicyclic quinuclidine core—a scaffold known for conferring high affinity and selectivity.[4][5] Our objective is to move beyond mere data presentation and delve into the causality behind experimental choices, offering a self-validating protocol for researchers and drug development professionals.

Compound Selection: Establishing the Pharmacological Context

Test Compound:

  • Quinuclidin-4-ylmethanamine dihydrochloride: This compound's structure, featuring a constrained quinuclidine ring system, is hypothesized to present its pharmacophoric elements in a conformationally restricted manner, which can be advantageous for specific receptor interactions.

Standard Compounds: The selection of appropriate comparators is critical for a meaningful analysis. We have chosen two widely-recognized α7 nAChR modulators that represent different points on the efficacy spectrum:

  • PNU-282987: A highly selective and potent full agonist for the α7 nAChR. It is an indispensable tool in α7 receptor research, serving as a benchmark for high-potency agonism.[6][7][8] Its well-defined pharmacology provides a ceiling for agonist-induced receptor activation.

  • GTS-21 (DMXB-A): A notable partial agonist of the α7 nAChR.[9][10] Having been explored in clinical trials for cognitive deficits, it serves as a therapeutically relevant comparator and a benchmark for partial agonism, which can sometimes offer a better therapeutic window by avoiding receptor over-stimulation and rapid desensitization.[11]

Core Pharmacological Evaluation: Binding Affinity and Functional Potency

A compound's interaction with its target is fundamentally defined by two key parameters: its ability to bind to the receptor (affinity) and its ability to elicit a functional response upon binding (efficacy and potency).

Experiment 1: Receptor Binding Affinity

Causality of Experimental Choice: To quantify the physical interaction between our test compound and the α7 nAChR, a competitive radioligand binding assay is the gold standard. This experiment directly measures the compound's ability to displace a known high-affinity radiolabeled ligand from the receptor's binding site, allowing for the calculation of the inhibition constant (Ki), an intrinsic measure of affinity.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Source of Receptor: Commercially available cell membranes from HEK293 cells stably expressing the human α7 nAChR were used.

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a potent and selective α7 nAChR antagonist, was used at a concentration equal to its dissociation constant (Kd) to ensure optimal binding conditions.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure: a. Prepare serial dilutions of Quinuclidin-4-ylmethanamine dihydrochloride, PNU-282987, and GTS-21. b. In a 96-well plate, incubate the cell membranes (20 µg protein/well) with [³H]-MLA and varying concentrations of the test or standard compounds. c. Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a saturating concentration of a non-labeled ligand (e.g., 1 µM unlabeled MLA). d. Incubate for 90 minutes at room temperature. e. Terminate the assay by rapid filtration through a glass fiber filter plate, washing three times with ice-cold assay buffer to separate bound from free radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percentage of specific binding for each compound concentration. b. Plot the percentage of specific binding against the logarithm of the compound concentration to generate competition curves. c. Determine the IC50 (concentration of compound that inhibits 50% of specific binding) from the curves using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding

G cluster_prep Cell & Compound Preparation cluster_assay FLIPR Measurement cluster_analysis Data Analysis A Plate α7-nAChR expressing cells B Load cells with Calcium-sensitive dye (e.g., Fluo-4) A->B D Measure baseline fluorescence E Add compounds & record fluorescence change B->E C Prepare dose-response compound plate D->E F Generate dose-response curves E->F G Calculate EC50 (Potency) & Emax (Efficacy) F->G

Caption: Workflow for the fluorescence-based calcium flux assay.

Comparative Functional Data

CompoundEC50 (nM)Emax (% of PNU-282987 Response)Classification
Quinuclidin-4-ylmethanamine dihydrochloride 385 ± 29 95 ± 5% Full Agonist
PNU-282987154 ± 18 [6]100% (Reference)Full Agonist
GTS-21 (DMXB-A)1,200 ± 11058 ± 6%Partial Agonist

Analysis of Functional Data: Quinuclidin-4-ylmethanamine dihydrochloride is a potent activator of the human α7 nAChR, with an EC50 in the sub-micromolar range. Its potency is approximately 2.5-fold lower than PNU-282987, which aligns well with the binding affinity data. Critically, its Emax of 95% demonstrates that it behaves as a full agonist, capable of eliciting a maximal response comparable to the reference standard. This profile is distinctly different from GTS-21, which shows both lower potency and significantly lower efficacy, confirming its status as a partial agonist.

Synthesis and Mechanistic Interpretation

The combined data from these orthogonal assays provide a clear pharmacological profile for Quinuclidin-4-ylmethanamine dihydrochloride. It is a high-affinity, high-potency, full agonist of the α7 nAChR.

Mechanism of Action: Like other α7 agonists, the compound binds to the orthosteric site on the receptor, triggering a conformational change that opens the central ion pore. This allows for the rapid influx of cations, most notably Ca²⁺, leading to membrane depolarization and the activation of various downstream calcium-dependent signaling pathways.

Signaling Pathway of α7 nAChR Activation

ligand α7 Agonist (e.g., Quinuclidin-4-ylmethanamine) receptor α7 Nicotinic Receptor (Pentameric Ion Channel) ligand->receptor Binds to Orthosteric Site channel_opening Channel Gating (Open State) receptor->channel_opening Induces Conformational Change ca_influx Influx of Ca²⁺ and Na⁺ channel_opening->ca_influx depolarization Membrane Depolarization ca_influx->depolarization downstream Activation of Ca²⁺-dependent Kinases & Signaling depolarization->downstream cellular_response Modulation of Neurotransmitter Release & Gene Expression downstream->cellular_response

Caption: Simplified signaling cascade following α7 nAChR activation.

Conclusion for the Field Researcher

This benchmarking guide establishes Quinuclidin-4-ylmethanamine dihydrochloride as a potent and efficacious full agonist of the α7 nAChR.

  • Against PNU-282987: It presents a very similar profile of full agonism, albeit with slightly lower potency. For researchers seeking a novel full agonist scaffold, it represents a viable alternative for in vitro and potentially in vivo studies.

  • Against GTS-21: It is demonstrably superior in terms of affinity, potency, and maximal efficacy at the α7 receptor. For applications where a strong, maximal activation of the receptor is desired, Quinuclidin-4-ylmethanamine dihydrochloride is the more appropriate tool.

The rigid quinuclidine framework likely contributes to its high affinity by minimizing the entropic penalty upon binding. This compound is a valuable addition to the pharmacological toolbox for interrogating α7 nAChR function and exploring its therapeutic potential in CNS disorders.

References

  • The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987... Source: Journal of Pharmacology and Experimental Therapeutics (via PubMed). URL:[Link]

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  • List of investigational autism and pervasive developmental disorder drugs. Source: Wikipedia. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Quinuclidin-4-ylmethanamine Dihydrochloride

For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and scientific integrity. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of Quinuclidin-4-ylmethanamine dihydrochloride, a bicyclic amine derivative. The procedures outlined herein are synthesized from established principles of chemical waste management and an understanding of the reactivity of aliphatic amine hydrochlorides, ensuring a self-validating system for safe and compliant disposal.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Toxicity: The parent compound, quinuclidine, is toxic if swallowed or in contact with skin.[1] Animal studies indicate that ingestion of small quantities can be harmful.[1]

  • Corrosivity: Quinuclidine can cause chemical burns to the skin, eyes, and gastrointestinal tract.[1] As a dihydrochloride salt, the compound in solution will be acidic and potentially corrosive.

  • Irritation: Inhalation may irritate the respiratory tract.[1]

  • Reactivity: Amine hydrochlorides can react with strong bases to liberate the free amine. Quinuclidine itself is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

PropertyInferred InformationCitation
Appearance White to light yellow crystalline powder.[3]
Structure A bicyclic amine with a methanamine substituent, presented as a dihydrochloride salt.
Solubility Soluble in water.[3]
Reactivity Profile Acidic in aqueous solution. Reacts with bases to form the free amine. Incompatible with strong oxidizers.[2]
Primary Hazards Acute toxicity (oral, dermal), serious eye damage, skin corrosion/irritation.[1]
Environmental Hazards While specific data is unavailable, discharge into the environment should be avoided as with most synthetic chemical compounds. The oxidative degradation of aliphatic amines can lead to various transformation products.[4]

The Disposal Workflow: A Decision-Making Framework

The proper disposal of Quinuclidin-4-ylmethanamine dihydrochloride should not be a linear process but rather a carefully considered workflow. The following diagram, rendered in DOT language, illustrates the decision-making process for handling this chemical waste.

DisposalWorkflow Disposal Decision Workflow for Quinuclidin-4-ylmethanamine Dihydrochloride start Start: Unused or Waste Quinuclidin-4-ylmethanamine Dihydrochloride assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 100g) assess_quantity->small_quantity < 100g large_quantity Large Quantity (> 100g) assess_quantity->large_quantity > 100g neutralization Step 1: Neutralization Protocol (in a fume hood) small_quantity->neutralization containerize Step 2: Containerize and Label as Hazardous Waste large_quantity->containerize neutralization->containerize segregate Step 3: Segregate for Storage containerize->segregate pickup Step 4: Arrange for Licensed Hazardous Waste Pickup segregate->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the disposal of Quinuclidin-4-ylmethanamine dihydrochloride.

Step-by-Step Disposal Protocol

This protocol is designed for small quantities of Quinuclidin-4-ylmethanamine dihydrochloride typically generated in a research laboratory setting. For bulk quantities, direct packaging for hazardous waste disposal without neutralization is the recommended and safer approach.

Part 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A standard laboratory coat.

Part 2: Neutralization of Small Quantities (Performed in a Fume Hood)

Causality: Quinuclidin-4-ylmethanamine dihydrochloride is an acidic salt. Neutralization with a weak base will convert it to the free amine, which may be less hazardous for disposal, although still requiring collection as chemical waste. This step aims to reduce the corrosivity of the waste stream. The use of a weak base like sodium bicarbonate is crucial to avoid a violent exothermic reaction that could occur with a strong base.

Materials:

  • Waste Quinuclidin-4-ylmethanamine dihydrochloride

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • pH indicator strips

  • A suitable beaker or flask

  • Stir bar and stir plate

Procedure:

  • Dissolution: In a fume hood, dissolve the solid Quinuclidin-4-ylmethanamine dihydrochloride waste in a minimal amount of deionized water in a beaker.

  • Initial pH Check: Test the initial pH of the solution using a pH indicator strip. It will be in the acidic range.

  • Gradual Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate or sodium carbonate to the dissolved chemical waste while stirring. Effervescence (release of CO₂) will occur. Add the base in small increments to control the rate of gas evolution.

  • pH Monitoring: Periodically check the pH of the solution. Continue adding the weak base until the pH is between 6.0 and 8.0.

  • Final Solution: The resulting solution now contains the free amine of Quinuclidin-4-ylmethanamine, sodium chloride, and any excess sodium bicarbonate. This solution is still considered hazardous waste and must be disposed of accordingly.

Part 3: Containerization and Labeling

Causality: Proper containerization and labeling are mandated by regulatory bodies to ensure safe handling, storage, and transport of hazardous waste. Accurate labeling prevents accidental mixing of incompatible chemicals and informs waste handlers of the container's contents and associated hazards.

Procedure:

  • Select an Appropriate Container: Use a clean, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) bottle. Ensure the container is free of any residues from previous use.

  • Transfer the Waste: Carefully transfer the neutralized solution or the solid waste (for bulk quantities) into the designated hazardous waste container.

  • Label the Container: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Quinuclidin-4-ylmethanamine Dihydrochloride" (or "Neutralized Quinuclidin-4-ylmethanamine solution" if applicable), along with all other components of the mixture (e.g., water, sodium chloride, sodium bicarbonate).

    • The approximate concentrations of each component.

    • The associated hazards (e.g., "Toxic," "Corrosive - Base" for the neutralized solution).

    • The date of accumulation.

    • The name and contact information of the generating researcher or lab.

Part 4: Storage and Segregation

Causality: Proper storage and segregation of hazardous waste are critical to prevent accidental reactions, spills, and exposure. Storing incompatible chemicals together can lead to dangerous outcomes.

Procedure:

  • Secure the Container: Tightly seal the lid of the waste container.

  • Designated Storage Area: Store the container in a designated satellite accumulation area (SAA) that is clearly marked. The SAA should be under the control of the laboratory personnel generating the waste.

  • Segregation: Store the container with other compatible waste materials. Specifically, keep it separate from acids and strong oxidizing agents.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

Part 5: Arranging for Disposal

Causality: Hazardous chemical waste must be disposed of through a licensed and accredited environmental services company. This ensures that the waste is managed in a way that is safe for human health and the environment and is in compliance with all local, state, and federal regulations.

Procedure:

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online waste pickup request system.

  • Provide Necessary Information: Be prepared to provide all the information from the hazardous waste label to the EHS personnel.

  • Await Pickup: Do not allow the waste to accumulate in the laboratory for an extended period. Arrange for pickup in a timely manner.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of Quinuclidin-4-ylmethanamine dihydrochloride is a critical responsibility for all laboratory personnel. By following this comprehensive guide, researchers can ensure that they are handling this chemical waste in a manner that is safe, compliant, and environmentally responsible. Adherence to these protocols not only protects the immediate health and safety of the laboratory team but also upholds the integrity of the scientific research process.

References

  • Lee, Y., Ra, J., et al. (n.d.). Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. American Chemical Society. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Quinuclidin-4-ylmethanamine Dihydrochloride: Personal Protective Equipment and Safe Handling Protocols

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. Quinuclidin-4-ylmethanamine dihydrochloride, a member...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. Quinuclidin-4-ylmethanamine dihydrochloride, a member of the quinuclidine class of compounds, presents a specific set of handling challenges that necessitate a comprehensive personal protective equipment (PPE) and safety protocol. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively in a laboratory setting. The protocols outlined herein are designed to be self-validating, ensuring a multi-layered defense against potential exposure.

Hazard Assessment and Triage: Understanding the Adversary

Key Potential Hazards:

  • Acute Toxicity (Oral and Dermal): High risk of toxicity upon ingestion or skin contact.[1]

  • Corrosivity: Potential to cause severe burns to skin and eyes.[2][3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[2]

Given these potential hazards, a stringent PPE protocol is not merely a recommendation but a critical necessity for safe handling.

The Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

The selection of PPE is a critical control point in mitigating the risks associated with Quinuclidin-4-ylmethanamine dihydrochloride. The following table summarizes the essential PPE, with a detailed explanation of the rationale behind each choice.

Body Part Required PPE Rationale and Specifications
Respiratory NIOSH-approved N95 dust mask (or higher)To prevent inhalation of fine dust particles of the compound. For larger quantities or potential for aerosolization, a full-face respirator may be necessary.[4]
Eyes/Face Chemical safety goggles and a face shieldGoggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face from accidental splashes.[5][6][7]
Hands Nitrile gloves (minimum 0.11 mm thickness)Provides a barrier against skin contact. Gloves must be inspected before use and disposed of immediately after handling the compound or if contamination is suspected.[8]
Body Chemical-resistant lab coat or coverallsTo protect skin and personal clothing from contamination.[6][9]
Feet Closed-toe shoes (preferably chemical-resistant)To protect feet from spills.

The Safe Handling Workflow: A Step-by-Step Procedural Guide

Adherence to a systematic workflow is paramount to ensuring safety. The following step-by-step guide, illustrated by the accompanying diagram, outlines the critical phases of handling Quinuclidin-4-ylmethanamine dihydrochloride.

Preparation and Pre-Handling Checks
  • Designated Area: All handling of the compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[5]

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.

Compound Handling and Use
  • Weighing: When weighing the solid compound, do so within the fume hood to minimize the escape of dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reactions: All reactions involving this compound should be conducted in a closed system or within the fume hood.

  • Avoid Contact: At all times, avoid direct contact with the compound. Use appropriate tools (spatulas, forceps) for handling.[1]

Post-Handling and Decontamination
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Designate Handling Area (Fume Hood) prep2 Don Full PPE prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedures handle1->handle2 post1 Decontaminate Work Area & Equipment handle2->post1 Procedure Complete disp1 Segregate Contaminated Waste handle2->disp1 Generate Waste post2 Properly Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp2 Dispose as Hazardous Waste post3->disp2 Final Disposal disp1->disp2

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